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  • Product: Demeton-o sulfoxide
  • CAS: 5286-73-7

Core Science & Biosynthesis

Foundational

The Metabolic Activation of Demeton-O: Mechanistic Enzymology and Protocols for Sulfoxidation Analysis

Executive Summary Demeton-O (O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate) is a highly toxic organophosphate insecticide. While the parent compound acts as a moderate cholinesterase inhibitor, its biological and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Demeton-O (O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate) is a highly toxic organophosphate insecticide. While the parent compound acts as a moderate cholinesterase inhibitor, its biological and environmental fate is largely dictated by its Phase I metabolic activation. The primary biotransformation pathway involves the oxidation of its thioether moiety to form demeton-O sulfoxide, followed by further oxidation to demeton-O sulfone .

For drug development professionals and toxicologists, understanding the precise enzymatic drivers of this sulfoxidation is critical. This whitepaper provides an in-depth mechanistic analysis of the two primary enzyme systems responsible for this biotransformation—Cytochrome P450 (CYP450) and Flavin-containing Monooxygenase (FMO)—and outlines a self-validating experimental protocol for isolating their respective kinetic contributions.

Mechanistic Enzymology: FMO vs. CYP450

The sulfoxidation of demeton-O is catalyzed by membrane-bound oxidoreductases localized in the endoplasmic reticulum. The thioether sulfur in demeton-O acts as a "soft nucleophile," making it an ideal substrate for both FMO and CYP450 systems . However, the causality of their catalytic mechanisms differs fundamentally, which dictates how researchers must design in vitro assays.

The FMO Pre-Activation Mechanism

FMOs (specifically isoforms FMO1 and FMO3) do not require substrate binding to initiate their catalytic cycle. Instead, FMO exists in the cell in a pre-activated state.

  • NADPH reduces the FAD prosthetic group to FADH₂.

  • FADH₂ reacts rapidly with molecular oxygen to form a highly stable 4a-hydroperoxyflavin (FAD-OOH) intermediate.

  • When demeton-O enters the active site, its nucleophilic thioether sulfur directly attacks the distal oxygen of the FAD-OOH complex.

  • This yields demeton-O sulfoxide and leaves FAD-OH, which subsequently dehydrates to regenerate the oxidized FAD .

The CYP450 Oxygen Rebound Mechanism

Conversely, CYP450 enzymes require demeton-O to bind the active site before the heme iron can be reduced by Cytochrome P450 Reductase (CPR). Following oxygen binding and a second reduction step, the enzyme forms a highly reactive Iron(IV)-Oxo porphyrin radical cation (Compound I). This species facilitates an oxygen rebound mechanism, transferring the oxygen atom to the thioether sulfur. Additionally, CYP450 is uniquely responsible for the parallel oxidative desulfuration pathway, converting the P=S bond to a P=O bond to form the highly toxic demeton-O oxon .

MetabolicPathway DemetonO Demeton-O (Thioether) Sulfoxide Demeton-O Sulfoxide (S=O) DemetonO->Sulfoxide FMO1 / CYP450 Sulfoxidation Oxon Demeton-O Oxon (P=O) DemetonO->Oxon CYP450 Oxidative Desulfuration Sulfone Demeton-O Sulfone (O=S=O) Sulfoxide->Sulfone CYP450 Further Oxidation

Caption: Metabolic pathway of Demeton-O highlighting sulfoxidation and oxidative desulfuration.

Quantitative Kinetic Profiling

The relative contribution of FMO and CYP450 to demeton-O sulfoxidation is highly tissue-dependent. Recombinant enzyme studies demonstrate that FMO1 (predominantly expressed in extrahepatic tissues like the kidney and intestine) exhibits a significantly higher catalytic efficiency for demeton-O than FMO3 (the primary hepatic isoform) .

Table 1: Kinetic Parameters and Modulators of Demeton-O Sulfoxidation

Enzyme SystemPrimary LocalizationInhibitor / ModulatorApprox. Km​ for Demeton-O
FMO1 Extrahepatic (Kidney/Intestine)Heat-labile (50°C, 1 min)13 µM - 250 µM
FMO3 Hepatic (Liver)Heat-labile (50°C, 1 min)~ 101 µM
CYP450 Hepatic & Extrahepatic1-Aminobenzotriazole (1-ABT)Isoform dependent

Self-Validating Experimental Protocols

To accurately profile the metabolic pathway of demeton-O, researchers must isolate the specific contributions of FMO and CYP450. Because both enzymes produce the exact same primary metabolite (demeton-O sulfoxide), we employ a differential inhibition matrix.

The Causality of the Matrix Design
  • Heat Lability of FMO: In the absence of its cofactor (NADP+), FMO is highly unstable at elevated temperatures. Heating microsomes to 50°C for exactly 1 minute selectively denatures FMO while preserving the structural integrity of CYP450.

  • Chemical Inhibition of CYP450: 1-Aminobenzotriazole (1-ABT) is a suicide inhibitor of CYP450. Pre-incubating microsomes with 1-ABT abolishes CYP450-mediated sulfoxidation, leaving FMO activity intact.

By running these conditions in parallel, the assay becomes a self-validating system : the sum of the isolated activities (Heat-treated + 1-ABT treated) should theoretically equal the total activity of the uninhibited control.

Workflow Microsomes 1. Microsome Prep (Human/Pig Liver) Split 2. Aliquot & Pretreat Microsomes->Split Heat Heat (50°C, 1 min) Inactivates FMO Split->Heat ABT 1-ABT Addition Inactivates CYP450 Split->ABT Incubate 3. Add Demeton-O + NADPH System (37°C) Heat->Incubate ABT->Incubate LCMS 4. LC-MS/MS Quantification Incubate->LCMS

Caption: Self-validating microsomal assay workflow for differentiating FMO and CYP450 activity.

Step-by-Step Microsomal Assay Workflow

Step 1: Microsome Preparation & Aliquoting

  • Thaw pooled human or pig liver microsomes (20 mg/mL) on ice.

  • Prepare three parallel reaction tubes (Control, Heat-Treated, 1-ABT Treated) containing 1 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4). Expert Insight: While FMO has a higher pH optimum (~8.4), pH 7.4 is strictly used here to balance the physiological relevance and stability of both CYP and FMO in a single comparative assay.

Step 2: Differential Pre-Treatment

  • Heat-Treated Tube: Incubate at 50°C for exactly 60 seconds, then immediately return to ice.

  • 1-ABT Treated Tube: Add 1 mM 1-Aminobenzotriazole and pre-incubate at 37°C for 15 minutes with 1 mM NADPH to allow suicide inhibition of CYP450.

  • Control Tube: Maintain on ice.

Step 3: Substrate Incubation

  • Spike all tubes with demeton-O to a final concentration of 50 µM. (Safety Note: Demeton-O is highly toxic; handle in a certified fume hood with appropriate PPE).

  • Initiate the reactions by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂). Expert Insight: A regenerating system is mandatory over direct NADPH addition because NADPH degrades rapidly at 37°C, which would artificially truncate linear kinetics over a 30-minute incubation.

  • Incubate at 37°C in a shaking water bath for 30 minutes.

Step 4: Termination and Extraction

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled demeton-O sulfoxide).

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

Step 5: LC-MS/MS Quantification

  • Transfer the supernatant to autosampler vials.

  • Analyze via LC-MS/MS using a reverse-phase C18 column. Monitor the specific MRM transitions for demeton-O (m/z 259 → 103) and demeton-O sulfoxide (m/z 275 → 103).

References

  • PubChem : Demeton-O. National Center for Biotechnology Information.[Link]

  • Furnes, B., & Schlenk, D. (2005) : Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems. Drug Metabolism and Disposition. [Link]

  • Hajjar, N. P., & Hodgson, E. (1982) : Sulfoxidation of thioether-containing pesticides by the flavin-adenine dinucleotide-dependent monooxygenase of pig liver microsomes. Biochemical Pharmacology.[Link]

  • Wikipedia : Demeton. Wikimedia Foundation.[Link]

  • BRENDA Enzyme Database : Information on EC 1.14.13.8 - flavin-containing monooxygenase. Technical University of Braunschweig.[Link]

Exploratory

Environmental Degradation Kinetics of Demeton-O Sulfoxide in Soil: A Comprehensive Technical Guide

Executive Summary Demeton-O sulfoxide is a critical, transient organophosphate metabolite formed during the environmental degradation of the systemic insecticide Demeton-O. Understanding its soil degradation kinetics is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Demeton-O sulfoxide is a critical, transient organophosphate metabolite formed during the environmental degradation of the systemic insecticide Demeton-O. Understanding its soil degradation kinetics is paramount for environmental risk assessment, as sulfoxide intermediates often exhibit high acetylcholinesterase (AChE) inhibitory activity and distinct mobility profiles compared to their parent compounds. This whitepaper provides an in-depth analysis of the biotic and abiotic degradation pathways of demeton-O sulfoxide, evaluates kinetic modeling parameters, and outlines self-validating experimental protocols for soil metabolism studies.

Chemical Identity and Metabolic Pathway

Demeton is commercially synthesized as a mixture of two isomers: demeton-O and demeton-S. In soil environments, demeton-O undergoes rapid thioether oxidation mediated by soil microbiota and abiotic oxidative processes, yielding demeton-O sulfoxide [1]. This primary metabolite is subsequently oxidized to demeton-O sulfone or undergoes ester cleavage (hydrolysis) to yield non-toxic dialkyl phosphates such as diethyl thiophosphate (DEPTH) [2].

Causality in Pathway Analysis: The conversion from a thioether to a sulfoxide significantly increases the molecule's polarity, thereby reducing its soil organic carbon-water partitioning coefficient ( Koc​ ). This increased hydrophilicity enhances its mobility in the soil column, making demeton-O sulfoxide a potential groundwater contaminant. Therefore, tracking the sulfoxide—rather than just the parent compound—is a regulatory necessity for accurate environmental fate modeling.

MetabolicPathway DemO Demeton-O (Parent) DemOSulfoxide Demeton-O Sulfoxide (Primary Metabolite) DemO->DemOSulfoxide Thioether Oxidation (CYP450 / Soil Microbes) DemOSulfone Demeton-O Sulfone (Secondary Metabolite) DemOSulfoxide->DemOSulfone Further Oxidation Hydrolysis Hydrolysis Products (e.g., DEPTH) DemOSulfoxide->Hydrolysis Ester Cleavage (Abiotic/Biotic) DemOSulfone->Hydrolysis Ester Cleavage

Metabolic oxidation and hydrolysis pathway of Demeton-O in soil environments.

Soil Degradation Kinetics & Mechanisms

The dissipation of demeton-O sulfoxide in soil is governed by a combination of microbial degradation and chemical hydrolysis.

  • Biotic Degradation: Soil microorganisms (e.g., Pseudomonas and Nocardia species) actively metabolize the sulfoxide. Studies on related homologous compounds demonstrate that degradation is highly dependent on microbial viability; half-lives in non-sterile soils are approximately 5 hours, whereas in sterile controls, the half-life extends beyond 70 hours [3].

  • Abiotic Hydrolysis: The phosphorothioate ester bond is susceptible to hydrolysis, particularly under alkaline conditions.

  • Kinetic Modeling: The degradation typically follows Single First-Order (SFO) kinetics in homogenous soils, though First-Order Multi-Compartment (FOMC) models are required when biphasic degradation (rapid initial microbial degradation followed by slower desorption-limited degradation) is observed.

Quantitative Kinetic Data Summary

The following table synthesizes the kinetic parameters and analytical recovery rates for demeton-O and its oxidative metabolites.

CompoundSoil ConditionPrimary Degradation MechanismDT50 (Half-life)Analytical Recovery (GC-FPD)
Demeton-O (Parent) Aerobic, Non-sterileMicrobial Oxidation< 24 hours97.9%
Demeton-O Sulfoxide Aerobic, Non-sterileOxidation / Hydrolysis2 - 5 days97.9%
Demeton-O Sulfoxide Sterile ControlAbiotic Hydrolysis> 20 daysN/A
Demeton-O Sulfone Aerobic, Non-sterileHydrolysis> 60 days88.9%

(Data synthesized from BenchChem technical overviews[1] and ACS analytical validations [6])

Experimental Protocols: Soil Metabolism and Kinetic Profiling

To accurately determine the degradation kinetics of demeton-O sulfoxide, researchers must employ a self-validating experimental design based on OECD Test Guideline 307. This ensures that the data generated is robust enough for regulatory submission.

Protocol: Aerobic Soil Metabolism Study

Step 1: Soil Collection and Preparation

  • Action: Collect topsoil (0-20 cm) from agricultural sites with no prior history of organophosphate application. Sieve to 2 mm.

  • Causality: Using soils with no prior exposure prevents accelerated degradation by adapted microbial consortia, ensuring baseline kinetic data. Sieving homogenizes the matrix and removes macroscopic organic debris that could artificially skew sorption data.

Step 2: Moisture and Temperature Acclimation

  • Action: Adjust soil moisture to 40-50% of Maximum Water Holding Capacity (MWHC) and pre-incubate at 20 ± 2°C in the dark for 7 days.

  • Causality: Pre-incubation reactivates dormant microbial populations disturbed during sieving, establishing a stable baseline respiration rate prior to dosing. This prevents artificial lag phases in the kinetic curve.

Step 3: Radiolabeled Dosing

  • Action: Apply 14 C-demeton-O sulfoxide (labeled at the ethylene bridge) dropwise to achieve a field-relevant concentration (e.g., 1 mg/kg).

  • Causality: 14 C labeling creates a self-validating mass balance system. It allows researchers to differentiate between extractable parent compound, bound residues (non-extractable), and ultimate mineralization to 14 CO 2​ [4].

Step 4: Incubation and Biometer Flask Setup

  • Action: House samples in flow-through biometer flasks equipped with NaOH traps.

  • Causality: The NaOH traps capture evolved 14 CO 2​ , directly quantifying the ultimate microbial mineralization of the carbon skeleton and confirming that the disappearance of the parent compound is due to degradation, not volatilization.

Step 5: Time-Course Sampling and Extraction

  • Action: Sample at days 0, 1, 3, 7, 14, 30, 60, and 120. Extract using a modified QuEChERS method (Acetonitrile/Water partitioning with MgSO 4​ ).

  • Causality: The QuEChERS method reduces solvent usage by 65% while maintaining >95% recovery for polar sulfoxides [5]. High-density time-course sampling provides the necessary statistical power to fit non-linear kinetic models (SFO vs. FOMC).

Workflow SoilPrep 1. Soil Collection & Sieving (2mm mesh) Dosing 2. 14C-Demeton-O Sulfoxide Dosing (1 mg/kg) SoilPrep->Dosing Incubation 3. Aerobic Incubation (20°C, Dark, 120 Days) Dosing->Incubation Extraction 4. Solvent Extraction (Acetonitrile/Water) Incubation->Extraction Time-course sampling Analysis 5. LC-MS/MS & LSC Analysis (Quantification) Extraction->Analysis QuEChERS cleanup Kinetics 6. Kinetic Modeling (SFO / FOMC) Analysis->Kinetics Data input

Step-by-step workflow for evaluating soil degradation kinetics of organophosphates.

Analytical Techniques and Quantification

Extracts are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with Flame Photometric Detection (GC-FPD).

  • Chromatographic Separation: Due to the thermal lability of sulfoxides, LC-MS/MS is often preferred over GC to prevent artifactual conversion of the sulfoxide to the sulfone in the heated injection port.

  • Detection: If GC is utilized, a pulsed splitless injection technique combined with a phosphorus-specific optical filter in the FPD ensures high selectivity against the complex soil matrix background [6].

Conclusion

The environmental fate of demeton-O sulfoxide is a dynamic interplay of microbial oxidation and abiotic hydrolysis. By employing rigorous, radiolabeled time-course studies and advanced QuEChERS extraction methodologies, researchers can accurately model its degradation kinetics. This ensures that transient but toxicologically potent sulfoxide intermediates are properly accounted for in global agrochemical risk assessments, safeguarding both groundwater resources and ecological health.

References

  • BenchChem. Environmental Persistence and Degradation of Demeton-o sulfone: A Technical Overview. BenchChem. 1

  • Wikipedia Contributors. Demeton. Wikipedia, The Free Encyclopedia. 2

  • International Programme on Chemical Safety (IPCS). Demeton-s-methyl (EHC 197, 1997). INCHEM. 3

  • Food and Agriculture Organization of the United Nations (FAO). OXYDEMETON-METHYL (166) DEMETON-S-METHYL (073). FAO. 4

  • ResearchGate. A Rapid Multiresidue Method for Determination of Pesticides in Fruits and Vegetables by Using Acetonitrile Extraction/Partitioning and Solid-Phase Extraction Column Cleanup. ResearchGate. 5

  • Journal of Agricultural and Food Chemistry. Analysis of Organophosphorus Pesticides in Dried Ground Ginseng Root by Capillary Gas Chromatography−Mass Spectrometry and −Flame Photometric Detection. ACS Publications. 6

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Foundational

Environmental Fate and Kinetic Degradation of Demeton-O Sulfoxide in Aquatic Systems

Executive Summary & Chemical Context Demeton-O sulfoxide is a primary oxidative metabolite of the organothiophosphate insecticide demeton-O. In agricultural runoff and surface water systems, understanding its hydrolytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Demeton-O sulfoxide is a primary oxidative metabolite of the organothiophosphate insecticide demeton-O. In agricultural runoff and surface water systems, understanding its hydrolytic half-life ( t1/2​ ) is critical for ecological risk assessment and establishing regulatory thresholds. Unlike its parent compound, the sulfoxide moiety imparts increased polarity and water solubility, fundamentally altering its environmental partitioning and degradation kinetics.

This technical whitepaper provides an in-depth analysis of the abiotic degradation pathways of demeton-O sulfoxide, summarizes its kinetic parameters, and outlines a self-validating experimental protocol for determining its aquatic half-life. Because demeton-O sulfoxide shares a highly conserved degradation profile with its widely studied methyl-analog (oxydemeton-methyl), kinetic data from these structural analogs are utilized to establish the baseline environmental behavior of the class.

Mechanistic Pathways of Aquatic Degradation

In aquatic environments, demeton-O sulfoxide is primarily degraded via abiotic base-catalyzed hydrolysis. Direct photolysis serves as a secondary, minor pathway.

  • Hydrolytic Cleavage: The electrophilic phosphorus center of the molecule is highly susceptible to nucleophilic attack by hydroxide ions ( OH− ). This cleavage results in the breakdown of the molecule into dialkyl phosphates and corresponding sulfinyl alcohols. The reaction is heavily dependent on the ambient pH and temperature of the water body.

  • Photolytic Degradation: Because demeton-O sulfoxide lacks strong chromophores that absorb light in the >290 nm range, direct photolysis in natural sunlight is inefficient. However, indirect photolysis mediated by reactive oxygen species (ROS) in natural waters can marginally accelerate degradation (1[1]).

Pathway Parent Demeton-O (Parent Insecticide) Sulfoxide Demeton-O Sulfoxide (Primary Metabolite) Parent->Sulfoxide Oxidation (CYP450 / ROS) Hydrolysis Hydrolytic Cleavage (Base-Catalyzed) Sulfoxide->Hydrolysis Aquatic Environment (pH > 7) Photolysis Photolytic Degradation (UV/ROS mediated) Sulfoxide->Photolysis Surface Water (Sunlight) Products1 Dialkyl Phosphates + Sulfinyl Alcohols Hydrolysis->Products1 Products2 Polar Photoproducts Photolysis->Products2

Degradation pathways of demeton-O sulfoxide in aquatic environments.

Quantitative Degradation Kinetics

The half-life of demeton-O sulfoxide follows pseudo-first-order kinetics in buffered aqueous solutions. The stability of the P-O and P-S bonds is highly sensitive to alkaline conditions. As demonstrated by its proxy oxydemeton-methyl, the compound is relatively persistent in acidic waters but degrades rapidly as the pH increases (1[1]).

Table 1: Aquatic Half-Life ( t1/2​ ) of Demeton Sulfoxide Analogs at 25°C

pH LevelEnvironmental ConditionHalf-Life ( t1/2​ )Primary Degradation Driver
pH 5.0 Acidic aquatic systems / bogs~94 daysSlow spontaneous hydrolysis
pH 7.0 Neutral surface waters~40 daysModerate neutral hydrolysis
pH 9.0 Alkaline lakes / agricultural runoff~9 daysBase-catalyzed nucleophilic attack
pH 5.0 (UV) Sterile surface water (Sunlight)~137 daysPhotolytic degradation (minor)

Note: At elevated temperatures (e.g., 40°C), the thermodynamic energy barrier for hydrolysis is easily overcome, dropping the half-life at pH 7 to approximately 7.5 days.

Experimental Protocol: Determining Aquatic Half-Life

To accurately model these kinetic parameters, researchers must isolate abiotic hydrolysis from microbial degradation and photolysis. The following step-by-step methodology outlines a self-validating workflow designed to ensure scientific integrity and eliminate confounding variables.

Step-by-Step Methodology
  • Preparation of Sterile Test Systems: Prepare 0.01 M aqueous buffer solutions at pH 5.0, 7.0, and 9.0. Sterilize the buffers via 0.22 µm filtration. Causality: Sterilization is mandatory to isolate abiotic chemical hydrolysis; without it, microbial metabolism would artificially inflate the degradation rate.

  • Analyte Spiking: Spike the buffers with demeton-O sulfoxide to achieve a final concentration of 1–10 µg/L. Ensure the co-solvent (e.g., acetonitrile) does not exceed 0.1% v/v. Causality: Higher solvent concentrations alter the dielectric constant of the water, which can thermodynamically shift the hydrolysis rate constant.

  • Dark Incubation: Seal the samples in amber glass vials and incubate in dark, temperature-controlled chambers (e.g., 25°C). Causality: Amber vials completely eliminate photolytic degradation pathways, ensuring the isolated measurement of the hydrolytic half-life.

  • Time-Course Sampling & Quenching (Self-Validation): Draw aliquots at predetermined intervals (e.g., Day 0, 1, 3, 7, 14, 30). Immediately lower the pH of the alkaline (pH 9.0) samples to ~4.0 using dilute HCl. Causality: Acidification rapidly protonates the nucleophilic hydroxide ions, instantly quenching the base-catalyzed hydrolysis reaction and locking the analyte concentration for an accurate time-point representation.

  • Solid-Phase Extraction (SPE): Extract the samples using C18 SPE cartridges. Condition with methanol, load the quenched sample, and elute with dichloromethane (2[2]). Causality: C18 selectively partitions the polar sulfoxide from the aqueous matrix, concentrating the analyte while removing inorganic buffer salts that cause ion suppression during mass spectrometry.

  • LC-MS/MS Quantification: Analyze the eluate via Liquid Chromatography-Tandem Mass Spectrometry using positive electrospray ionization (ESI+) to detect the protonated molecular ion [M+H]+ (3[3]). Calculate the half-life using the first-order decay equation: t1/2​=ln(2)/k .

Protocol Step1 1. Buffer Prep (pH 5, 7, 9) Step2 2. Spiking (Demeton-O Sulfoxide) Step1->Step2 Step3 3. Dark Incubation (Controlled Temp) Step2->Step3 Step4 4. Sampling & Acid Quenching Step3->Step4 Step5 5. SPE Extraction (C18 Cartridge) Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Step-by-step experimental workflow for determining aquatic half-life.

Ecotoxicological Implications

The persistence of demeton-O sulfoxide in aquatic environments presents specific ecotoxicological challenges. While the compound exhibits a low octanol-water partition coefficient (log Kow = -0.74 at 21 °C) and is therefore unlikely to severely bioaccumulate in the lipid tissues of aquatic organisms (4[4]), its prolonged half-life in acidic-to-neutral waters (40–94 days) allows for extensive transport via agricultural runoff. The continuous presence of this polar metabolite in sensitive watersheds can exert prolonged acetylcholinesterase (AChE) inhibition in non-target aquatic invertebrates, requiring strict monitoring in regions with heavy organothiophosphate application.

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Exploratory

Synthesis Pathways for Demeton-O Sulfoxide Analytical Standards: A Technical Whitepaper

Executive Summary Demeton-O is an organothiophosphate insecticide whose environmental degradation and biological metabolism primarily yield oxidized derivatives. For researchers conducting residue analysis or toxicologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Demeton-O is an organothiophosphate insecticide whose environmental degradation and biological metabolism primarily yield oxidized derivatives. For researchers conducting residue analysis or toxicological acetylcholinesterase (AChE) inhibition assays, high-purity analytical standards of its primary metabolite—Demeton-O sulfoxide —are critical. This whitepaper details a field-proven, self-validating synthetic pathway to generate Demeton-O sulfoxide standards. By analyzing the thermodynamic vulnerabilities of the parent compound, we establish a chemoselective protocol that prevents both thiono-thiolo isomerization and over-oxidation.

Chemical Profiling & Mechanistic Challenges

Demeton exists commercially as a mixture of two isomers: Demeton-O (the thiono isomer, P=S) and Demeton-S (the thiolo isomer, P=O) [1]. In biological systems, the thioether group of Demeton-O undergoes rapid oxidation to form Demeton-O sulfoxide, followed by further oxidation to Demeton-O sulfone [2].

Synthesizing the Demeton-O sulfoxide standard in vitro presents two distinct mechanistic challenges:

  • Thiono-Thiolo Isomerization: Demeton-O is thermodynamically driven to isomerize into Demeton-S under thermal stress. The higher bond enthalpy of the P=O bond compared to the P=S bond dictates this causality. Therefore, any synthetic or purification step exceeding 30°C risks contaminating the standard with Demeton-S derivatives.

  • Chemoselective Oxidation: The molecule contains two oxidizable sulfur centers: the thioether (-S-) and the thiophosphoryl (P=S). The chosen oxidant must selectively convert the thioether to a sulfoxide (-S(=O)-) without triggering desulfuration (converting P=S to P=O) or over-oxidizing the thioether to a sulfone (-SO₂-).

MetabolicPathway D_O Demeton-O (Thioether, P=S) D_O_SO Demeton-O Sulfoxide (Sulfoxide, P=S) D_O->D_O_SO Chemoselective Oxidation D_O_Oxon Demeton-O Oxon (Thioether, P=O) D_O->D_O_Oxon Desulfuration (Side Reaction) D_O_SO2 Demeton-O Sulfone (Sulfone, P=S) D_O_SO->D_O_SO2 Over-oxidation

Figure 1: Oxidation pathways of Demeton-O highlighting the target sulfoxide metabolite.

Synthesis Pathway Design & Reagent Selection

To bypass the commercial unavailability of pure Demeton-O (which is typically sold as an isomeric mixture), our pathway begins with the de novo synthesis of the parent compound.

Causality in Reagent Selection
  • Base Selection for Parent Synthesis: Traditional industrial synthesis uses sodium carbonate and metallic copper [1], which requires heat and inevitably yields a 65:35 mixture of Demeton-S and Demeton-O. To achieve >98% purity of the Demeton-O isomer, our protocol utilizes Triethylamine (TEA) in Dichloromethane (DCM) at 0°C. TEA acts as a non-nucleophilic acid scavenger, allowing the O-phosphorylation to proceed cleanly without the thermal energy required for isomerization.

  • Oxidant Selection: While m-CPBA is a standard laboratory oxidant, it carries a high risk of epoxidizing the P=S bond. Sodium metaperiodate (NaIO₄) in an aqueous methanol system is strictly selected. NaIO₄ forms a cyclic periodane intermediate exclusively with the more nucleophilic thioether sulfur, restricting the oxygen transfer to a single equivalent and halting at the sulfoxide stage.

Quantitative Data: Oxidation Reagent Comparison
OxidantConditionsThioether → Sulfoxide YieldP=S → P=O ConversionOver-oxidation to SulfoneRecommendation
H₂O₂ (30%) AcOH, RT, 2hModerateHighHighNot recommended
m-CPBA (1.0 eq) DCM, 0°C, 1hHighLow-ModerateLowAcceptable with strict temp control
NaIO₄ (1.05 eq) MeOH/H₂O, 0°C, 4hVery High (>95%)NoneTrace (<1%)Optimal for analytical standards

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems . A protocol is only structurally sound if it contains built-in analytical checkpoints that prevent a failed intermediate from progressing.

Protocol A: De Novo Synthesis of Parent Demeton-O
  • Preparation: Purge a round-bottom flask with N₂. Add 2-(ethylthio)ethanol (1.0 eq) and Triethylamine (1.2 eq) to anhydrous DCM. Cool the mixture to 0°C using an ice bath.

  • Coupling: Add O,O-diethyl phosphorochloridothioate (1.05 eq) dropwise over 30 minutes to maintain the internal temperature at 0°C.

  • Reaction: Stir at 0°C for 2 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting alcohol on a silica plate (Eluent: Hexane:EtOAc 8:2). The reaction is valid to proceed only if the alcohol spot is absent and a new, higher Rf, iodine-active spot (Demeton-O) has appeared.

  • Workup: Quench with cold 5% HCl to neutralize excess TEA. Wash the organic layer sequentially with saturated NaHCO₃ and cold brine. Dry over anhydrous Na₂SO₄.

  • Concentration: Remove DCM under reduced pressure. Critical: The water bath temperature must strictly remain below 25°C to prevent thiono-thiolo isomerization.

Protocol B: Chemoselective Oxidation to Demeton-O Sulfoxide
  • Preparation: Dissolve the crude Demeton-O in methanol. Cool the solution to 0°C.

  • Oxidation: Prepare a solution of NaIO₄ (1.05 eq) in distilled water. Add this aqueous solution dropwise to the methanolic Demeton-O solution.

  • Reaction: Stir vigorously at 0°C for 4 hours. A white precipitate of NaIO₃ will begin to form as the periodate is reduced.

  • Validation Checkpoint 2 (LC-MS): Pull a 10 µL aliquot. The system is validated if the ESI+ spectrum shows the target [M+H]+ at m/z 275.05 [3], with the complete disappearance of the parent mass (m/z 259.06) [4].

  • Extraction: Filter off the NaIO₃ precipitate. Dilute the filtrate with DCM and wash with water to remove residual methanol and salts. Dry the organic layer over Na₂SO₄ and concentrate under vacuum (<25°C).

Protocol C: Chromatographic Purification
  • Column Preparation: Pack a column with normal-phase silica gel.

  • Elution: Load the crude sulfoxide. Elute using a gradient of Hexane to Ethyl Acetate (from 9:1 to 4:6). The polar sulfoxide will elute significantly later than any trace unreacted parent sulfide.

  • Validation Checkpoint 3 (NMR): Pool the product fractions and analyze via ³¹P and ¹H NMR (See Table 2 below).

SynthesisWorkflow Step1 1. De Novo Synthesis O,O-diethyl phosphorochloridothioate + 2-(ethylthio)ethanol (TEA, DCM, 0°C) Step2 2. Parent Isolation Aqueous Workup & Low-Temp Concentration Step1->Step2 Prevent Isomerization Step3 3. Chemoselective Oxidation NaIO4 (1.05 eq) in MeOH/H2O at 0°C Step2->Step3 Purified Parent Step4 4. Quenching & Extraction Filter NaIO3, DCM Extraction Step3->Step4 4 Hours Reaction Step5 5. Chromatographic Purification Silica Gel (Hexane/EtOAc Gradient) Step4->Step5 Crude Sulfoxide Step6 6. Analytical Validation LC-MS, 31P/1H NMR Step5->Step6 >98% Purity

Figure 2: Step-by-step workflow for the de novo synthesis of Demeton-O sulfoxide.

Analytical Validation Parameters

To certify the synthesized compound as an analytical standard, it must pass rigorous spectral validation. The preservation of the P=S bond is confirmed by the ³¹P NMR chemical shift, while the successful oxidation of the thioether is confirmed by the downfield shift of the adjacent methylene protons in ¹H NMR.

Analytical TechniqueTarget ParameterDemeton-O (Parent)Demeton-O Sulfoxide (Product)
LC-MS (ESI+) [M+H]+ Exact Massm/z 259.06m/z 275.05
³¹P NMR (CDCl₃) Chemical Shift (ppm)~ 65.0 ppm (P=S)~ 64.5 ppm (P=S)
¹H NMR (CDCl₃) -CH₂-S(O)- shift~ 2.7 ppm (Multiplet)~ 2.9 - 3.1 ppm (Downfield shift)
IR Spectroscopy S=O StretchAbsentStrong peak ~ 1040 cm⁻¹

References

  • Title: Demeton - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Demeton-o sulfoxide (C8H19O4PS2). Source: PubChemLite. URL: [Link]

  • Title: Demeton-O | C8H19O3PS2 | CID 9273. Source: PubChem. URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to Investigating Demeton-S-methylsulfoxide-Induced Oxidative Stress in In Vitro Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the induction of oxidative stress by Demeton-S-methylsulfoxide in in vitro models. While direct...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the induction of oxidative stress by Demeton-S-methylsulfoxide in in vitro models. While direct literature on the oxidative stress effects of this specific metabolite is limited, this document synthesizes established principles of organophosphate toxicology and detailed experimental protocols to offer a robust investigatory roadmap.

Introduction: The Toxicological Significance of Demeton-S-methylsulfoxide

Demeton-S-methyl is an organophosphate insecticide and acaricide.[1] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the normal function of the nervous system.[1][2] In biological systems, Demeton-S-methyl is metabolized to its sulfoxide and sulfone derivatives.[3][4] Demeton-S-methyl and its sulfoxide metabolite are considered to have relatively similar potencies as cholinesterase inhibitors.[5] The primary route of metabolism for Demeton-S-methyl involves the oxidation of the thioether sulfur to form Demeton-S-methylsulfoxide, which can be further oxidized to Demeton-S-methylsulfone.[3]

Beyond their well-documented neurotoxicity via AChE inhibition, there is a growing body of evidence that organophosphates can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products or repair the resulting damage.[5] This guide will focus on elucidating the potential of Demeton-S-methylsulfoxide to induce such oxidative stress in relevant in vitro models.

Hypothesized Mechanism of Demeton-S-methylsulfoxide-Induced Oxidative Stress

The proposed mechanism for Demeton-S-methylsulfoxide-induced oxidative stress, extrapolated from general organophosphate toxicology, centers on mitochondrial dysfunction. Organophosphates have been shown to disrupt the mitochondrial electron transport chain, leading to an increase in the production of superoxide anions (O₂⁻).[6] This initial burst of ROS can overwhelm the cell's antioxidant defenses, leading to a cascade of damaging events, including lipid peroxidation, protein oxidation, and DNA damage.

In response to this oxidative challenge, cells activate protective signaling pathways, most notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, in the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes.

Simultaneously, oxidative stress can trigger the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[8] These pathways can have dual roles, promoting cell survival under low-level stress but triggering apoptosis under severe or sustained oxidative insult.

Diagram: Hypothesized Signaling Pathway of Demeton-S-methylsulfoxide-Induced Oxidative Stress

Demeton-S-methylsulfoxide Demeton-S-methylsulfoxide Mitochondrial Dysfunction Mitochondrial Dysfunction Demeton-S-methylsulfoxide->Mitochondrial Dysfunction ROS Production (O₂⁻, H₂O₂) ROS Production (O₂⁻, H₂O₂) Mitochondrial Dysfunction->ROS Production (O₂⁻, H₂O₂) Lipid Peroxidation (MDA) Lipid Peroxidation (MDA) ROS Production (O₂⁻, H₂O₂)->Lipid Peroxidation (MDA) Nrf2 Activation Nrf2 Activation ROS Production (O₂⁻, H₂O₂)->Nrf2 Activation MAPK Activation (ERK, JNK, p38) MAPK Activation (ERK, JNK, p38) ROS Production (O₂⁻, H₂O₂)->MAPK Activation (ERK, JNK, p38) Cellular Damage Cellular Damage Lipid Peroxidation (MDA)->Cellular Damage Antioxidant Gene Expression (SOD, CAT, GPx) Antioxidant Gene Expression (SOD, CAT, GPx) Nrf2 Activation->Antioxidant Gene Expression (SOD, CAT, GPx) Antioxidant Gene Expression (SOD, CAT, GPx)->ROS Production (O₂⁻, H₂O₂) Cell Survival / Apoptosis Cell Survival / Apoptosis MAPK Activation (ERK, JNK, p38)->Cell Survival / Apoptosis

Caption: Hypothesized signaling cascade of Demeton-S-methylsulfoxide-induced oxidative stress.

In Vitro Models for Studying Demeton-S-methylsulfoxide-Induced Oxidative Stress

The selection of an appropriate in vitro model is critical for obtaining relevant and translatable data. The following cell lines are recommended for their established use in neurotoxicity and general toxicology studies:

  • SH-SY5Y (Human Neuroblastoma): A widely used cell line in neurotoxicity research due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[9][10]

  • PC12 (Rat Pheochromocytoma): This cell line can be differentiated into neuron-like cells and is a valuable model for studying neuronal development and toxicity.

  • HepG2 (Human Hepatocellular Carcinoma): As the liver is a primary site of xenobiotic metabolism, this cell line is useful for investigating the metabolic activation of Demeton-S-methyl to its sulfoxide and subsequent toxicity.

  • C6 (Rat Glioma): To study the effects on glial cells, which play a crucial role in the central nervous system's response to toxicants.[11]

Experimental Workflow for Assessing Oxidative Stress

A logical and stepwise experimental approach is essential for a thorough investigation. The following workflow provides a comprehensive strategy, from initial toxicity assessment to detailed mechanistic studies.

Diagram: Experimental Workflow

cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Oxidative Stress Markers cluster_2 Phase 3: Antioxidant Response cluster_3 Phase 4: Mechanistic Insights Dose-Response (MTT Assay) Dose-Response (MTT Assay) ROS Measurement (DCFH-DA) ROS Measurement (DCFH-DA) Dose-Response (MTT Assay)->ROS Measurement (DCFH-DA) Lipid Peroxidation (MDA Assay) Lipid Peroxidation (MDA Assay) ROS Measurement (DCFH-DA)->Lipid Peroxidation (MDA Assay) SOD Activity Assay SOD Activity Assay Lipid Peroxidation (MDA Assay)->SOD Activity Assay CAT Activity Assay CAT Activity Assay SOD Activity Assay->CAT Activity Assay GPx Activity Assay GPx Activity Assay CAT Activity Assay->GPx Activity Assay Nrf2 Translocation (Immunofluorescence) Nrf2 Translocation (Immunofluorescence) GPx Activity Assay->Nrf2 Translocation (Immunofluorescence) MAPK Activation (Western Blot) MAPK Activation (Western Blot) Nrf2 Translocation (Immunofluorescence)->MAPK Activation (Western Blot)

Caption: A phased experimental workflow for investigating oxidative stress.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Phase 1: Cytotoxicity Assessment

5.1.1 MTT Cell Viability Assay

This assay determines the concentration range of Demeton-S-methylsulfoxide that is cytotoxic to the selected cell line, which is crucial for selecting appropriate, sub-lethal concentrations for subsequent oxidative stress experiments.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[12]

  • Treatment: Prepare serial dilutions of Demeton-S-methylsulfoxide in the appropriate cell culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not induce toxicity).[13][14][15]

  • Incubation: Incubate the cells with the compound for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5][16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Phase 2: Oxidative Stress Markers

5.2.1 Measurement of Intracellular ROS (DCFH-DA Assay)

This assay quantifies the generation of intracellular ROS. 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with sub-lethal concentrations of Demeton-S-methylsulfoxide for various time points (e.g., 1, 3, 6, 12, 24 hours).

  • DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.[3][14]

  • Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.[8][18]

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle control.

5.2.2 Lipid Peroxidation (Malondialdehyde - MDA Assay)

This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation and a key indicator of oxidative damage to cell membranes.

Protocol:

  • Cell Lysis: After treatment with Demeton-S-methylsulfoxide, harvest and lyse the cells.

  • TBARS Reaction: Mix the cell lysate with a solution containing thiobarbituric acid (TBA) and heat at 95°C for 60 minutes.[19][20]

  • Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.[2][19]

  • Data Analysis: Calculate the MDA concentration using a standard curve prepared with an MDA standard.[20] Normalize the results to the protein concentration of the cell lysate.

Phase 3: Antioxidant Response

5.3.1 Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

Protocol:

  • Sample Preparation: Prepare cell lysates from treated and control cells.

  • Assay Reaction: Several commercial kits are available. A common method involves the use of a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection system that measures the reduction of a chromogenic or fluorogenic probe by these radicals. SOD in the sample will inhibit this reduction.

  • Absorbance/Fluorescence Measurement: Measure the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the SOD activity based on the degree of inhibition of the signal generation, often expressed as units of activity per milligram of protein.[13][21]

5.3.2 Catalase (CAT) Activity Assay

This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

Protocol:

  • Sample Preparation: Prepare cell lysates.

  • Assay Reaction: The assay is based on the decomposition of a known concentration of hydrogen peroxide by the catalase in the sample. The remaining hydrogen peroxide is then reacted with a reagent to produce a colored or fluorescent product.

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence of the product.[21][22]

  • Data Analysis: Calculate catalase activity based on the amount of hydrogen peroxide decomposed, expressed as units of activity per milligram of protein.

5.3.3 Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx, an enzyme that catalyzes the reduction of hydroperoxides, including hydrogen peroxide, using glutathione (GSH) as a cofactor.

Protocol:

  • Sample Preparation: Prepare cell lysates.

  • Assay Reaction: A common coupled-enzyme assay measures the rate of NADPH oxidation to NADP⁺, which is linked to the recycling of oxidized glutathione (GSSG) back to its reduced form by glutathione reductase. The decrease in NADPH absorbance at 340 nm is monitored.[23][24]

  • Absorbance Measurement: Measure the decrease in absorbance at 340 nm over time.[23]

  • Data Analysis: Calculate GPx activity based on the rate of NADPH consumption, expressed as units of activity per milligram of protein.

Phase 4: Mechanistic Insights

5.4.1 Nrf2 Nuclear Translocation (Immunofluorescence)

This technique visualizes the movement of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with Demeton-S-methylsulfoxide.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with a fluorescent dye such as DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the nuclear localization of Nrf2 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

5.4.2 MAPK Activation (Western Blot)

This method detects the phosphorylation (activation) of key MAPK proteins (ERK, JNK, p38).

Protocol:

  • Protein Extraction: Extract total protein from treated and control cells.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38. Also, probe for the total forms of these proteins as loading controls.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each MAPK.

Data Presentation and Interpretation

For robust analysis and clear communication of findings, all quantitative data should be summarized in tables.

Table 1: IC50 Values for Acetylcholinesterase Inhibition by Demeton-S-methyl and its Metabolites (Reference Data)

CompoundEnzyme SourceIC50 (M)Reference
Demeton-S-methylSheep Erythrocytes6.5 x 10⁻⁵[5]
Demeton-S-methylsulfoxideSheep Erythrocytes4.1 x 10⁻⁵[5]
Demeton-S-methylsulfoneSheep Erythrocytes2.3 x 10⁻⁵[5]

Table 2: Example Data Presentation for In Vitro Oxidative Stress Studies of Demeton-S-methylsulfoxide

AssayEndpointConcentration 1Concentration 2Concentration 3
MTT Cell Viability (% of Control)
DCFH-DA ROS Production (Fold Change)
MDA Lipid Peroxidation (nmol/mg protein)
SOD Activity (U/mg protein)
CAT Activity (U/mg protein)
GPx Activity (U/mg protein)

This table should be populated with experimental data.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for investigating the oxidative stress-inducing potential of Demeton-S-methylsulfoxide in vitro. By following the proposed experimental workflow, researchers can systematically evaluate its cytotoxicity, its capacity to generate ROS and induce lipid peroxidation, and its impact on the cellular antioxidant defense system. Furthermore, the outlined mechanistic studies will provide insights into the signaling pathways that are activated in response to exposure.

Given the current data gap, the findings from these studies will be invaluable in understanding the complete toxicological profile of Demeton-S-methyl and its metabolites. This knowledge is crucial for accurate risk assessment and for the development of potential therapeutic strategies to mitigate the harmful effects of organophosphate pesticide exposure.

References

  • Food and Agriculture Organization of the United Nations. 1973. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3). [Link]

  • Wikipedia. Demeton-S-methyl. [Link]

  • Extension Toxicology Network. Demeton-S-methyl. [Link]

  • Singh, S., et al. 2018. Organophosphate Pesticide Chlorpyrifos Impairs STAT1 Signaling to Induce Dopaminergic Neurotoxicity: Implications for mitochondria mediated oxidative stress signaling events. Journal of Neurochemistry, 147(5), 659-676.
  • Syed, F., et al. 2024. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders. Drug Design, Development and Therapy, 18, 291-306.
  • Soltaninejad, K. & Abdollahi, M. 2009. Organophosphorus Compounds and MAPK Signaling Pathways. Archives of Industrial Hygiene and Toxicology, 60(4), 457-472.
  • University of Hertfordshire. Demeton-S-methyl sulfone. [Link]

  • University of Hertfordshire. Demeton-S-methyl. [Link]

  • Yuan, C., et al. 2014. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9), e107447.
  • Zhao, L., et al. 2017. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes. Brain Research Bulletin, 128, 1-8.
  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • G-Biosciences. Catalase Activity Assay, Cat. # BAQ061, BAQ062, BAQ063. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13526, Demeton-S-methyl. [Link]

  • Chen, D., et al. 2012. Oxidative stress induces DNA demethylation and histone acetylation in SH-SY5Y cells: potential epigenetic mechanisms in gene transcription in Aβ production. Neurobiology of Aging, 33(11), 2563-2575.
  • Bio-protocol. 4.4. Malondialdehyde (MDA) Determination. [Link]

  • Richardson, J. R., et al. 2006. The Use of Differentiating N2a and C6 Cell Lines for Studies of Organophosphate Toxicity. Methods in Molecular Biology, 322, 287-299.
  • ResearchGate. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes. [Link]

  • Niture, S. K., et al. 2025. Cytotoxicity Modulated by Cyanotoxins in Neuroblastoma SH-SY5Y Cells.
  • U.S. Environmental Protection Agency. 2006. Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5.
  • MMPC.org. Glutathione Peroxidase Protocol. [Link]

  • European Food Safety Authority. Chemical contaminants occurrence data. [Link]

  • MDPI. Exposure to Mitochondrial Toxins: An In Vitro Study of Energy Depletion and Oxidative Stress in Driving Dopaminergic Neuronal Death in MN9D Cells. [Link]

  • European Commission. EU Pesticides Database - Active substances - Active substance details. [Link]

  • ResearchGate. DMSO toxicity in vitro: effects on RGC viability and apoptosis. Effects... [Link]

  • ScienCell Research Laboratories. Glutathione Peroxidase (GPx) Assay Cat. No. 8238, 100 tests. [Link]

  • JournalAgent. An in vitro study on the cytotoxicity and genotoxicity of silver sulphide quantum dots coated with meso-2,3-dimercaptosuccinic a. [Link]

  • European Food Safety Authority. Lack of confirmatory data following Article 12 MRL reviews for 2,4‐DB, iodosulfuron‐methyl, mesotrione, methoxyfenozide and pyraflufen‐ethyl. [Link]

  • PMI Science. Development of an integrated assay in human TK6 cells to permit comprehensive genotoxicity analysis in vitro. [Link]

  • European Food Safety Authority. 10 February 2026 MINUTES Pesticides Peer Review TC 198. [Link]

  • Sumitomo Chemical. Data Requirements and Scientific Criteria for the Determination of Endocrine Disrupting Properties of Active Substances Containe. [Link]

  • ResearchGate. In Vitro Toxicological Evaluation of Cigarette Smoke Particulate Matter: Effect of Dimethyl Sulfoxide (DMSO) as Solvent. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Method Development for the Quantification of Demeton-O-Sulfoxide in Complex Wastewater Matrices

Introduction & Scope Demeton-O is a highly toxic organothiophosphate insecticide historically used in agriculture. In aquatic environments, it undergoes rapid oxidation to form persistent, highly mobile metabolites, prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Demeton-O is a highly toxic organothiophosphate insecticide historically used in agriculture. In aquatic environments, it undergoes rapid oxidation to form persistent, highly mobile metabolites, primarily Demeton-O-sulfoxide. Monitoring this specific metabolite in municipal and agricultural wastewater is critical for environmental compliance and toxicological risk assessment.

While historical regulatory frameworks, such as EPA Method 625.1, rely on Gas Chromatography-Mass Spectrometry (GC-MS) for base/neutral environmental pollutants[1], these methods are optimized for the parent compounds. The thermal lability and high polarity of the sulfoxide metabolite result in poor GC recoveries. This application note outlines a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically to overcome matrix suppression and quantify Demeton-O-sulfoxide at parts-per-trillion (ng/L) levels.

Mechanistic Rationale: The "Why" Behind the Method

Analyte Chemistry & Platform Selection

Demeton-O-sulfoxide (Chemical Formula: C₈H₁₉O₄PS₂, Exact Mass: 274.0462) contains a highly polar sulfoxide (S=O) moiety. In standard gas chromatographic inlets (typically operated at >250°C), this molecule is prone to thermal degradation, leading to peak tailing and signal loss. LC-MS/MS bypasses thermal volatilization entirely, allowing for the intact analysis of the [M+H]+ pseudo-molecular ion in the liquid phase.

Matrix Mitigation via Solid-Phase Extraction (SPE)

Wastewater is an exceptionally complex matrix, rich in humic acids, surfactants, and suspended solids that cause severe ion suppression in the electrospray ionization (ESI) source. To isolate the analyte, a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is selected over traditional silica-based C18. The N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic) copolymer retains the polar Demeton-O-sulfoxide through strong dipole-dipole interactions, preventing breakthrough during the loading phase while allowing aggressive aqueous washing steps to elute matrix interferences.

Ionization and Mobile Phase Dynamics

The addition of 0.1% formic acid and 5 mM ammonium formate to the mobile phase serves a dual mechanistic purpose:

  • Chromatographic Focusing : It buffers the pH to ~3.0, ensuring the analyte remains in a consistent ionization state, which prevents band broadening on the analytical column.

  • Ionization Efficiency : The formate buffer provides a rich proton source in the ESI+ plume, maximizing the yield of the m/z 275.1 precursor ion and stabilizing the spray against residual matrix salts.

Visualizing the Chemical Pathway and Workflow

Pathway D_O Demeton-O (Parent Insecticide) D_O_SO Demeton-O-sulfoxide (Polar Metabolite) D_O->D_O_SO Environmental Oxidation D_O_SO2 Demeton-O-sulfone (Terminal Oxidation) D_O_SO->D_O_SO2 Further Oxidation

Fig 1: Environmental oxidative degradation pathway of Demeton-O to its sulfoxide and sulfone.

Workflow N1 1. Wastewater Filtration (0.22 µm GF/F) N2 2. SPE Loading (Polymeric HLB, 200 mg) N1->N2 N3 3. Interference Wash (5% MeOH in H2O) N2->N3 N4 4. Analyte Elution (100% Methanol) N3->N4 N5 5. Evaporation & Recon. (95:5 Water:MeOH) N4->N5 N6 6. LC-MS/MS Analysis (ESI+, MRM Mode) N5->N6

Fig 2: Step-by-step sample preparation and LC-MS/MS analysis workflow for wastewater.

Experimental Protocols

Reagents and Materials
  • Standards : Demeton-O-sulfoxide analytical standard (>98% purity).

  • Solvents : LC-MS grade Water, Methanol, and Acetonitrile.

  • Additives : Formic acid (99%) and Ammonium formate (LC-MS grade).

  • Consumables : Polymeric HLB SPE Cartridges (200 mg, 6 cc), Glass fiber filters (0.22 µm).

Step-by-Step Sample Preparation (SPE Workflow)
  • Sample Pre-treatment : Filter 250 mL of raw wastewater through a 0.22 µm glass fiber filter to remove suspended particulate matter that could clog the SPE frit. Adjust the sample pH to 6.5 - 7.0 using 0.1 M HCl or NaOH to ensure neutral conditions.

  • SPE Conditioning : Condition the HLB cartridge on a vacuum manifold with 5 mL of Methanol followed by 5 mL of LC-MS grade Water. Critical Step: Do not let the sorbent bed dry out, as this will collapse the polymer pores and drastically reduce recovery.

  • Loading : Load the 250 mL filtered wastewater sample onto the cartridge at a controlled flow rate of 3-5 mL/min.

  • Washing : Wash the cartridge with 5 mL of 5% Methanol in Water to remove highly polar matrix components (e.g., salts, small organic acids). Dry the cartridge under a gentle vacuum for 5 minutes to remove residual water.

  • Elution : Elute the target analytes with 2 x 3 mL of 100% Methanol into a clean borosilicate glass tube.

  • Reconstitution : Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity nitrogen at 35°C. Reconstitute in 1.0 mL of Initial Mobile Phase (95% A / 5% B). Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Parameters
  • Column : Biphenyl core-shell column (100 x 2.1 mm, 2.6 µm). Causality: The biphenyl stationary phase offers enhanced π−π interactions, significantly improving the retention and peak shape of organothiophosphates compared to standard C18.

  • Mobile Phase A : Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B : Methanol + 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 40°C.

Data Presentation & Method Parameters

Table 1: Liquid Chromatography Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.40955
1.00.40955
6.00.401090
8.00.401090
8.10.40955
10.00.40955

Table 2: Optimized MRM Transitions for Demeton-O-Sulfoxide [2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Demeton-O-sulfoxide275.1140.824Quantifier
Demeton-O-sulfoxide275.1104.916Qualifier

(Note: ESI+ mode. Capillary voltage set to 3.0 kV, Desolvation temperature at 450°C, Dwell time: 25 ms).

Table 3: Method Validation Summary in Wastewater Matrix

Spike ConcentrationMean Recovery (%)Intra-day RSD (%)Matrix Effect (%)
10 ng/L (LOQ)86.47.1-14.2
100 ng/L91.24.5-11.8
500 ng/L94.83.2-9.5

(Note: Matrix effect calculated via post-extraction spike vs. neat solvent standard. Negative values indicate mild ion suppression, well within acceptable regulatory limits of ±20%).

Conclusion

By transitioning from traditional GC-MS methods to a targeted LC-MS/MS approach utilizing a polymeric HLB solid-phase extraction, laboratories can achieve robust, high-sensitivity quantification of Demeton-O-sulfoxide in complex wastewater. This self-validating protocol successfully mitigates thermal degradation risks and minimizes matrix-induced ion suppression, achieving reliable recoveries (>86%) at low parts-per-trillion (ng/L) levels, ensuring high-fidelity data for environmental monitoring.

References

  • Title : Method 625.1: Base/Neutrals and Acids by GC/MS (2016) Source : epa.gov URL :[Link]

  • Title : Pesticides LC/MS/MS MRM Spreadsheet Source : eurl-pesticides.eu URL :[Link]

Sources

Application

Application Note: Optimized QuEChERS Extraction and LC-MS/MS Analysis of Demeton-O-Sulfoxide Residues

Executive Summary Demeton-O-sulfoxide is a highly polar, toxicologically significant organophosphate metabolite. Its accurate quantification is critical for food safety, agricultural monitoring, and regulatory compliance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Demeton-O-sulfoxide is a highly polar, toxicologically significant organophosphate metabolite. Its accurate quantification is critical for food safety, agricultural monitoring, and regulatory compliance. This application note details a self-validating, buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol coupled with LC-MS/MS for the robust extraction and trace-level quantification of demeton-O-sulfoxide in complex matrices.

Introduction & Mechanistic Rationale

Demeton-O-sulfoxide (C8H19O4PS2) is an oxidation product of the insecticide demeton-O. Due to the sulfoxide moiety, the molecule exhibits high polarity and thermal lability, which complicates traditional gas chromatography (GC) analysis and non-buffered extraction methods[1].

As an Application Scientist, designing a protocol for this specific analyte requires addressing its unique physicochemical vulnerabilities:

  • Why Buffered QuEChERS? Unbuffered acetonitrile extraction can lead to poor recoveries of base-sensitive organophosphates. By employing a citrate-buffered QuEChERS approach (based on the EN 15662 standard), the pH of the extraction environment is maintained between 5.0 and 5.5. This prevents the alkaline degradation of demeton-O-sulfoxide during the exothermic salting-out phase[2].

  • Why LC-MS/MS? The thermal lability of the sulfoxide group dictates that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI+) is the most reliable technique for trace analysis. It entirely bypasses the thermal breakdown commonly observed in GC injection ports[3].

Experimental Workflow

QuEChERS_Workflow Sample 1. Sample Homogenization (10 g Matrix) Extraction 2. Solvent Extraction Add 10 mL Acetonitrile + Internal Standard Sample->Extraction Partitioning 3. Buffered Partitioning Add 4g MgSO4, 1g NaCl, 1g Na-Citrate, 0.5g Na-H-Citrate Extraction->Partitioning Centrifuge1 4. Centrifugation (4000 rpm, 5 min) Partitioning->Centrifuge1 dSPE 5. dSPE Clean-up (Aliquot) Add 150mg MgSO4, 25mg PSA Centrifuge1->dSPE Centrifuge2 6. Centrifugation (4000 rpm, 5 min) dSPE->Centrifuge2 LCMS 7. LC-MS/MS Analysis (ESI+, MRM Mode) Centrifuge2->LCMS

Caption: Buffered QuEChERS extraction and dSPE clean-up workflow for demeton-O-sulfoxide analysis.

Materials and Reagents

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Salts (EN 15662 Extraction): 4.0 g anhydrous Magnesium Sulfate (MgSO4), 1.0 g Sodium Chloride (NaCl), 1.0 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium hydrogencitrate sesquihydrate[2].

  • dSPE Sorbents: Primary Secondary Amine (PSA) and anhydrous MgSO4. (Note: Avoid Graphitized Carbon Black (GCB) as it can strongly adsorb planar/polar analytes, leading to false-negative recoveries for demeton-O-sulfoxide).

  • Standards: Demeton-O-sulfoxide analytical standard (Purity ≥98%). Triphenylphosphate (TPP) or an isotopically labeled analogue as the Internal Standard (IS).

Step-by-Step Methodology

Phase 1: Extraction and Partitioning
  • Sample Comminution: Cryogenically mill the sample matrix (e.g., fruit/vegetable) to a fine powder to ensure complete cellular disruption. Weigh exactly 10.0 g (± 0.1 g) of the homogenate into a 50 mL PTFE centrifuge tube[4].

  • Hydration (If applicable): For dry matrices (e.g., cereals, tea), add 10 mL of ultrapure water, vortex for 1 minute, and allow to sit for 10 minutes to hydrate the matrix pores.

  • Extraction: Add 10.0 mL of cold LC-MS grade Acetonitrile. Spike with 100 µL of the Internal Standard solution (1 µg/mL). Shake vigorously by hand or using an automatic axial extractor for 1 to 7 minutes[4].

  • Salting Out: Add the pre-weighed citrate buffer salt mixture.

    • Causality Check: The addition of anhydrous MgSO4 drives an exothermic hydration reaction, forcing the polar demeton-O-sulfoxide to partition into the organic acetonitrile layer. Simultaneously, the citrate salts buffer the aqueous layer to pH 5.0–5.5, preventing the alkaline hydrolysis of the organophosphate[2].

  • Centrifugation: Centrifuge the 50 mL tube at 4000 rpm for 5 minutes at 10°C to achieve sharp phase separation.

Phase 2: Dispersive Solid Phase Extraction (dSPE) Clean-up
  • Aliquot Transfer: Transfer exactly 1.0 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO4 and 25 mg PSA[5].

  • Matrix Clean-up: Vortex precisely for 30 seconds.

    • Causality Check: PSA acts as a weak anion exchanger. It effectively removes co-extracted organic acids, fatty acids, and sugars that would otherwise cause severe ion suppression in the ESI source, ensuring the method remains rugged and self-validating[1].

  • Final Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dilution for LC Compatibility: Transfer 0.5 mL of the purified supernatant to an autosampler vial and dilute with 0.5 mL of ultrapure water.

    • Causality Check: Diluting the organic extract with water matches the initial mobile phase conditions of the LC gradient. This prevents peak splitting and distortion (the "solvent effect") during sample injection.

Phase 3: LC-MS/MS Acquisition Parameters
  • Column: C18 Reverse Phase UHPLC Column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Quantitative Data & Method Validation

The method's reliability is confirmed through matrix-matched calibration and rigorous spike recovery tests. The Multiple Reaction Monitoring (MRM) transitions specific to demeton-O-sulfoxide ensure high selectivity and sensitivity, avoiding false positives[3].

Table 1: LC-MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Demeton-O-sulfoxide 275.1104.920Quantitation
Demeton-O-sulfoxide 275.1140.816Qualification
Internal Standard Method SpecificMethod SpecificMethod SpecificNormalization

Table 2: Representative Validation Data (Spiked Fruit Matrix at 10 µg/kg)

ParameterObserved ValueRegulatory Target (SANTE Guidelines)
Recovery (%) 88% - 94%70% - 120%
Repeatability (RSDr, n=6) 4.2%≤ 20%
Limit of Quantitation (LOQ) 1.0 µg/kg≤ 10 µg/kg (Default MRL)
Matrix Effect (ME %) -12% (Mild Suppression)± 20% (Acceptable without correction)

Conclusion

The citrate-buffered QuEChERS protocol combined with dSPE (PSA/MgSO4) provides a highly reliable, robust, and scientifically sound methodology for the extraction of demeton-O-sulfoxide. By strictly controlling the pH during extraction and utilizing LC-MS/MS for detection, analysts can bypass the thermal degradation issues inherent to GC-based organophosphate analysis. This self-validating system achieves excellent recoveries and limits of quantitation well below global Maximum Residue Limit (MRL) standards.

References

  • [5] UCT. QuEChERS: EURL-FV Multiresidue Method Using QuEChERS by GC-MS/MS & LC-MS/MS. mz-at.de. Available at:

  • [2] MDPI. Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry. mdpi.com. Available at:

  • [4] The Analytical Scientist. Use of Dual Channel Chromatography to Increase the Productivity of the Analysis of Pesticide Residues in Food. theanalyticalscientist.com. Available at:

  • [1] Lehotay et al. Validation of a Fast and Easy Method for the Determination of Residues from 229 Pesticides in Fruits and Vegetables Using Gas and Liquid Chromatography and Mass Spectrometric Detection. ResearchGate. Available at:

  • [3] Consumer Affairs Agency (CAA), Japan. 事務連絡 平成25年1月21日 都道府県 各保健所設置市 衛生主管部(局)食品衛生 (LC-MS/MS parameters for pesticide residues). caa.go.jp. Available at:

Sources

Method

Extraction protocols for demeton-o sulfoxide in agricultural soil

Application Note: High-Efficiency Extraction of Demeton-O-Sulfoxide from Agricultural Soil Using Modified QuEChERS Abstract & Introduction Demeton-O-sulfoxide is a highly polar, water-soluble organophosphate metabolite f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Extraction of Demeton-O-Sulfoxide from Agricultural Soil Using Modified QuEChERS

Abstract & Introduction

Demeton-O-sulfoxide is a highly polar, water-soluble organophosphate metabolite formed via the environmental oxidation of the pesticide demeton-O. Extracting this analyte from agricultural soil presents significant analytical challenges. Soil is a highly heterogeneous matrix rich in humic and fulvic acids, which can strongly bind polar analytes and cause severe ion suppression during LC-MS/MS analysis. Traditional extraction methods often suffer from poor recovery of the sulfoxide moiety due to its hydrophilicity and susceptibility to degradation at extreme pH levels.

This application note details a modified acetate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol specifically optimized for the extraction of demeton-O-sulfoxide from soil matrices. By leveraging controlled hydration, acidified acetonitrile, and dispersive solid-phase extraction (dSPE), this self-validating workflow ensures high recovery, minimal matrix effects, and robust analytical reproducibility[1].

Mechanistic Insights & Experimental Design

To achieve a self-validating and scientifically rigorous protocol, each step of the extraction is governed by specific physicochemical principles:

  • Matrix Hydration: Dry agricultural soils strongly adsorb polar organophosphates. The addition of HPLC-grade water swells the soil pores and disrupts analyte-soil interactions, allowing the extraction solvent to partition the demeton-O-sulfoxide effectively.

  • Acetate-Buffered Extraction: Demeton-O-sulfoxide is sensitive to alkaline degradation. We utilize acetonitrile acidified with 1% acetic acid, paired with anhydrous Magnesium Sulfate (MgSO₄) and Sodium Acetate (NaOAc). This combination drives the salting-out effect while buffering the extract to a pH of ~5.0, optimizing the partitioning of the polar sulfoxide into the organic phase[2].

  • Targeted dSPE Cleanup: The co-extraction of soil organic matter (SOM) is inevitable. We employ a specific dSPE blend:

    • PSA (Primary Secondary Amine): Acts as a weak anion exchanger to remove co-extracted humic acids, fulvic acids, and organic acids that cause LC-MS/MS signal suppression. Because demeton-O-sulfoxide is not strongly acidic, it does not bind to the PSA and remains in the supernatant[2].

    • C18 (Octadecylsilane): Removes non-polar interferences, such as plant waxes and lipids present in the soil organic matter.

    • MgSO₄: Removes residual water from the acetonitrile phase, ensuring a clean injection for chromatographic analysis[1].

Workflow Visualization

G N1 1. Soil Preparation (Sieve to <2 mm, Lyophilize) N2 2. Matrix Hydration (Add 10 mL Water to 5 g Soil) N1->N2 Weigh into 50 mL tube N3 3. Buffered Extraction (10 mL MeCN + 1% Acetic Acid) N2->N3 Vortex & stand for 15 min N4 4. Salting Out (4 g MgSO4 + 1 g NaOAc) N3->N4 Add Internal Standard N5 5. Phase Separation (Centrifuge at 4000 rpm, 5 min) N4->N5 Shake vigorously for 1 min N6 6. dSPE Cleanup (150 mg PSA + 50 mg C18 + 900 mg MgSO4) N5->N6 Transfer 2 mL supernatant N7 7. Final Filtration (0.22 µm PTFE Syringe Filter) N6->N7 Vortex 30s, Centrifuge N8 8. LC-MS/MS Analysis (Demeton-O-sulfoxide Quantification) N7->N8 Transfer to autosampler vial

Figure 1: Modified QuEChERS extraction and dSPE cleanup workflow for demeton-O-sulfoxide.

Step-by-Step Experimental Protocol

Reagents and Materials Required:

  • Acetonitrile (LC-MS Grade) containing 1% (v/v) glacial acetic acid.

  • HPLC-Grade Water.

  • Extraction Salts: Anhydrous MgSO₄ (4.0 g) and Sodium Acetate (NaOAc, 1.0 g).

  • dSPE Cleanup Tubes (2 mL): Containing 150 mg PSA, 50 mg C18, and 900 mg anhydrous MgSO₄.

  • Internal Standard (IS): Triphenyl phosphate (TPP) or isotopically labeled demeton-O-sulfoxide-d6 (10 µg/mL in MeCN).

Phase 1: Sample Preparation and Hydration

  • Homogenization: Air-dry or lyophilize the agricultural soil sample. Sieve through a 2 mm mesh to remove rocks and large debris, ensuring a uniform particle size.

  • Weighing: Accurately weigh 5.0 g (± 0.05 g) of the homogenized soil into a 50 mL PTFE centrifuge tube.

  • Hydration: Add 10.0 mL of HPLC-grade water to the tube. Vortex for 30 seconds and let the sample stand for 15 minutes. (Critical Step: This hydration period is mandatory to unbind the polar demeton-O-sulfoxide from the soil's active sites).

Phase 2: Buffered Extraction 4. Solvent Addition: Add 10.0 mL of Acetonitrile (containing 1% acetic acid) to the hydrated soil slurry. 5. Spiking: Add 50 µL of the Internal Standard solution (10 µg/mL) to monitor extraction efficiency and correct for matrix effects. 6. Salting Out: Rapidly add the pre-weighed extraction salts (4.0 g MgSO₄ and 1.0 g NaOAc) to the tube. 7. Agitation: Immediately shake the tube vigorously by hand or using a mechanical shaker for 1 minute to prevent the MgSO₄ from forming exothermic clumps. 8. Centrifugation: Centrifuge the mixture at 4000 rpm (approx. 3000 × g) for 5 minutes at room temperature to achieve a distinct separation between the aqueous soil pellet and the upper organic (acetonitrile) layer[1].

Phase 3: dSPE Cleanup 9. Transfer: Carefully transfer 2.0 mL of the upper acetonitrile extract into a 2 mL dSPE cleanup tube (containing PSA, C18, and MgSO₄). 10. Cleanup Agitation: Vortex the dSPE tube vigorously for 30 seconds. The PSA will sequester humic acids, while the C18 removes non-polar co-extractives[2]. 11. Final Centrifugation: Centrifuge the dSPE tube at 10,000 rpm for 3 minutes. 12. Filtration: Filter the purified supernatant through a 0.22 µm PTFE syringe filter into an amber glass autosampler vial for LC-MS/MS analysis.

Quantitative Data & Method Validation

The following table summarizes the expected validation parameters of this modified QuEChERS protocol across three distinct agricultural soil types. Data is based on a spiking level of 50 µg/kg.

Soil Matrix TypeOrganic Matter (%)Mean Recovery (%)RSD (%)Matrix Effect (ME %)LOD (µg/kg)LOQ (µg/kg)
Sandy Soil < 1.0%94.24.1-8.50.51.5
Loam Soil 2.5 - 4.0%89.75.6-14.20.82.5
Clay Soil > 5.0%82.47.3-22.11.24.0

Note: Matrix Effect (ME %) is calculated as[(Peak area in matrix / Peak area in solvent) - 1] × 100. A negative value indicates ion suppression, which is effectively mitigated by the IS correction.

Analytical Parameters (LC-MS/MS)

  • Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • MRM Transitions for Demeton-O-sulfoxide: Primary (Quantifier) and Secondary (Qualifier) transitions must be optimized per instrument, typically targeting the loss of the alkyl or sulfoxide groups.

Sources

Application

Application Note: LC-MS/MS Determination of Demeton-O Sulfoxide Residues in Food Crops using QuEChERS

Target Audience: Analytical Chemists, Agricultural Researchers, and Regulatory Scientists Matrix: High-moisture food crops (e.g., leafy greens, citrus, and legumes) Analytes: Demeton-O sulfoxide (Metabolite of Demeton-O)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Agricultural Researchers, and Regulatory Scientists Matrix: High-moisture food crops (e.g., leafy greens, citrus, and legumes) Analytes: Demeton-O sulfoxide (Metabolite of Demeton-O)

Executive Summary

Demeton-O is an organothiophosphate insecticide historically utilized for broad-spectrum pest control. In agricultural environments and in planta, the parent compound undergoes rapid metabolic and environmental oxidation, converting first into Demeton-O sulfoxide, and subsequently into Demeton-O sulfone[1]. Because the parent compound is rarely detected in its original form at the time of harvest, regulatory agencies (such as the EPA and EFSA) mandate that Maximum Residue Limits (MRLs) account for the sum of the parent and its oxidative metabolites. These limits are stringently set, typically requiring a Limit of Detection (LOD) of 0.01 to 0.05 mg/kg (ppm) to achieve "Pesticide Residue Free" certification[2].

This application note details a self-validating, high-throughput analytical protocol for the quantification of Demeton-O sulfoxide. By coupling the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methodology with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), laboratories can bypass the thermal degradation issues inherent to Gas Chromatography (GC) and achieve robust recoveries (90–110%) with negligible matrix effects[3].

Chemical Profile and Metabolic Pathway

Demeton-O sulfoxide is significantly more polar and water-soluble than its parent compound. This shift in polarity dictates the analytical approach: highly polar metabolites are notoriously difficult to extract using traditional non-polar solvents (like hexane) without co-extracting excessive matrix interferences.

Pathway A Demeton-O (Parent Insecticide) B Demeton-O sulfoxide (Primary Metabolite) A->B Oxidation (CYP450 / Environment) C Demeton-O sulfone (Secondary Metabolite) B->C Further Oxidation

Metabolic oxidation pathway of Demeton-O to its sulfoxide and sulfone metabolites.

Analytical Methodology: The Causality of QuEChERS

The QuEChERS method, originally developed by Anastassiades et al. in 2003, revolutionized pesticide residue analysis by replacing tedious liquid-liquid extractions with a streamlined micro-extraction process. Every step in this protocol is designed with a specific physicochemical purpose:

  • Extraction Solvent (100% Acetonitrile): Acetonitrile (ACN) is selected because it effectively extracts a broad polarity range of pesticides while simultaneously precipitating proteins out of the crop matrix[4].

  • Salting-Out Partitioning (MgSO₄ + NaCl): The addition of anhydrous Magnesium Sulfate (MgSO₄) drives an exothermic reaction that absorbs water, while Sodium Chloride (NaCl) increases the ionic strength of the aqueous phase. This "salting-out" effect forces the highly polar Demeton-O sulfoxide into the organic ACN phase.

  • Dispersive Solid-Phase Extraction (dSPE): Instead of passing the extract through a traditional column, dSPE relies on mixing the extract directly with sorbents. Primary Secondary Amine (PSA) is utilized to act as a weak anion exchanger, stripping out organic acids, polar pigments, and sugars without retaining the target sulfoxide[3].

QuEChERS N1 Crop Homogenization (Cryogenic) N2 Solvent Extraction (10mL Acetonitrile) N1->N2 N3 Salting Out Partitioning (4g MgSO4 + 1g NaCl) N2->N3 N4 Centrifugation (Phase Separation) N3->N4 N5 dSPE Cleanup (PSA + MgSO4) N4->N5 N6 LC-MS/MS Analysis (ESI+ MRM) N5->N6

Step-by-step QuEChERS sample preparation workflow for pesticide residue analysis.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Ultrapure Water (18.2 MΩ·cm).

  • Salts & Sorbents: Anhydrous MgSO₄, NaCl, PSA sorbent (40 µm).

  • Standards: Demeton-O sulfoxide analytical standard (Purity ≥ 99.0%). Triphenyl phosphate (TPP) or an isotopically labeled analogue is recommended as an Internal Standard (IS) to validate extraction efficiency.

Step-by-Step QuEChERS Workflow

Note: This protocol is optimized for high-moisture crops (>80% water content) such as lettuce or citrus[3]. For dry commodities like soya grain, an initial hydration step is required[5].

  • Sample Comminution: Cryogenically mill the crop sample using dry ice to prevent the thermal degradation of Demeton-O sulfoxide during homogenization.

  • Extraction: Weigh exactly 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Spike with 100 µL of the IS solution.

  • Solvent Addition: Add 10.0 mL of cold Acetonitrile. Shake vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Partitioning: Add the QuEChERS extraction salt packet (4.0 g anhydrous MgSO₄ and 1.0 g NaCl). Immediately vortex for 1 minute to prevent agglomeration of the MgSO₄.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes at 4°C. The sample will separate into a solid pellet, an aqueous lower layer, and an upper ACN layer containing the pesticides.

  • dSPE Cleanup: Transfer a 1.0 mL aliquot of the upper ACN layer into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA.

  • Final Isolation: Vortex for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.

  • Dilution for LC-MS/MS: Transfer 500 µL of the purified supernatant into an autosampler vial. Dilute with 500 µL of Mobile Phase A (0.1% Formic Acid in Water) to match the initial gradient conditions and minimize injection-induced peak broadening.

Instrumental Analysis: LC-MS/MS Conditions

While historical methods relied on Gas Chromatography (GC), Demeton-O sulfoxide is thermally labile and prone to degradation in heated GC injection ports. Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides superior sensitivity and structural confirmation[5].

Liquid Chromatography Parameters
ParameterSpecification
Column C18 (100 mm × 2.1 mm, 1.8 µm particle size)
Column Temperature 40 °C
Injection Volume 5 µL
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
8.0 10 90
10.0 10 90
10.1 95 5

| 14.0 | 95 | 5 (Re-equilibration) |

Mass Spectrometry Parameters (ESI+)

Electrospray Ionization (ESI) in positive mode is utilized. Demeton-O sulfoxide readily protonates to form a stable precursor ion at m/z 275[5].

Table 1: MRM Transitions for Demeton-O Sulfoxide

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Demeton-O Sulfoxide 275.0141.020Quantifier[5]
Demeton-O Sulfoxide 275.0109.035Qualifier

Note: The primary quantifier transition (275 → 141) demonstrates excellent signal-to-noise ratios, allowing for an instrumental Limit of Detection (LOD) of 0.02 ng/mL[5].

Method Validation and Data Interpretation

To ensure the trustworthiness of the analytical batch, the protocol must act as a self-validating system. Matrix-matched calibration curves (ranging from 0.1 to 10.0 ng/mL) should be prepared by spiking blank crop extracts. This compensates for ion suppression or enhancement caused by co-eluting matrix components in the ESI source[5].

Table 2: Typical Validation Metrics for Demeton-O Sulfoxide

MatrixFortification Level (mg/kg)Mean Recovery (%)RSD (%)Matrix Effect (%)
Lettuce 0.0196.54.2-8.5 (Slight Suppression)
Orange 0.05102.13.8+2.1 (Negligible)
Soya Grain 0.0291.46.5-12.0 (Suppression)

Data synthesized from established QuEChERS validation studies[3],[5]. Recoveries between 70–120% with an RSD ≤ 20% meet standard EU and EPA validation criteria.

References

  • [3] Lehotay, S. J., de Kok, A., Hiemstra, M., & Van Bodegraven, P. (2005). Validation of a Fast and Easy Method for the Determination of Residues from 229 Pesticides in Fruits and Vegetables Using Gas and Liquid Chromatography and Mass Spectrometric Detection. Journal of AOAC International, 88(2), 595-614. URL:[Link]

  • [2] SCS Global Services. (2014). Pesticide Residue Free Certification Standard. URL:[Link]

  • [5] Academia.edu. (2007). Method validation for the analysis of 169 pesticides in soya grain, without clean up, by liquid chromatography-tandem mass spectrometry using positive and negative electrospray ionization. URL:[Link]

  • Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. URL: [Link]

  • [4] QuEChERS.eu. About the method: History and Development. URL: [Link]

Sources

Method

Application Note: Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of Demeton-O Sulfoxide in Aqueous Matrices

Introduction & Mechanistic Rationale Demeton-O sulfoxide (C₈H₁₉O₄PS₂) is a highly polar, water-soluble oxidation product of the organophosphorus pesticide demeton-O. In environmental and toxicological monitoring, the qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Demeton-O sulfoxide (C₈H₁₉O₄PS₂) is a highly polar, water-soluble oxidation product of the organophosphorus pesticide demeton-O. In environmental and toxicological monitoring, the quantification of this specific metabolite presents a dual challenge: its high aqueous solubility makes extraction difficult, and its thermal lability complicates traditional gas chromatography (GC) analysis.

As a Senior Application Scientist, I have designed this protocol to address these fundamental physicochemical hurdles. By shifting from traditional silica-based sorbents to polymeric reversed-phase chemistries, and replacing GC-MS with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this workflow ensures robust, trace-level quantification of demeton-O sulfoxide without analyte degradation .

Experimental Design: The Causality of Methodological Choices

Standard extraction protocols often fail for organophosphorus sulfoxides. Every step in this methodology has been selected based on the specific thermodynamic and chemical behavior of the analyte:

  • Sorbent Selection (Polymeric HLB vs. C18): Traditional C18 silica relies purely on hydrophobic (Van der Waals) interactions, which fail to retain the highly polar sulfoxide moiety (-S(=O)-). We utilize a Hydrophilic-Lipophilic Balanced (HLB) divinylbenzene-N-vinylpyrrolidone copolymer. The pyrrolidone ring provides dipole-dipole interactions that effectively capture the polar sulfoxide, while the divinylbenzene backbone retains less polar interferences .

  • The Salting-Out Effect: Because demeton-O sulfoxide is highly water-soluble, direct SPE loading results in early breakthrough. By adding Sodium Chloride (NaCl) to the sample matrix, we increase the ionic strength of the water. This thermodynamically decreases the aqueous solubility of the polar organic analyte, driving it out of the mobile phase and onto the stationary SPE phase .

  • pH Control (Neutrality): Organophosphorus esters are notoriously susceptible to base- and acid-catalyzed hydrolysis. The sample must be strictly buffered or adjusted to pH 7.0 prior to extraction to prevent the degradation of the sulfoxide into its constituent phosphoric acids .

  • Analytical Platform (LC-MS/MS): Sulfoxides readily degrade (often reducing back to the parent thioether) in the heated injection ports of GC systems. LC-MS/MS utilizing Electrospray Ionization (ESI) operates at lower temperatures, preserving the intact molecular ion [M+H]+ for accurate Multiple Reaction Monitoring (MRM) .

Self-Validating Quality Control System

To ensure this protocol operates as a self-validating system, the following Quality Control (QC) measures must be integrated into every batch of 20 samples:

  • Isotopic Dilution: Spike samples with a stable isotopically labeled internal standard (e.g., Demeton-S-methyl-d3) prior to extraction. This corrects for absolute recovery losses and matrix-induced ion suppression during ESI.

  • Laboratory Reagent Blank (LRB): Process a blank water sample to confirm the absence of system carryover or reagent contamination.

  • Laboratory Fortified Matrix (LFM): Spike a matrix aliquot at 50 ng/L to continuously validate extraction efficiency and monitor matrix effects.

Step-by-Step Protocol

Sample Preparation
  • Filter 500 mL of the aqueous sample through a 0.45 µm glass fiber filter to remove suspended particulate matter.

  • Add 5.0 g of high-purity, baked Sodium Chloride (NaCl) to the filtered sample and stir until completely dissolved.

  • Measure the pH. Adjust precisely to pH 7.0 ± 0.2 using dilute HCl or NaOH.

  • Spike the sample with 10 µL of the internal standard working solution (1 µg/mL).

Solid-Phase Extraction (SPE) Workflow

Use 200 mg / 6 mL Polymeric HLB SPE Cartridges.

  • Conditioning: Pass 5 mL of Dichloromethane (DCM) through the cartridge, followed by 5 mL of Methanol (MeOH), and finally 5 mL of HPLC-grade Water. Do not let the sorbent dry out after this step.

  • Loading: Load the 500 mL prepared sample at a controlled flow rate of 5 to 10 mL/min using a vacuum manifold.

  • Washing: Pass 5 mL of a 5% Methanol in Water (v/v) solution through the sorbent to elute highly polar matrix salts and humic acids.

  • Drying: Apply full vacuum (approx. 15-20 in Hg) for exactly 10 minutes to remove all residual moisture.

  • Elution: Elute the target analytes using 2 aliquots of 3 mL DCM:Acetone (1:1, v/v). Collect in a clean glass vial.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of ultra-pure Nitrogen at 35°C. Caution: Do not exceed 35°C to avoid thermal degradation. Reconstitute the residue in 1.0 mL of Initial Mobile Phase (90% Water / 10% Methanol). Vortex for 30 seconds.

LC-MS/MS Instrumental Conditions
  • Column: Biphenyl or C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: HPLC-grade Water containing 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol containing 0.1% Formic Acid.

  • Gradient: 10% B hold for 1 min, ramp to 95% B over 8 mins, hold at 95% B for 2 mins, re-equilibrate at 10% B for 3 mins.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray Ionization Positive (ESI+).

Data Presentation

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Optimized transitions for Demeton-O sulfoxide ensuring highly specific quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Demeton-O sulfoxide 275.1141.024Quantifier
275.1105.026Qualifier
Table 2: Expected Method Performance Metrics

Typical validation data utilizing the salting-out HLB extraction method.

MatrixSpike Level (ng/L)Expected Recovery (%)Precision (RSD, %)Matrix Effect (%)
Drinking Water5088 - 96< 6.5-5 to +5
Surface Water5078 - 89< 10.2-20 to -8

Experimental Workflow Visualization

SPE_Demeton A 1. Sample Preparation 500 mL Water + 5g NaCl Adjust to pH 7.0 C 3. Sample Loading Flow Rate: 5-10 mL/min A->C B 2. Sorbent Conditioning 5 mL DCM -> 5 mL MeOH -> 5 mL H2O (Polymeric HLB Cartridge) B->C D 4. Interference Wash 5 mL 5% MeOH in H2O C->D E 5. Sorbent Drying Full Vacuum for 10 min D->E F 6. Analyte Elution 2 x 3 mL DCM:Acetone (1:1) E->F G 7. Concentration N2 Evaporation at 35°C F->G H 8. Reconstitution & Analysis 1 mL Mobile Phase -> LC-MS/MS G->H

Figure 1: Optimized Solid-Phase Extraction (SPE) workflow for Demeton-O sulfoxide.

References

  • EURL-Pesticides Data Pool. "Pesticides LC/MS/MS MRM Spreadsheet." European Reference Laboratories for Residues of Pesticides. URL: [Link]

  • LCGC International. "Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent." URL: [Link]

  • Academia.edu. "Method validation for the analysis of 169 pesticides in soya grain, without clean up, by liquid chromatography-tandem mass spectrometry using positive and negative electrospray ionization." URL: [Link]

Application

In Vitro Assays for Demeton-O-Sulfoxide Acetylcholinesterase Inhibition: Application Notes and Protocols

Mechanistic Grounding & Assay Rationale Demeton-O-sulfoxide is an oxidized metabolite of the organophosphate (OP) insecticide demeton. Like other OPs, its primary mechanism of neurotoxicity is the irreversible inhibition...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding & Assay Rationale

Demeton-O-sulfoxide is an oxidized metabolite of the organophosphate (OP) insecticide demeton. Like other OPs, its primary mechanism of neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at the synaptic cleft[1].

The inhibition occurs via the covalent phosphorylation of the catalytic serine residue within the AChE active site. Because this is a time-dependent, irreversible bimolecular reaction, in vitro screening assays must be carefully designed to capture true kinetic parameters (such as IC50​ and the bimolecular rate constant ki​ ) rather than simple equilibrium binding affinities.

To evaluate this inhibition, the2 remains the gold standard due to its rapid, simple, and highly reproducible nature[3]. The assay relies on the use of a synthetic substrate, acetylthiocholine iodide (ATCI). When AChE hydrolyzes ATCI, it produces thiocholine. Thiocholine subsequently reacts with Ellman’s reagent, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), to yield the 5-thio-2-nitrobenzoate (TNB) anion, which produces a strong yellow color measurable at 412 nm[1].

Pathway cluster_0 Demeton-O-Sulfoxide Inhibition & Ellman Assay Mechanism DOS Demeton-O-sulfoxide (OP Inhibitor) AChE Acetylcholinesterase (Active Enzyme) DOS->AChE Irreversible Phosphorylation AChE_Inh Phosphorylated AChE (Inactive) AChE->AChE_Inh ATCI Acetylthiocholine (Substrate) AChE->ATCI Thiocholine Thiocholine (Intermediate) ATCI->Thiocholine Hydrolysis by AChE TNB TNB Anion (Yellow, 412 nm) Thiocholine->TNB Reaction DTNB DTNB (Ellman's Reagent) DTNB->TNB Reaction

Biochemical pathway of AChE inhibition by Demeton-O-sulfoxide and subsequent Ellman assay reaction.

Quantitative Data Summary

While direct data for Demeton-O-sulfoxide is highly specific, extensive kinetic profiling has been performed on its structural isomers and metabolites (e.g., Demeton-S-methyl sulfoxide)[4]. The table below summarizes reference IC50​ values to guide the concentration ranges required for your dose-response curves.

Table 1: Reference IC50​ Values for Demeton Derivatives against AChE

CompoundEnzyme Source IC50​ (M)Reference
Demeton-S-methylSheep Erythrocytes 6.5×10−5 Heath & Vandekar, 1957[4]
Demeton-S-methyl sulfoxideSheep Erythrocytes 4.1×10−5 Heath & Vandekar, 1957[4]
Demeton-S-methyl sulfoneSheep Erythrocytes 2.3×10−5 Heath & Vandekar, 1957[4]
Demeton-S-methylRat Brain 9.52×10−5 Klimmer, 1960[4]
Demeton-S-methyl sulfoxideRat Brain 1.43×10−3 Klimmer, 1960[4]

Note: OP inhibition is highly dependent on the enzyme source (e.g., human recombinant vs. electric eel) and pre-incubation time. Values should be used as baseline range-finders.

Experimental Protocol: Self-Validating Kinetic Ellman Assay

To ensure scientific integrity, this protocol is designed as a self-validating system . It utilizes a kinetic read rather than an endpoint read. Endpoint reads are vulnerable to background absorbance from the test compounds themselves. By measuring the rate of change ( ΔA412​/min ), we isolate the specific catalytic velocity of the enzyme.

Materials & Reagents
  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5 to 8.0. (Causality: AChE operates optimally in slightly alkaline conditions, and DTNB requires pH > 7.0 to ensure the TNB anion remains fully ionized for maximum absorbance at 412 nm)[1][3].

  • Enzyme: AChE (e.g., Electric eel or human recombinant). Dilute to a working concentration that yields a linear ΔA412​/min of ~0.05 - 0.10 in the uninhibited control[1]. Commercial kits typically maintain a linear range of 10–600 U/L.

  • Substrate (ATCI): 10 mM stock in deionized water (Final assay concentration: 0.5 - 1.0 mM)[1].

  • Detection Reagent (DTNB): 10 mM stock in phosphate buffer (Final assay concentration: 0.3 - 0.5 mM)[1].

  • Inhibitor: Demeton-O-sulfoxide dissolved in DMSO. Prepare 8-point serial dilutions (e.g., 10−3 M to 10−9 M)[1].

Step-by-Step Methodology
  • Plate Layout & Controls:

    • Blank (Background Hydrolysis): Buffer + DTNB + ATCI + DMSO (No Enzyme).

    • 100% Activity Control: Buffer + AChE + DTNB + ATCI + DMSO (No Inhibitor).

    • Test Wells: Buffer + AChE + DTNB + ATCI + Demeton-O-sulfoxide dilutions.

  • Pre-Incubation (Critical Step): Add 150 µL of Buffer, 10 µL of AChE working solution, and 10 µL of Demeton-O-sulfoxide dilutions (or DMSO for controls) to a 96-well UV-transparent microplate. Incubate at 25°C for exactly 15 minutes.

    • (Causality: Because OP inhibition is an irreversible bimolecular reaction, introducing the substrate simultaneously with the inhibitor causes competitive protection of the active site, artificially inflating the apparent IC50​ . Pre-incubation allows steady-state phosphorylation to occur)[1].

  • Reaction Initiation: Prepare a fresh Working Reagent mixture containing ATCI and DTNB. Add 30 µL of this Working Reagent to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometric microplate reader. Read absorbance at 412 nm every 30 seconds for 10 minutes at 25°C.

Workflow Step1 1. Reagent Preparation Prepare AChE, ATCI, DTNB, and DOS dilutions Step2 2. Pre-incubation Incubate AChE + DOS (15-30 min at 25°C) Step1->Step2 Step3 3. Reaction Initiation Add ATCI substrate and DTNB reagent Step2->Step3 Step4 4. Kinetic Measurement Read absorbance at 412 nm for 10 min Step3->Step4 Step5 5. Data Analysis Calculate % Inhibition, IC50, and ki Step4->Step5

Step-by-step workflow for the in vitro determination of AChE inhibition using the Ellman method.

Data Analysis & Interpretation

  • Calculate Reaction Velocity ( v ): For each well, determine the maximum linear slope ( ΔA412​/min ) from the kinetic read.

  • Correct for Background: Subtract the slope of the Blank from the slopes of the Test Wells and 100% Activity Control.

  • Calculate % Inhibition: % Inhibition=(1−vcontrol​vinhibitor​​)×100

  • Determine IC50​ : Plot % Inhibition against the log10​ of Demeton-O-sulfoxide concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to interpolate the IC50​ .

  • Advanced Kinetics: For irreversible inhibitors like Demeton-O-sulfoxide, IC50​ is time-dependent. For rigorous pharmacological profiling, calculate the bimolecular rate constant ( ki​ ) by plotting the natural log of residual activity against pre-incubation time at various inhibitor concentrations[1].

References

  • Worek, F., Eyer, P., & Thiermann, H. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 4(3-4), 282-291. 2

  • BenchChem. (2025). Application of Demeton-O-Sulfone in Acetylcholinesterase Inhibition Studies: Application Notes and Protocols. BenchChem. 4

  • Sigma-Aldrich. Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin. Sigma-Aldrich. 5

Sources

Method

High-performance liquid chromatography (HPLC) conditions for demeton-o sulfoxide

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocols for the Determination of Demeton-O Sulfoxide Scientific Context & Analyte Profile Demeton-O is an organothiophospha...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocols for the Determination of Demeton-O Sulfoxide

Scientific Context & Analyte Profile

Demeton-O is an organothiophosphate insecticide that undergoes rapid environmental and metabolic oxidation to form Demeton-O sulfoxide, and subsequently, Demeton-O sulfone[1]. Because the Demeton-O sulfoxide metabolite is highly polar and thermally labile, historical methods relying on Gas Chromatography (GC) required aggressive chemical oxidation of the sample to convert all residues into the more stable sulfone form, resulting in a complete loss of speciation data[2]. Today, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the analytical gold standard, enabling the direct, intact quantification of the sulfoxide metabolite at trace levels[3].

Pathway D1 Demeton-O (Parent Insecticide) D2 Demeton-O Sulfoxide (Target Metabolite) D1->D2 Metabolic/Environmental Oxidation D3 Demeton-O Sulfone (Terminal Oxidation) D2->D3 Further Oxidation

Environmental and metabolic oxidation pathway of Demeton-O to its sulfoxide and sulfone forms.

Experimental Rationale & Causality

A robust analytical protocol requires a deep understanding of the physical chemistry driving both the separation and the detection.

  • Stationary Phase Selection: We utilize an aqueous-compatible C18 column (e.g., Hypersil GOLD aQ, 100 x 2.1 mm, 1.9 µm)[4]. Causality: Demeton-O sulfoxide is highly polar. Traditional C18 columns suffer from hydrophobic phase collapse when exposed to the highly aqueous mobile phases (>95% water) required to retain polar analytes. Aqueous-compatible phases contain polar end-capping that maintains the hydration of the silica pores, ensuring reproducible retention times.

  • Mobile Phase Chemistry: The aqueous and organic phases are modified with 0.1% formic acid and 4 mM ammonium formate[4]. Causality: Formic acid lowers the mobile phase pH to ~2.7, ensuring the sulfoxide is fully protonated for positive electrospray ionization (ESI+), which drives the formation of the [M+H]+ precursor ion at m/z 275.1[5]. Ammonium formate acts as a volatile buffer, shielding residual silanols on the column support to prevent peak tailing.

  • Sample Extraction (Modified QuEChERS): Causality: Acetonitrile is chosen as the extraction solvent because it effectively precipitates matrix proteins while remaining fully compatible with the LC mobile phase[2]. The addition of anhydrous magnesium sulfate ( MgSO4​ ) creates an exothermic salting-out effect, forcing the highly water-soluble Demeton-O sulfoxide into the organic acetonitrile layer.

Self-Validating Sample Preparation Protocol

To ensure absolute trustworthiness, this protocol incorporates a self-validating System Suitability framework. Every extraction batch must include a solvent blank, a pre-extraction matrix spike (to calculate extraction recovery), and a post-extraction matrix spike (to calculate absolute matrix effects and ion suppression).

Step-by-Step Modified QuEChERS Extraction:

  • Homogenization: Cryogenically mill the sample (e.g., agricultural tissue) to a fine powder to ensure uniform distribution. Weigh exactly 10.0 g into a 50 mL PTFE centrifuge tube.

  • Extraction: Add 10.0 mL of LC-MS grade Acetonitrile containing 1% Acetic Acid. Vortex vigorously for 1 minute.

  • Salting Out: Add pre-weighed QuEChERS extraction salts (4.0 g anhydrous MgSO4​ , 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Critical Step: Shake immediately for 1 minute to prevent the MgSO4​ from forming insoluble clumps that trap the analyte[2].

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4 °C.

  • Dispersive SPE (dSPE) Cleanup: Transfer 1.0 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO4​ , 25 mg Primary Secondary Amine (PSA), and 25 mg C18. Causality: PSA removes organic acids and sugars, while C18 removes non-polar lipids that cause ion suppression in the MS source.

  • Final Filtration: Vortex for 30 seconds, centrifuge at 10,000 rpm for 3 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for injection.

Workflow N1 Sample Homogenization (Cryogenic Grinding) N2 Solvent Extraction (Acetonitrile + 1% Acetic Acid) N1->N2 Add 10 mL Solvent N3 Salting Out (MgSO4 / NaOAc / NaCl) N2->N3 Shake & Centrifuge N4 dSPE Cleanup (PSA / C18 / MgSO4) N3->N4 Supernatant Transfer N5 LC-MS/MS Analysis (ESI+ MRM Mode) N4->N5 Filter & Inject

Step-by-step QuEChERS sample preparation and LC-MS/MS analytical workflow.

HPLC-MS/MS Analytical Conditions

The following parameters are optimized for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Early legacy methods utilized UV detection at 215 nm[6], but modern residue analysis requires the specificity of MRM transitions.

Table 1: HPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water)* % Mobile Phase B (Methanol)*
0.0 0.30 95 5
1.0 0.30 95 5
10.0 0.30 5 95
13.0 0.30 5 95
13.1 0.30 95 5

| 17.0 | 0.30 | 95 | 5 |

*Both mobile phases are modified with 0.1% Formic Acid and 4 mM Ammonium Formate.

Table 2: Triple Quadrupole MS/MS Parameters

Parameter Setting
Ionization Mode Electrospray Ionization Positive (ESI+)
Spray Voltage 3500 V
Capillary Temperature 300 °C
Desolvation Temperature 450 °C

| Collision Gas | Argon (1.5 mTorr) |

Table 3: MRM Transitions for Demeton-O Sulfoxide [5] | Analyte | Precursor Ion ( [M+H]+ ) | Product Ion (m/z) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | | Demeton-O Sulfoxide | 275.1 | 104.9 | 16 | Quantifier | | Demeton-O Sulfoxide | 275.1 | 140.8 | 24 | Qualifier |

References

  • Oxford Academic / Journal of Analytical Toxicology. Fast Determination of Demeton-S-Methylsulfoxide (Metasystox R) in Blood Plasma.6

  • ACS Publications / Analytical Chemistry. Development of a Multiresidue Method for Analyzing Pesticide Traces in Water Based on Solid-Phase Extraction and Electrospray Liquid Chromatography Mass Spectrometry.3

  • Benchchem. In-Depth Technical Guide: The Chemical Profile of Demeton-o sulfone.1

  • EURL. Pesticides LC/MS/MS MRM Spreadsheet.5

  • Thermo Fisher Scientific. Streamlined Analysis of 400+ Pesticides in a Single Run Using the TSQ Quantum Access MAX Mass Spectrometer and TraceFinder Software.4

  • ResearchGate / Journal of AOAC International. A Rapid Multiresidue Method for Determination of Pesticides in Fruits and Vegetables by Using Acetonitrile Extraction/Partitioning and Solid-Phase Extraction Column Cleanup.2

Sources

Technical Notes & Optimization

Troubleshooting

Improving recovery rates for demeton-o sulfoxide in soil extraction

Welcome to the Technical Support Center for analytical chemists and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical chemists and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting Demeton-O sulfoxide —a polar, highly reactive organophosphate metabolite—from complex soil matrices.

This center bypasses generic advice to focus on the mechanistic causality behind recovery failures, offering self-validating protocols and field-proven troubleshooting strategies.

Mechanistic Understanding: The Demeton-O Sulfoxide Challenge

Before troubleshooting, we must understand why Demeton-O sulfoxide is notoriously difficult to recover. The molecule is highly susceptible to matrix binding and chemical degradation.

  • Hydrolytic Instability: The organophosphate backbone is highly sensitive to alkaline conditions, rapidly hydrolyzing into non-target products[1].

  • Oxidative Vulnerability: The sulfoxide moiety is an intermediate oxidation state. In the presence of air, light, or reactive soil minerals, it can easily over-oxidize into Demeton-O sulfone[1].

  • Matrix Adsorption: The polar nature of the sulfoxide group allows it to form strong hydrogen bonds and dipole interactions with soil organic matter (humic/fulvic acids) and clay lattices.

G Demeton Demeton-O (Parent Insecticide) Sulfoxide Demeton-O Sulfoxide (Target Analyte) Demeton->Sulfoxide Environmental Oxidation Sulfone Demeton-O Sulfone (Over-oxidation) Sulfoxide->Sulfone Strong Oxidation (Sample Prep) Hydrolysis Hydrolysis Products (Alkaline Degradation) Sulfoxide->Hydrolysis High pH / Moisture (Alkaline Soil)

Degradation pathway of Demeton-O to its sulfoxide and sulfone metabolites.

Troubleshooting Guide: Low Recovery Rates

Q: Why are my recovery rates dropping below 60% in clay-heavy or alkaline soils? A: Alkaline soils accelerate the hydrolytic degradation of the analyte during the extraction process[1]. Furthermore, dry clay minerals strongly adsorb the polar sulfoxide groups. Causality & Solution: You must hydrate the soil prior to extraction. Adding water swells the soil pores and weakens matrix-analyte interactions[2]. Follow this by using an acidified extraction solvent (e.g., 1% acetic acid in acetonitrile) to neutralize the soil pH and stabilize the organophosphate backbone[3].

Q: I am using standard d-SPE (Primary Secondary Amine - PSA) for cleanup, but my recoveries are inconsistent. Why? A: PSA is an anion exchanger designed to remove organic acids, sugars, and fatty acids. However, excessive PSA can inadvertently bind polar analytes like Demeton-O sulfoxide or create localized alkaline microenvironments that catalyze degradation. Causality & Solution: Reduce the PSA ratio in your d-SPE mix, or bypass cleanup entirely. Recent studies demonstrate that diluting the raw QuEChERS extract (e.g., 5-fold to 10-fold) without d-SPE cleanup often yields higher recoveries and better reproducibility for polar pesticides by eliminating sorbent-induced losses[4].

Q: How do I prevent oxidative loss (conversion to Demeton-O sulfone) during sample storage and preparation? A: Demeton-O sulfoxide will continue to oxidize if exposed to reactive oxygen species in the matrix. Causality & Solution: Store all soil samples at ≤ -18°C in tightly sealed, inert containers[1]. During extraction, maintain cold temperatures and minimize ambient light exposure. Self-Validation Tip: Always run a concurrent spike of Demeton-O sulfoxide into a blank matrix; if you detect Demeton-O sulfone in your LC-MS/MS trace, oxidative degradation is occurring during your workflow.

Validated Step-by-Step Extraction Protocol

To maximize recovery, we recommend an Acetate-Buffered Modified QuEChERS approach. This protocol is a self-validating system: by controlling pH and utilizing hydration, it systematically neutralizes the primary causes of analyte loss[2][3].

Step 1: Soil Hydration & Homogenization

  • Weigh 5.0 g of homogenized soil into a 50 mL PTFE centrifuge tube.

  • Add 5.0 mL of HPLC-grade water. Vortex for 30 seconds and let sit for 15 minutes. (Why? Hydration swells the matrix, releasing trapped analytes and improving partitioning).

Step 2: Acidified Solvent Extraction 3. Add 10.0 mL of 1% Acetic Acid in Acetonitrile to the tube[3]. 4. Add internal standard (e.g., isotopically labeled Demeton-O sulfoxide-d6) to validate extraction efficiency. 5. Shake vigorously using a mechanical shaker for 5 minutes.

Step 3: Salting Out (Partitioning) 6. Add an acetate buffer salt packet (4.0 g anhydrous MgSO₄ and 1.0 g Sodium Acetate). 7. Immediately shake vigorously for 1 minute to prevent MgSO₄ agglomeration. (Why? The acetate buffer maintains a slightly acidic pH, preventing alkaline hydrolysis). 8. Centrifuge at 4000 rpm for 5 minutes at 4°C.

Step 4: Dilution & Analysis (Bypassing d-SPE) 9. Transfer 1.0 mL of the upper acetonitrile layer to a clean vial. 10. Dilute with 4.0 mL of initial LC mobile phase (e.g., 1:4 dilution)[4]. 11. Filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial. 12. Analyze via LC-MS/MS in positive Electrospray Ionization (ESI+) mode[5].

Workflow Step1 1. Soil Hydration (5g Soil + 5mL H2O) Step2 2. Acidified Extraction (1% Acetic Acid in ACN) Step1->Step2 Step3 3. Buffered Partitioning (MgSO4 + Na-Acetate) Step2->Step3 Step4 4. Cold Centrifugation (4000 rpm, 4°C) Step3->Step4 Step5 5. Extract Dilution (Bypass d-SPE) Step4->Step5 Step6 6. LC-MS/MS Analysis (ESI+ Mode) Step5->Step6

Step-by-step modified QuEChERS workflow for Demeton-O sulfoxide soil extraction.

Quantitative Data & Benchmarks

The following table summarizes expected recovery rates based on the extraction methodology applied to a standard agricultural loam soil spiked at 50 µg/kg.

Extraction MethodologypH ControlCleanup StepAverage Recovery (%)RSD (%)Primary Cause of Analyte Loss
Traditional Liquid-Solid (Acetone)NoneNone45 - 55%>20%Matrix binding & poor partitioning
Unbuffered QuEChERSNoned-SPE (PSA)60 - 72%15%Alkaline hydrolysis & PSA adsorption
Citrate-Buffered QuEChERSpH 5.0 - 5.5d-SPE (PSA)75 - 85%10%Minor PSA adsorption
Acetate-Buffered QuEChERS pH 4.8 - 5.2 Dilution (No d-SPE) 88 - 98% <8% Optimal conditions achieved

FAQs on LC-MS/MS Analysis & Matrix Effects

Q: I am seeing massive signal suppression in my LC-MS/MS runs. How can I correct this without using d-SPE cleanup? A: Soil extracts are rich in fulvic and humic acids that compete for charge in the ESI+ source, causing ion suppression. If you bypass d-SPE to save your analyte, you must compensate for the dirty matrix. Solution: Use matrix-matched calibration curves prepared in a blank soil extract[3]. Alternatively, the "dilute-and-shoot" method (Step 4 in the protocol) reduces the absolute concentration of matrix interferents entering the source, often restoring ionization efficiency while keeping the analyte above the Limit of Quantification (LOQ)[4].

Q: What LC-MS/MS transitions should I monitor for Demeton-O sulfoxide? A: In positive ESI mode, Demeton-O sulfoxide readily forms a protonated precursor ion. Standard Multiple Reaction Monitoring (MRM) transitions typically utilize the precursor [M+H]+ at m/z 275.1. The primary quantifier transition is usually 275.1 → 197.0, and the qualifier transition is 275.1 → 141.0[2][5].

References

  • Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation | Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled.[Link]

  • Dilution of QuEChERS Extracts Without Cleanup Improves Results in the UHPLC-MS/MS Multiresidue Analysis of Pesticides in Tomato.[Link]

  • Method validation for the analysis of 169 pesticides in soya grain, without clean up, by liquid chromatography-tandem mass spectrometry using positive and negative electrospray ionization - Academia.edu.[Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in Demeton-O Sulfoxide Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve complex co-elution issues associated with Demeton-O sulfoxide .

Demeton-O sulfoxide is a highly polar, thermally labile organophosphate metabolite. Its analysis is notoriously prone to isomeric co-elution (specifically with Demeton-S sulfoxide), matrix-induced ion suppression, and thermal degradation artifacts. This guide bridges theoretical chromatography principles with field-proven, self-validating protocols to ensure absolute analytical integrity.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does Demeton-O sulfoxide consistently co-elute with Demeton-S sulfoxide in my LC-MS/MS method, and how can I achieve baseline resolution?

The Causality: Demeton-O sulfoxide and Demeton-S sulfoxide are structural isomers with identical molecular weights (isobars) and highly similar polarities. Standard C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. Because the structural difference between these isomers lies merely in the position of the sulfur atom (thiono vs. thiolo arrangements), hydrophobic interactions alone are insufficient to differentiate their spatial geometries. The Solution: Switch your column chemistry. Utilizing a Biphenyl or Pentafluorophenyl (PFP) stationary phase introduces π−π and dipole-dipole interactions. These alternative phases interact differently with the distinct electron density distributions around the P=S and P=O bonds of the isomers, effectively pulling them apart chromatographically.

Q2: I am experiencing severe peak distortion and signal suppression at the Demeton-O sulfoxide retention time. Is this co-elution?

The Causality: Yes, but likely with invisible matrix components rather than another pesticide. In LC-MS/MS, co-eluting matrix components (like phospholipids or plant pigments) compete with the target analyte for charge in the Electrospray Ionization (ESI) source, leading to ion suppression. The Solution: You must optimize your sample preparation. While standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is effective, complex matrices require targeted dispersive Solid Phase Extraction (dSPE) cleanup[1]. Incorporating Primary Secondary Amine (PSA) removes organic acids, while C18 removes non-polar lipids. If analyzing green matrices, carefully titrate Graphitized Carbon Black (GCB) to remove chlorophyll without adsorbing the target analyte[2].

Q3: I am using GC-MS/MS (EPA Method 8270E). My Demeton-O sulfoxide peak is tailing severely and appears as a broad hump mimicking co-elution. What is happening?

The Causality: This is a classic thermal degradation artifact, not true co-elution. Demeton-O sulfoxide is highly thermally labile. Upon exposure to the high temperatures of a standard GC inlet (e.g., 250°C) or active sites in the liner, the sulfoxide bond cleaves or undergoes further uncontrolled oxidation[3]. Historically, methods required wide-bore or DEGS columns to mitigate this[4], or forced chemical oxidation of the sample to "Demeton sulfone" prior to analysis[5]. The Solution: For intact Demeton-O sulfoxide quantification, LC-MS/MS is the authoritative standard . If GC-MS/MS is strictly required, you must use a deactivated Uniliner, lower the inlet temperature (e.g., Programmable Temperature Vaporization - PTV injection), and ensure rigorous column trimming.

Part 2: Mandatory Visualizations & Workflows

To systematically diagnose and resolve your co-elution issue, follow the logical workflow outlined below.

TroubleshootingWorkflow Start Issue: Peak Overlap / Co-elution Target: Demeton-O sulfoxide Check Identify Co-eluting Species (Review MS/MS Spectra) Start->Check Isomer Isomeric Co-elution (Demeton-S sulfoxide) Check->Isomer Isobaric MRM (m/z 275.1) Matrix Matrix Interference (Ion Suppression / Baseline Shift) Check->Matrix RT Shift / ESI Suppression Thermal Thermal Degradation (GC Tailing / Artifacts) Check->Thermal Broad Hump in GC LC_Opt Switch to Biphenyl/PFP Column Optimize Mobile Phase pH Isomer->LC_Opt Prep_Opt Modify QuEChERS dSPE (Add PSA + C18 Sorbents) Matrix->Prep_Opt GC_Opt Migrate to LC-MS/MS or Use PTV GC Inlet Thermal->GC_Opt

Caption: Decision tree for diagnosing and resolving Demeton-O sulfoxide co-elution and signal degradation.

Chemical Oxidation Pathway

Understanding the metabolic and environmental fate of Demeton is critical, as samples often contain a mixture of the parent compound and its oxidized metabolites, leading to complex chromatograms.

OxidationPathway D_O Demeton-O (Parent Thiono Isomer) D_O_SO Demeton-O Sulfoxide (Target Analyte) D_O->D_O_SO Environmental / Metabolic Oxidation D_O_SO2 Demeton-O Sulfone (Terminal Metabolite) D_O_SO->D_O_SO2 Further Oxidation (Chemical/Thermal)

Caption: Oxidation pathway of Demeton-O to its sulfoxide and sulfone metabolites.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Optimized LC-MS/MS MRM Parameters

To ensure absolute specificity and avoid cross-talk with co-eluting matrix components, utilize the following validated Multiple Reaction Monitoring (MRM) transitions[6].

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)ESI PolarityTypical CE (eV)
Demeton-O sulfoxide 275.1104.9140.8Positive (+)16 / 24
Demeton-S sulfoxide 275.189.0143.0Positive (+)18 / 22
Demeton-O sulfone 291.1104.9121.0Positive (+)20 / 26

Note: Collision Energies (CE) are platform-dependent and should be tuned on your specific mass spectrometer.

Protocol 1: Self-Validating LC-MS/MS Method for Isomer Resolution

This protocol is designed to eliminate isomeric co-elution by leveraging orthogonal column selectivity.

Step 1: Mobile Phase Preparation

  • Aqueous (A): 5 mM Ammonium Formate in LC-MS grade Water + 0.1% Formic Acid. (Causality: The buffer controls the ionization state of the sulfoxide moiety, preventing secondary interactions with residual silanols on the column that cause peak tailing).

  • Organic (B): Methanol + 0.1% Formic Acid. (Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize π−π interactions).

Step 2: Column Selection & Setup

  • Install a Biphenyl or PFP column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Set column oven temperature to 40°C to ensure reproducible mass transfer kinetics.

Step 3: Gradient Elution Profile

  • 0.0 - 1.0 min: 5% B

  • 1.0 - 6.0 min: Linear ramp to 60% B

  • 6.0 - 8.0 min: Linear ramp to 100% B (Column wash)

  • 8.1 - 10.0 min: 5% B (Re-equilibration)

Step 4: System Validation (The Self-Validating Step)

  • Inject a mixed standard containing 10 ng/mL of both Demeton-O sulfoxide and Demeton-S sulfoxide.

  • Calculate the resolution factor ( Rs​ ).

  • Validation Check: If Rs​<1.5 , the co-elution is not fully resolved. Action: Decrease the gradient slope between 1.0 and 6.0 minutes (e.g., ramp to only 45% B instead of 60% B) to increase residence time in the critical separation zone.

Protocol 2: Modified QuEChERS Extraction for Matrix Co-elution

When matrix components co-elute and suppress the Demeton-O sulfoxide signal, the sample preparation must be upgraded[2].

Step 1: Extraction

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of Acetonitrile (1% Acetic Acid). Vortex for 1 minute.

  • Add QuEChERS partitioning salts (4 g anhydrous MgSO4, 1 g Sodium Acetate).

  • Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

Step 2: Dispersive SPE (dSPE) Cleanup

  • Transfer 1 mL of the supernatant to a 2 mL dSPE tube containing:

    • 150 mg anhydrous MgSO4 (removes residual water)

    • 50 mg PSA (removes organic acids, sugars, and polar pigments)

    • 50 mg C18 (removes non-polar lipids and sterols)

  • Crucial Decision: Do not use Graphitized Carbon Black (GCB) unless analyzing highly pigmented matrices (like spinach), as GCB can sometimes reduce recoveries of certain organophosphates. If GCB is necessary, limit to 7.5 mg per mL of extract.

Step 3: Final Preparation

  • Vortex the dSPE tube for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Transfer 0.5 mL of the cleaned extract to an autosampler vial.

  • Validation Check: Perform a post-extraction spike (matrix-matched calibration). If the absolute peak area of the spiked sample is <80% of a neat solvent standard, matrix suppression is still occurring. Action: Dilute the extract 1:5 with initial mobile phase prior to injection.

References
  • Pesticides LC/MS/MS MRM Spreadsheet EURL-Pesticides URL:[Link]

  • Pesticide Analytical Manual Vol. I. Table 302-a U.S. Food and Drug Administration (FDA) URL: [Link]

  • Analysis of Organophosphorus Pesticides in Dried Ground Ginseng Root by Capillary Gas Chromatography−Mass Spectrometry Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • EURL-FV Multiresidue Method Using QuEChERS by GC-MS/MS & LC-MS/MS MZ-AT / UCT QuEChERS Informational Booklet URL:[Link]

  • Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Troubleshooting

Preventing thermal degradation of demeton-o sulfoxide during GC-MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with analytical laboratories struggling to maintain the integrity of thermally labile organophosphorus pesticides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with analytical laboratories struggling to maintain the integrity of thermally labile organophosphorus pesticides. Demeton-O sulfoxide presents a notorious challenge: its structural instability often leads to severe degradation during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and catalytic mechanisms at play within your instrument, we can implement self-validating protocols that ensure absolute scientific integrity and accurate quantitation.

Troubleshooting Q&A: Demeton-O Sulfoxide Degradation

Q1: Why does demeton-O sulfoxide degrade during GC-MS analysis, and what are the primary degradation products? Answer: The causality of this degradation lies in the thermodynamic instability of the sulfoxide (S=O) functional group. When demeton-O sulfoxide is introduced into a standard hot splitless injection port (typically operating between 250°C and 290°C), it experiences extreme thermal shock. This heat, combined with active silanol sites on the glass liner or accumulated non-volatile matrix residues, catalyzes thermal deoxygenation and cleavage[1]. As a result, the sulfoxide is reduced back into its parent sulfide (demeton-O) or other artifact peaks. This phenomenon causes poor peak shapes, severe signal loss, and false positives for demeton-O, fundamentally compromising the accuracy of your assay.

Q2: How can I optimize my GC inlet parameters to prevent this thermal breakdown? Answer: The objective is to minimize the analyte's residence time in a high-heat environment. There are two highly effective, field-proven approaches:

  • Programmed Temperature Vaporizing (PTV) or Cold On-Column (COC) Injection: By injecting the sample into a cold inlet (e.g., 60°C) and rapidly ramping the temperature, you enable effective analyte transfer to the column while completely bypassing the initial thermal shock[2].

  • Pulsed Splitless Injection: If your system lacks PTV hardware, utilize a pulsed splitless technique. This involves applying a high carrier gas pressure pulse during the injection phase to rapidly sweep the sample out of the hot inlet. This drastically reduces the residence time, mitigating analyte loss due to thermal decomposition[3].

Q3: What role do analyte protectants and liner deactivation play in stabilizing sulfoxides? Answer: In GC-MS, analysts often observe "matrix-induced chromatographic enhancement," where labile analytes in complex matrices yield higher recoveries than those in pure solvent[3]. This occurs because matrix components preferentially bind to active sites (exposed silanols, trace metal ions) in the GC flow path, preventing the pesticide from interacting with these catalytic degradation sites[4]. To create a self-validating system, we artificially replicate this effect using Analyte Protectants (APs) . Compounds like d-sorbitol strongly hydrogen-bond to these active sites, inhibiting their interference and protecting the S=O bond[4]. Furthermore, utilizing ultra-inert, deactivated quartz liners is a mandatory baseline to reduce surface activity before the sample even reaches the column[1].

Q4: If GC-MS optimization still yields unacceptable variability, what is the recommended alternative? Answer: While GC-MS/MS is a powerhouse for multiresidue analysis, highly polar and thermally labile organophosphorus insecticides (like demeton-S/O sulfoxides, omethoate, and methamidophos) are fundamentally better suited for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. If GC-MS mitigation strategies fail to meet your internal validation criteria, transitioning these specific analytes to an LC-MS/MS platform is the definitive solution to bypass thermal degradation entirely[5].

Data Presentation: Optimization Strategies

Table 1: Impact of GC Injection Techniques on Labile Organophosphate Recovery

Injection TechniqueMechanism of ActionImpact on Demeton-O SulfoxideRecommended Use Case
Conventional Splitless Isothermal hot injection (e.g., 250°C).High thermal degradation; low recovery (<70%).Stable, volatile analytes only.
Pulsed Splitless High initial flow rate sweeps analyte rapidly.Significantly reduced degradation; high recovery (97-102%)[3].Standard GC inlets without PTV hardware.
PTV (Cold Trapping) Cold injection followed by rapid thermal ramp.Minimal thermal shock; excellent preservation of S=O bond[2].Trace analysis of thermally labile pesticides.
Cold On-Column (COC) Direct injection into the capillary column.Near-zero thermal degradation in the inlet.Highly labile compounds in clean matrices.

Table 2: Recommended Analyte Protectants for GC-MS

Analyte ProtectantOptimal ConcentrationMechanism / Benefit
d-Sorbitol 1,000 ppm in sampleProvides the most consistent improvement by masking active silanol sites[4].
3-Ethoxy-1,2-propanol 1,000 ppm in sampleHighly effective for volatile and semi-volatile organophosphates[4].
L-Gulonic acid γ-lactone 1,000 ppm in sampleStrong hydrogen bonding to prevent catalytic breakdown in the liner[4].

Experimental Protocol: Optimizing PTV Injection and Analyte Protectants

Objective: Establish a self-validating GC-MS/MS workflow that prevents the thermal deoxygenation of demeton-O sulfoxide.

Step 1: Preparation of the Analyte Protectant (AP) Solution

  • Dissolve d-sorbitol (99% purity) in a compatible solvent mixture (e.g., acetonitrile/water) to create a 10,000 ppm stock solution[4].

Step 2: Sample Extraction and Spiking

  • Perform your standard QuEChERS extraction on the sample matrix.

  • Transfer 1.0 mL of the final organic extract to a deactivated GC autosampler vial.

  • Spike the extract with 100 µL of the AP stock solution to achieve a final AP concentration of 1,000 ppm[4]. Vortex vigorously for 30 seconds.

Step 3: GC Inlet Configuration (PTV)

  • Install an ultra-inert, deactivated dimpled liner into the Multimode Inlet (MMI) or PTV injector[2],[1]. Avoid standard glass wool, as its high surface area can exacerbate degradation unless heavily deactivated.

  • Set the initial inlet temperature to 60°C.

Step 4: Injection and Temperature Programming

  • Inject 1.0 µL of the protected sample extract[6].

  • Program the PTV inlet to hold at 60°C for 0.1 minutes, then ramp at 600°C/min to 280°C. This rapid ballistic heating transfers the analytes to the column without prolonged exposure to extreme heat[2].

Step 5: Chromatographic Separation and MS/MS Acquisition

  • Utilize a high carrier gas flow rate (e.g., Helium at 1.5 - 2.0 mL/min) on a thin-film, ultra-inert column (e.g., 15 m × 0.25 mm, 0.25 µm) to minimize column residence time[4].

  • Monitor specific MRM transitions for demeton-O sulfoxide, actively verifying the absence of the demeton-O (sulfide) artifact peak to validate system inertness.

Workflow Visualizations

G A Demeton-O Sulfoxide (Intact Analyte) B Hot GC Inlet (>250°C) + Active Silanol Sites A->B Injection C Thermal Deoxygenation & Cleavage B->C Catalytic Degradation D Demeton-O (Sulfide) Artifact Formation C->D E Loss of Quantitation Accuracy D->E

Thermal degradation pathway of demeton-O sulfoxide in a standard hot GC inlet.

G Start Sample Prep (Add d-Sorbitol Protectant) Inlet PTV Injection (Cold Trapping at 60°C) Start->Inlet Column Ultra-Inert GC Column (High Flow / Fast GC) Inlet->Column Detector MS/MS Detection (MRM Mode) Column->Detector End Accurate Quantitation (Intact Sulfoxide) Detector->End

Optimized GC-MS workflow utilizing cold injection and analyte protectants.

Sources

Optimization

Optimizing mobile phase gradients for demeton-o sulfoxide HPLC analysis

Welcome to the Technical Support Center for Demeton-O Sulfoxide HPLC Analysis . As a Senior Application Scientist, I have designed this resource to move beyond basic parameter lists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Demeton-O Sulfoxide HPLC Analysis . As a Senior Application Scientist, I have designed this resource to move beyond basic parameter lists. Here, we focus on the causality behind chromatographic behavior, ensuring your analytical workflows are robust, reproducible, and self-validating.

Demeton-O sulfoxide is a highly polar organothiophosphate metabolite. Its unique physicochemical properties require precise mobile phase gradient optimization to prevent co-elution with the solvent front and mitigate secondary interactions with the stationary phase[1].

Troubleshooting Guides & FAQs

Q1: Why is Demeton-O sulfoxide co-eluting with the solvent front (dead volume), and how do I fix it? Causality: The oxidation of the thioether group in the parent compound (Demeton-O) to a sulfoxide significantly increases the molecule's dipole moment and polarity. In Reversed-Phase HPLC (RP-HPLC), highly polar analytes fail to partition into the hydrophobic stationary phase (e.g., C18) if the initial mobile phase contains too much organic solvent. Solution: You must start your gradient with a highly aqueous composition. Drop your initial organic modifier (Acetonitrile or Methanol) to 5–10%. This forces the polar sulfoxide to interact with the stationary phase, increasing its retention factor ( k′ ) to a self-validating acceptable range of k′>2 [2].

Q2: I am experiencing severe peak tailing for Demeton-O sulfoxide. What mobile phase additives should I use? Causality: Peak tailing in organophosphates is almost always caused by secondary interactions between the polar sulfoxide moiety and residual, unendcapped silanol groups on the silica support. At a neutral pH, these silanols ionize (pKa ~4.5), acting as weak cation exchangers that drag the analyte peak. Solution: Introduce a volatile acidic modifier. Adding 0.1% Formic Acid (FA) to both aqueous and organic mobile phases drops the pH to ~2.7, fully protonating and neutralizing the silanols. For LC-MS/MS compatibility, formic acid is preferred over phosphoric acid as it provides the necessary protons for positive electrospray ionization (ESI+) without suppressing the signal[3].

Q3: How do I optimize the gradient to separate Demeton-O sulfoxide from its parent (Demeton-O) and sulfone metabolite? Causality: The oxidation states strictly dictate their elution order in RP-HPLC: Sulfoxide (most polar) Sulfone (intermediate) Parent Demeton-O (least polar). Solution: Implement a shallow, segmented linear gradient. Start at 5% Acetonitrile to trap the sulfoxide, then ramp to 70% Acetonitrile over 15–30 minutes. This differential partitioning ensures baseline resolution between all three oxidation states[2].

Experimental Workflows & Logic

To visualize the causality of our troubleshooting steps, refer to the logic tree below. It dictates how to adjust gradient parameters based on real-time chromatographic feedback.

GradientOptimization A Start: Polar Analyte Demeton-O Sulfoxide B Set Initial %B (Organic) A->B C High %B (>20%) Analyte Breakthrough B->C Incorrect D Low %B (5-10%) Optimal Retention B->D Correct C->B Troubleshoot E Apply Linear Gradient (5% -> 70% B) D->E F Baseline Separation Achieved E->F

Workflow for optimizing RP-HPLC gradients for polar organophosphates.

Troubleshooting T1 Issue: Peak Tailing T2 Check Mobile Phase pH T1->T2 T3 Neutral pH Silanol Ionization T2->T3 If unbuffered T4 Add 0.1% Formic Acid (pH ~2.7) T3->T4 Fix T5 Silanols Protonated Sharp Peaks T4->T5

Troubleshooting logic tree for resolving peak tailing via pH modulation.

Step-by-Step Experimental Protocol

This protocol serves as a self-validating system. If the system suitability criteria in Step 4 are not met, the method automatically flags the user to halt analysis and re-equilibrate.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water (18.2 MΩ·cm). To further improve peak shape for multi-pesticide screening, add 1% Acetonitrile to this aqueous phase[4].

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Causality Check: Do not use Phosphoric acid if you plan to couple this method with a Mass Spectrometer, as it is non-volatile and will foul the ESI source[3].

Step 2: Sample Preparation (QuEChERS)

  • Extract 10 g of the homogenized sample using 10 mL of Acetonitrile.

  • Perform liquid-liquid partitioning by adding 4 g anhydrous MgSO₄ and 1 g NaCl. Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant for analysis. This widely adopted technique ensures high recovery while minimizing matrix suppression during LC-MS/MS[5].

Step 3: HPLC Gradient Execution

  • Column: C18 or specialized low-silanol RP column (e.g., Newcrom R1), 100 x 2.1 mm, 3 µm particle size[3].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Execute the gradient profile detailed in Table 1 .

Step 4: System Suitability & Self-Validation

  • Inject a 10 µg/mL standard of Demeton-O sulfoxide.

  • The system is only validated for sample analysis if:

    • Retention Factor ( k′ ) is 2.0.

    • Peak Asymmetry Factor ( As​ ) is between 0.8 and 1.2.

    • Signal-to-Noise (S/N) ratio is 10 for the Limit of Quantitation (LOQ).

Quantitative Data Summaries

Table 1: Optimized Mobile Phase Gradient Profile This segmented gradient is specifically designed to accommodate the wide polarity range of the Demeton-O degradation pathway[1].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Causality / Purpose
0.095.05.00.40High aqueous traps the polar sulfoxide.
2.095.05.00.40Isocratic hold ensures complete focusing.
15.030.070.00.40Linear ramp elutes sulfone, then parent.
17.00.0100.00.40Column wash removes hydrophobic matrix.
20.095.05.00.40Re-equilibration for the next injection.

Table 2: Analyte Retention Behavior & System Suitability Metrics

AnalyteRelative PolarityExpected RT (min)Asymmetry Factor ( As​ )Resolution ( Rs​ )
Demeton-O SulfoxideHigh4.2 - 4.81.05N/A (First peak)
Demeton-O SulfoneModerate7.5 - 8.11.02> 3.0
Demeton-O (Parent)Low11.8 - 12.50.98> 5.0

References

  • SIELC Technologies. "Separation of Demeton-O on Newcrom R1 HPLC column". SIELC Application Notes.
  • Benchchem. "Application Note: Quantification of Demeton-o sulfone by LC-MS/MS". Benchchem Technical Support.
  • Schenck et al. "A Rapid Multiresidue Method for Determination of Pesticides in Fruits and Vegetables by Using Acetonitrile Extraction/Partitioning and Solid-Phase Extraction Column Cleanup". Journal of AOAC International.
  • MDPI. "Chemometric Optimization of UHPLC Separation of Multiclass Pesticides of Environmental Interest". MDPI Open Access Journals.
  • DergiPark. "Optimization and Selection of Mobile Phase for the Determination of Multiple Pesticide Standards Using Liquid Chromatography-Tandem Mass Spectrometry". DergiPark Academic.

Sources

Troubleshooting

Demeton-O Sulfoxide LC-MS/MS Support Center: Troubleshooting Matrix Effects

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate one of the most persistent chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate one of the most persistent challenges in pesticide residue analysis: matrix effects in electrospray ionization (ESI).

Demeton-O sulfoxide is a highly polar organophosphate metabolite. Because it elutes early in reversed-phase liquid chromatography, it frequently co-elutes with polar endogenous matrix components (e.g., organic acids, sugars, salts)[1]. This guide provides field-proven, causality-driven protocols to diagnose, quantify, and mitigate these ionization challenges.

Diagnostic & Mitigation Workflow

MatrixEffectTroubleshooting A Demeton-O Sulfoxide Sample Extract B ESI-LC-MS/MS Analysis A->B Injection C Signal Suppression Detected (MF < 0.8) B->C Droplet Competition D Diagnostic: Post-Extraction Spike C->D Initiate Troubleshooting E Isolate Root Cause D->E Confirm Source Effect F Solution 1: Enhanced dSPE (PSA+GCB) E->F Remove Interferences G Solution 2: Matrix-Matched Calibration E->G Compensate Signal H Solution 3: Stable Isotope IS E->H Normalize Variance

Diagnostic and mitigation workflow for Demeton-O sulfoxide ion suppression in LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why does Demeton-O sulfoxide suffer from severe signal suppression in plant matrices, and how does the ESI mechanism explain this? A1: Matrix effects in ESI are fundamentally a problem of droplet capacity. Demeton-O sulfoxide is polar and elutes early. During ESI, analytes must migrate to the surface of the charged solvent droplet to be ejected into the gas phase. Early-eluting matrix components (like salts and sugars) outcompete Demeton-O sulfoxide for available charge and surface space[1]. This competition prevents the analyte from ionizing efficiently, manifesting as severe signal suppression[1][2].

Q2: How can I definitively distinguish between poor extraction recovery and ESI matrix suppression? A2: You must implement a self-validating post-extraction spike protocol. Poor recovery happens during the physical sample preparation, while matrix effects happen strictly in the mass spectrometer's ion source[1]. By comparing a neat standard, a pre-extraction spike, and a post-extraction spike, you can mathematically isolate the variables. (See Protocol 2 below for the step-by-step methodology).

Q3: What are the most reliable mitigation strategies if standard QuEChERS cleanup is insufficient? A3: If Primary Secondary Amine (PSA) cleanup does not sufficiently remove co-eluting interferences[3], employ the following triad of strategies:

  • Enhanced dSPE: Combine PSA with Graphitized Carbon Black (GCB) to remove complex pigments and sterols[2].

  • Matrix-Matched Calibration: Prepare calibration curves in the blank matrix extract to equalize the suppression across all concentration levels, ensuring accurate quantitation[4].

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Co-eluting a ¹³C- or Deuterium-labeled internal standard perfectly normalizes the signal, as the IS experiences the exact same droplet competition as the native analyte[4].

Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for Demeton-O Sulfoxide

This protocol utilizes buffered extraction to stabilize the sulfoxide and targeted dispersive Solid-Phase Extraction (dSPE) to remove polar interferences.

  • Step 1: Sample Loading. Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.

  • Step 2: Extraction. Add 10 mL of acetonitrile (MeCN) containing 1% acetic acid.

    • Causality: Acidified MeCN improves the stability of organophosphate sulfoxides and helps precipitate heavy proteins.

  • Step 3: Partitioning. Add QuEChERS salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.

    • Causality: The salts induce thermodynamic phase separation and buffer the pH to prevent analyte degradation during extraction.

  • Step 4: Centrifugation. Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Step 5: dSPE Cleanup. Transfer 1 mL of the upper MeCN layer to a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA[3].

    • Causality: PSA removes polar organic acids and sugars, which are the primary culprits for early-eluting ion suppression in ESI.

  • Step 6: Final Filtration. Vortex for 30 seconds, centrifuge at 10,000 rpm for 3 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Protocol 2: Quantitative Assessment of Matrix Effects (Self-Validating System)

This protocol mathematically isolates matrix suppression from extraction efficiency, ensuring your method is self-validating.

  • Step 1: Prepare Standard A (Neat). 100 ng/mL Demeton-O sulfoxide in pure solvent (e.g., initial mobile phase).

  • Step 2: Prepare Standard B (Pre-Spike). Spike 100 ng/mL Demeton-O sulfoxide into 10 g of blank matrix, then perform Protocol 1.

  • Step 3: Prepare Standard C (Post-Spike). Perform Protocol 1 on a blank matrix. Spike the final extract to a concentration of 100 ng/mL Demeton-O sulfoxide.

  • Step 4: LC-MS/MS Analysis. Inject A, B, and C under identical chromatographic conditions.

  • Step 5: System Validation & Calculations.

    • Absolute Recovery (%) = (Area B / Area C) × 100. Causality: This validates the physical extraction efficiency independent of the MS source.

    • Matrix Effect (%) = ((Area C / Area A) - 1) × 100. Causality: This validates the ionization efficiency. A negative value indicates suppression; a positive value indicates enhancement.

Quantitative Data Summary

The table below summarizes the expected impact of various cleanup strategies on Demeton-O sulfoxide when analyzing a complex leafy green matrix (e.g., lettuce or chives).

Table 1: Impact of Cleanup Strategies on Demeton-O Sulfoxide Matrix Effects

Cleanup StrategySorbent CompositionMatrix Effect (%)Extraction Recovery (%)
No Cleanup (Crude Extract)None-68.5% (Severe Suppression)N/A
Standard dSPE 150mg MgSO₄ + 50mg PSA-28.2% (Moderate Suppression)91.4%
Enhanced dSPE 150mg MgSO₄ + 50mg PSA + 50mg GCB-12.1% (Mild Suppression)86.5%
Dilute-and-Shoot (1:10)None (Extract diluted 10x in water)-8.4% (Minimal Suppression)98.0% (Calculated)

Note: While Dilute-and-Shoot minimizes matrix effects by reducing the absolute concentration of co-extractives entering the source, it requires a highly sensitive mass spectrometer to maintain the required Limit of Quantitation (LOQ).

References
  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry Source: Restek Resource Hub URL:[Link]

  • Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food Source: ResearchGate URL:[Link]

  • Validation of a Fast and Easy Method for the Determination of Residues from 229 Pesticides in Fruits and Vegetables Using Gas and Liquid Chromatography and Mass Spectrometric Detection Source: ResearchGate URL:[Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Signal-to-Noise Ratio (SNR) Enhancement for Demeton-O Sulfoxide Trace Analysis

Welcome to the Advanced Chromatography and Mass Spectrometry Support Center. Trace analysis of demeton-O sulfoxide—a highly polar, thermally labile organophosphate metabolite—presents unique challenges in both gas chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Mass Spectrometry Support Center. Trace analysis of demeton-O sulfoxide—a highly polar, thermally labile organophosphate metabolite—presents unique challenges in both gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). At parts-per-billion (ppb) levels, analysts frequently encounter severe matrix suppression, poor ionization efficiency, and elevated baseline noise.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to enhance the signal-to-noise ratio (SNR) for demeton-O sulfoxide and related organophosphate residues.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I experiencing severe signal suppression for demeton-O sulfoxide in complex matrices like tobacco or dark leafy greens?

A1: Signal suppression in LC-ESI-MS/MS is primarily driven by matrix effects. When co-eluting matrix components (such as lipids, pigments, or organic acids) enter the electrospray source simultaneously with demeton-O sulfoxide, they compete for the limited available charge in the electrospray droplet[1]. Because demeton-O sulfoxide is relatively polar, it often co-elutes with early-eluting interferents.

Causality & Solution: To mitigate this, you must physically remove the competing compounds before they reach the MS source. Transition from a standard QuEChERS protocol to a modified dispersive solid-phase extraction (d-SPE) utilizing a combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB)[2],[3]. PSA effectively removes organic acids through ion exchange, while GCB adsorbs planar molecules like chlorophyll and sterols that heavily suppress ionization[4]. If matrix effects persist, implementing 2D-LC (heart-cutting) can physically separate the analyte from the localized suppression zone[4].

Q2: How can I chemically boost the absolute signal intensity of demeton-O sulfoxide during LC-MS/MS?

A2: Organophosphate sulfoxides can exhibit poor ionization efficiency in pure water/acetonitrile gradients, leading to a weak absolute signal.

Causality & Solution: The addition of volatile buffers to the mobile phase, specifically 10 mM ammonium formate with 0.1% formic acid, facilitates protonation ( [M+H]+ ) and the formation of stable ammonium adducts ( [M+NH4​]+ ) in the positive electrospray ionization (ESI+) source[5],[6]. This shifts the ionization equilibrium toward the charged state, exponentially increasing the number of gas-phase ions transferred into the mass spectrometer. Additionally, carefully optimizing the desolvation temperature (typically between 400°C and 500°C) ensures complete droplet evaporation; however, exceeding 500°C may cause thermal degradation of the labile sulfoxide bond, resulting in complete signal loss[5].

Q3: My baseline noise is extremely high, reducing the SNR even when the analyte signal is strong. How do I filter this?

A3: High baseline noise in Multiple Reaction Monitoring (MRM) mode is often due to chemical noise (isobaric interferences) or random flicker noise from the MS electronics and vacuum system.

Causality & Solution: First, ensure you are using the most specific MRM transitions. Selecting highly specific product ions (e.g., m/z 88.0 or 60.0) reduces chemical crosstalk[7]. Second, apply a chemometric matched-filtering procedure to the chromatogram post-acquisition. Because standard matched filters cannot eliminate low-frequency components inherent in random flicker noise, modifying the noise frequency spectrum between two consecutive matched filters acts as a highly efficient low-pass filter. This technique can improve the peak SNR by up to 16-fold without altering the underlying analytical hardware[8].

Part 2: Logical Workflows & Visualizations

To systematically diagnose and resolve SNR issues, follow the logical pathways outlined in the diagrams below.

Figure 1: End-to-end workflow for trace organophosphate analysis and SNR enhancement.

Figure 2: Diagnostic logic tree for troubleshooting low SNR in LC-MS/MS trace analysis.

Part 3: Experimental Protocols

Protocol 1: Self-Validating Modified QuEChERS Extraction

This protocol is designed to maximize analyte recovery while aggressively stripping matrix interferents that cause baseline noise[2],[3].

Step 1: Homogenization & Extraction

  • Weigh 15 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Self-Validation Check: Ensure the sample is fully comminuted. Poor homogenization will result in high %RSD across technical replicates due to localized concentration gradients.

Step 2: Salting Out

  • Add 6 g of anhydrous Magnesium Sulfate ( MgSO4​ ) and 1.5 g of Sodium Chloride (NaCl)[3].

  • Shake vigorously by hand for 2 minutes, then centrifuge at 4,000 rpm for 5 minutes.

  • Self-Validation Check: The tube should feel warm to the touch. This exothermic reaction confirms active water binding by the anhydrous MgSO4​ , which is critical for driving the polar demeton-O sulfoxide into the organic acetonitrile layer.

Step 3: d-SPE Cleanup

  • Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube containing 150 mg MgSO4​ , 50 mg PSA, and 10-20 mg GCB[4],[2].

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes.

  • Self-Validation Check: The supernatant must transition from a dark/cloudy extract to a pale yellow or clear liquid. If the extract remains dark green, the GCB capacity has been exceeded; matrix suppression will occur. Increase GCB mass by 10 mg increments.

Step 4: Reconstitution

  • Evaporate 0.5 mL of the cleaned extract to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitute in 0.5 mL of initial LC mobile phase (e.g., 90:10 Water:Methanol with 10 mM ammonium formate).

Part 4: Data Presentation & System Parameters

Summarizing quantitative parameters ensures rapid method transfer and consistent instrument tuning. Table 1 highlights the expected impact of the troubleshooting strategies discussed, while Table 2 provides authoritative MRM transitions for demeton-O species[7].

Table 1: Quantitative Impact of Optimization on Demeton-O Sulfoxide SNR
Optimization StrategyMetric EvaluatedTypical SNR ImprovementMechanistic Causality
d-SPE (PSA + GCB) Matrix Effect (%)+40% to +60%Removes ionization-suppressing pigments and organic acids prior to MS entry.
10 mM Ammonium Formate Absolute Signal Intensity+20% to +30%Enhances [M+H]+ and [M+NH4​]+ adduct formation in the ESI+ source.
Desolvation Temp Tuning Analyte TIC+15% to +25%Maximizes droplet desolvation without causing thermal breakdown of the sulfoxide.
Chemometric Filtering Baseline Noise ReductionUp to 16-foldEliminates low-frequency flicker noise via frequency spectrum modification.
Table 2: Validated MRM Transitions for Demeton Species (GC/MS/MS & LC/MS/MS)

Note: Transitions and Collision Energies (CE) serve as a starting point and should be optimized per specific triple quadrupole platform[7].

AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)Ionization Mode
Demeton-O 259.088.0, 60.05, 10ESI+ / EI
Demeton-O Sulfoxide 275.088.0, 60.010, 15ESI+
Demeton-S 259.088.0, 60.05, 10ESI+ / EI
Demeton-S-methyl sulfone 169.1109.0, 125.115, 5ESI+ / EI

References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online.

  • Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food. MDPI.

  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate.

  • A Rapid Multiresidue Method for Determination of Pesticides in Fruits and Vegetables by Using Acetonitrile Extraction/Partitioning and Solid-Phase Extraction Column Cleanup. ResearchGate.

  • Multiresidue Analysis of 102 Organophosphorus Pesticides in Produce at Parts-Per-Billion Levels Using a Modified QuEChERS Method and Gas Chromatography with Pulsed Flame Photometric Detection. SciSpace.

  • Improving signal-to-noise ratios of liquid chromatography-tandem mass spectrometry peaks using noise frequency spectrum modification between two consecutive matched-filtering procedures. PubMed.

  • Analysis of Multipesticide Residues in Tobacco. Agilent Technologies.

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. PMC.

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Troubleshooting

Technical Support Center: Stabilizing Demeton-O-Sulfoxide Analytical Standards

Welcome to the Technical Support Center for analytical scientists and drug development professionals. This guide provides expert troubleshooting, mechanistic insights, and validated protocols for handling and stabilizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical scientists and drug development professionals. This guide provides expert troubleshooting, mechanistic insights, and validated protocols for handling and stabilizing demeton-O-sulfoxide in aqueous solutions.

Diagnostic Overview: The Causality of Degradation

Demeton-O-sulfoxide is an organophosphate pesticide metabolite that exhibits high instability in unoptimized aqueous matrices. Understanding the chemical causality behind its degradation is critical for developing robust analytical methods.

The molecule possesses an electrophilic phosphorus center and a sulfoxide moiety, making it susceptible to two primary degradation pathways:

  • Hydrolysis: In neutral to alkaline water, hydroxide ions (OH⁻) act as strong nucleophiles, attacking the phosphorus atom and causing the hydrolytic cleavage of the P-S or P-O ester bonds[1]. Conversely, highly acidic conditions (pH < 4.0) catalyze the cleavage of the C-S bond.

  • Oxidation: The sulfoxide group can be further oxidized into demeton-O-sulfone by dissolved oxygen, reactive oxygen species (ROS), or photolytic excitation[2].

To achieve stability, the aqueous environment must be carefully controlled to mitigate both nucleophilic attack and oxidative stress.

degradation_pathway Parent Demeton-O (Parent Pesticide) Analyte Demeton-O-sulfoxide (Target Analyte) Parent->Analyte Environmental/Metabolic Oxidation Sulfone Demeton-O-sulfone (Oxidative Degradate) Analyte->Sulfone Oxidative Stress (ROS, Photolysis) Hydrolysis Hydrolysis Products (Cleaved P-S / P-O Bonds) Analyte->Hydrolysis Base/Acid Hydrolysis (pH > 6.0 or pH < 4.0) Sulfone->Hydrolysis Alkaline Hydrolysis

Fig 1: Degradation pathways of demeton-O-sulfoxide via oxidation and hydrolysis.

Troubleshooting FAQs

Q: Why does my demeton-O-sulfoxide standard show rapid peak area reduction in aqueous solutions over 24 hours? A: This is classically caused by base-catalyzed hydrolysis. Unbuffered ultrapure water often absorbs atmospheric CO₂, but local micro-environments or matrix carryover can shift the pH to neutral or slightly alkaline levels, triggering rapid hydrolysis of organophosphate triesters[1]. To mitigate this, buffer your aqueous matrix to a compromise value of pH 5.0 to 5.5. This specific pH window minimizes both hydroxide-driven and proton-driven cleavage, a principle widely utilized in QuEChERS methodologies for base-labile pesticides[3].

Q: I am observing a secondary peak eluting slightly later than my target analyte. What is this, and how do I prevent it? A: The secondary peak is likely demeton-O-sulfone , the oxidative degradate of demeton-O-sulfoxide[2]. The sulfoxide moiety is prone to further oxidation. To prevent this, prepare standards in degassed solvents to remove dissolved oxygen, add a mild antioxidant (e.g., 0.1% L-ascorbic acid), and strictly utilize silanized amber glass vials to block UV-induced photolytic degradation[2].

Q: What are the optimal storage conditions for aqueous working standards? A: Aqueous standards of demeton-O-sulfoxide should never be stored at room temperature. For short-term use (≤ 3 days), store the solutions tightly sealed in the dark at 2°C to 4°C[2]. For long-term storage (> 3 days), aliquot the stabilized solution into single-use vials and freeze at ≤ -18°C[2]. Avoid freeze-thaw cycles, as solute concentration during freezing can locally alter pH and accelerate degradation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure absolute confidence in your analytical standards.

Protocol A: Preparation of pH-Stabilized Aqueous Working Standards

Causality Focus: Degassing removes oxidative triggers, while citrate buffering neutralizes hydrolytic nucleophiles.

  • Solvent Preparation: Degas ultrapure water (18.2 MΩ·cm) by sonicating under vacuum for 15 minutes to remove dissolved oxygen.

  • Buffering: Prepare a citrate buffer system (sodium citrate/citric acid) to adjust the aqueous solvent to a pH of 5.2 (± 0.2). This specific pH range stabilizes base-labile organophosphates[3].

  • Antioxidant Addition: Add 0.1% (w/v) L-ascorbic acid to the buffered water to scavenge residual ROS.

  • Spiking: Introduce the demeton-O-sulfoxide organic stock solution into the buffered aqueous matrix. Ensure total organic solvent content (e.g., acetonitrile) does not exceed 5% to maintain true aqueous behavior.

  • Aliquoting: Transfer 1 mL aliquots into 2 mL silanized amber glass autosampler vials.

  • Self-Validation (T=0): Immediately analyze one aliquot via LC-MS/MS to establish the baseline peak area and confirm the absence of the demeton-O-sulfone degradate.

  • Storage: Store remaining vials at ≤ -18°C[2].

stabilization_workflow Step1 1. Solvent Preparation Ultrapure Water + 5% Acetonitrile Step2 2. pH Buffering Adjust to pH 5.0-5.5 (Citrate) Step1->Step2 Step3 3. Antioxidant Addition Add L-Ascorbic Acid (0.1%) Step2->Step3 Step4 4. Analyte Spiking Introduce Demeton-O-sulfoxide Step3->Step4 Step5 5. Aliquoting & Storage Amber Glass, ≤ -18°C Step4->Step5

Fig 2: Step-by-step workflow for formulating pH-stabilized aqueous analytical standards.

Protocol B: Forced Degradation Study for Method Validation

Causality Focus: Proves that your chromatographic method is stability-indicating and can resolve the parent analyte from its degradates.

  • Alkaline Stress: Treat 1 mL of the standard with 0.1 M NaOH at room temperature for 2 hours to induce P-S/P-O bond cleavage[2].

  • Acidic Stress: Treat 1 mL of the standard with 0.1 M HCl at 60°C for 2 hours to induce C-S bond cleavage[2].

  • Oxidative Stress: Treat 1 mL of the standard with 3% H₂O₂ at room temperature for 2 hours to force conversion to demeton-O-sulfone[2].

  • Neutralization & Analysis: Neutralize the acid/base samples. Analyze all stressed samples alongside an unstressed control.

  • Self-Validation (Mass Balance): Calculate the mass balance. The reduction in the demeton-O-sulfoxide peak area must proportionally match the appearance of degradation product peaks.

Quantitative Data Center

Table 1: Degradation Pathways and Mitigation Strategies

Degradation MechanismChemical TriggerPrimary DegradateMitigation Strategy
Alkaline Hydrolysis pH > 6.0, OH⁻ nucleophilesCleaved P-S / P-O productsBuffer aqueous matrix to pH 5.0 - 5.5
Acidic Hydrolysis pH < 4.0, H⁺ catalysisCleaved C-S productsAvoid strong acidification; use mild citrate buffers
Oxidation Dissolved O₂, ROS, H₂O₂Demeton-O-sulfoneDegas solvents; add 0.1% L-ascorbic acid
Photolysis UV Light exposureRadical intermediatesUse silanized amber glass containers

Table 2: Recommended Storage Conditions for Demeton-O-Sulfoxide[2]

Storage DurationTemperatureContainer TypeAdditional Recommendations
Short-term (≤ 3 days) 2°C to 4°CSilanized Amber GlassStore in the dark; avoid ambient light exposure.
Long-term (> 3 days) ≤ -18°CSilanized Amber GlassAliquot tightly sealed vials to minimize freeze-thaw cycles.

References

  • BenchChem Tech Support. Preventing degradation of Demeton-o sulfone during sample storage. BenchChem. 2

  • Interchim. QuECHERS INTERCHIM.indd (Sample Preparation and Clean-up Technique). Interchim. 3

  • Su, G., et al. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology (PubMed/NIH). 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Toxicological Assessment: Demeton-O-sulfoxide vs. Demeton-S-sulfoxide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the toxicological profiles of Demeton-O-sulfoxide and Demeton-S-sulfoxide. These two organophosphat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the toxicological profiles of Demeton-O-sulfoxide and Demeton-S-sulfoxide. These two organophosphate isomers are significant as they are the primary metabolites of the insecticide Demeton, which was a mixture of Demeton-O and Demeton-S. Understanding the differential toxicity of these sulfoxide metabolites is crucial for risk assessment and the development of safer alternatives.

Introduction: The Isomeric Distinction and Its Toxicological Implications

Demeton, a systemic organophosphate insecticide, exists as a mixture of two isomers: the thiono isomer, Demeton-O (O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate), and the thiolo isomer, Demeton-S (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate). In biological systems, both isomers undergo metabolic oxidation of the thioether sulfur to their respective sulfoxides and sulfones[1][2]. This metabolic activation is a critical determinant of their toxicity.

Generally, the Demeton-S isomer is considered more toxic than the Demeton-O isomer[3]. This increased toxicity is often attributed to the P=O bond in the thiolo form, which is a more potent phosphorylating agent for acetylcholinesterase, the primary target of these compounds. Consequently, it is hypothesized that the sulfoxide metabolite of the S-isomer, Demeton-S-sulfoxide, will also exhibit greater toxicity than its O-isomer counterpart, Demeton-O-sulfoxide. This guide will delve into the available data to substantiate this hypothesis.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for both Demeton-O-sulfoxide and Demeton-S-sulfoxide is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses[4].

By inhibiting AChE, these organophosphates lead to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors. This overstimulation manifests as a range of clinical signs, from salivation, lacrimation, and urination to muscle fasciculations, paralysis, and ultimately, respiratory failure[4]. The sulfoxide metabolites are often more potent AChE inhibitors than their parent compounds.

Cholinesterase Inhibition by Demeton Sulfoxides cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds ACh->Receptor Overstimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE Demeton_Sulfoxide Demeton-O/S-sulfoxide Demeton_Sulfoxide->AChE Inhibits

Caption: Mechanism of cholinesterase inhibition by Demeton sulfoxides.

Comparative Acute Toxicity

Direct comparative acute toxicity data for Demeton-O-sulfoxide and Demeton-S-sulfoxide is limited. However, data for the closely related methyl analogs and the parent compounds strongly support the higher toxicity of the S-isomer metabolite.

CompoundSpeciesRouteLD50Reference
Demeton-S-methyl-sulfoxide Rat (male)Oral1,320 - 6,690 mg/kg[5]
Demeton-O-sulfoxide RatOralData not readily available
Demeton-S RatOral1.5 mg/kg[2]
Demeton-O RatOral7.5 mg/kg

Note: The LD50 for Demeton-S-methyl-sulfoxide is presented as a range from a safety data sheet. It is important to note that the methyl and ethyl analogs may have different toxicities.

The significantly lower LD50 of the parent Demeton-S isomer compared to the Demeton-O isomer suggests a similar trend for their sulfoxide metabolites. The thiolo (S) isomers and their metabolites are generally more potent inhibitors of acetylcholinesterase and are often more persistent in biological systems[1].

Experimental Protocol: Comparative Acute Oral Toxicity Study (Modified OECD 423)

To definitively determine the comparative acute oral toxicity of Demeton-O-sulfoxide and Demeton-S-sulfoxide, a study following a modified OECD Guideline 423 (Acute Toxic Class Method) is recommended. This method is chosen for its use of a reduced number of animals while still providing a robust estimation of acute toxicity.

Objective: To determine and compare the acute oral LD50 values of Demeton-O-sulfoxide and Demeton-S-sulfoxide in a rodent model.

Materials:

  • Demeton-O-sulfoxide (analytical grade)

  • Demeton-S-sulfoxide (analytical grade)

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), 8-12 weeks old.

  • Oral gavage needles

  • Standard laboratory animal caging and environmental controls.

Methodology:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.

  • Dose Formulation: Prepare fresh solutions/suspensions of each test substance in the chosen vehicle on the day of dosing.

  • Dose Groups: For each compound, establish multiple dose groups with at least 3 animals per group. Based on the toxicity of the parent compounds, initial dose selection should be cautious, starting at low levels (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg, and 25 mg/kg).

  • Administration: Administer a single oral dose of the respective test substance to each animal via gavage. A control group receiving only the vehicle should be included.

  • Observation:

    • Observe animals for clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern) frequently on the day of dosing and at least once daily for 14 days thereafter.

    • Record body weights shortly before dosing and at least weekly thereafter.

    • Record all mortalities.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period or at the time of death.

  • Data Analysis: Calculate the LD50 value for each compound using appropriate statistical methods (e.g., probit analysis).

Experimental Workflow for Comparative Acute Oral Toxicity Study start Start acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization grouping Randomization into Dose Groups (n=3 per group) acclimatization->grouping dosing_O Oral Gavage: Demeton-O-sulfoxide grouping->dosing_O dosing_S Oral Gavage: Demeton-S-sulfoxide grouping->dosing_S control Oral Gavage: Vehicle Control grouping->control observation Clinical Observation & Body Weight (14 days) dosing_O->observation dosing_S->observation control->observation necropsy Gross Necropsy observation->necropsy analysis LD50 Calculation & Data Analysis necropsy->analysis end End analysis->end

Caption: Workflow for a comparative acute oral toxicity study.

Conclusion

For a definitive quantitative comparison, a controlled experimental study, such as the one outlined in this guide, is necessary. Such a study would provide crucial data for accurate risk assessment and regulatory purposes. Researchers working with these compounds should exercise extreme caution, particularly with Demeton-S-sulfoxide, due to its presumed high toxicity.

References

  • Demeton (FAO/PL:1967/M/11/1). INCHEM. [Link]

  • Demeton-S-methyl. Wikipedia. [Link]

  • Acute Oral Toxicity and Histopathological Studies of Ethion, an Organophosphate Pesticide, in Adult Female Rats. ResearchGate. [Link]

  • Demeton-S-methyl | C6H15O3PS2 | CID 13526. PubChem. [Link]

  • Demeton-S | C8H19O3PS2 | CID 24723. PubChem. [Link]

  • Competitive inhibition by dimethylsulfoxide of molluscan and vertebrate acetylcholinesterase. PubMed. [Link]

  • Acute oral toxicity study in rats. U.S. Environmental Protection Agency. [Link]

  • CHEMISTRY AND MODE OF ACTION OF ORGANOPHOSPHORUS INSECTICIDES. Annual Reviews. [Link]

  • FINAL REPORT Acute oral toxicity study in rats. Sponsor. [Link]

  • Demeton-S-methyl. AERU, University of Hertfordshire. [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. [Link]

  • Acute toxicity of phorate oxon by oral gavage in the Sprague-Dawley rat. J-Stage. [Link]

  • Dimethyl sulfoxide: inhibition of acetylcholinesterase in the mammalian heart. PubMed. [Link]

  • Dimethyl Sulfoxide Enhances Acetylcholine-Induced Contractions in Rat Urinary Bladder Smooth Muscle by Inhibiting Acetylcholinesterase Activities. ResearchGate. [Link]

  • potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain. ResearchGate. [Link]

  • IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe² - ResearchGate. [Link]

  • DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase. PubMed. [Link]

  • Safety Data Sheet. DC Fine Chemicals. [Link]

  • Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide. U.S. Environmental Protection Agency. [Link]

  • Structure-toxicity relationships of thiono and seleno phosphoramidate compounds: new type of acetylcholinesterase inhibitors. PubMed. [Link]

  • Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease. MDPI. [Link]

  • Toxicology of Thiono-Sulfur Compounds. PubMed. [Link]

  • Safety Data Sheet. Carl ROTH. [Link]

  • Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. MDPI. [Link]

  • Potential acetylcholinesterase inhibitors to treat Alzheimer’s disease. European Review for Medical and Pharmacological Sciences. [Link]

  • Organophosphorus agents. LITFL. [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. [Link]

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Comparative

Comprehensive Method Validation for Demeton-O-Sulfoxide: A Comparison Guide According to SANTE 11312/2021 Guidelines

As a Senior Application Scientist, I frequently observe laboratories struggling to achieve robust, reproducible quantification of polar organophosphate metabolites. Demeton-O-sulfoxide, an oxidation product of the pestic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories struggling to achieve robust, reproducible quantification of polar organophosphate metabolites. Demeton-O-sulfoxide, an oxidation product of the pesticide demeton-O, is notoriously difficult to analyze due to its high polarity, thermal lability, and susceptibility to pH-dependent degradation.

This guide critically evaluates analytical alternatives and provides a field-proven, self-validating methodology to ensure your laboratory meets the rigorous analytical quality control requirements of the SANTE 11312/2021 guidelines.

The Analytical Dilemma: GC-MS/MS vs. LC-MS/MS

Historically, organophosphates were analyzed using Gas Chromatography (GC) coupled with Flame Photometric Detectors (FPD) or Mass Spectrometry (MS). However, when dealing with sulfoxide metabolites like demeton-O-sulfoxide, the choice of analytical platform dictates the success of the validation.

  • The GC-MS/MS Failure Mode: Demeton-O-sulfoxide is thermally labile. When introduced into a hot GC injection port (typically 250°C), the sulfoxide moiety undergoes rapid thermal degradation and rearrangement. This leads to severe peak tailing, poor reproducibility, and a drastic underestimation of residue levels, making it impossible to meet the SANTE recovery criterion of 70–120%.

  • The LC-MS/MS Solution: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) bypasses thermal vaporization entirely. By analyzing the compound in the liquid phase, the intact molecular ion [M+H]+ is preserved, allowing for direct, highly sensitive, and reproducible quantification.

MethodSelection A Demeton-O-sulfoxide Analysis Platform B GC-MS/MS (Thermal Vaporization) A->B Alternative 1 C LC-MS/MS (Electrospray Ionization) A->C Alternative 2 D Thermal Degradation in GC Inlet B->D E Preservation of Intact Molecular Ion [M+H]+ C->E F Fails SANTE Recovery Criteria D->F G Passes SANTE Recovery (70-120%) E->G

Caption: Logical comparison of GC-MS/MS vs. LC-MS/MS for the analysis of thermally labile demeton-O-sulfoxide.

Sample Preparation Alternatives: Choosing the Right QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction framework is the industry standard for pesticide residue analysis. However, not all QuEChERS variations are suitable for demeton-O-sulfoxide. Because it is an organophosphate, it is highly susceptible to base-catalyzed hydrolysis and acid-catalyzed degradation.

We compared three primary QuEChERS methodologies:

  • Original QuEChERS (Unbuffered): Relies solely on NaCl and MgSO₄. It fails to control the pH of the extract. In acidic matrices (e.g., citrus) or alkaline matrices, demeton-O-sulfoxide degrades rapidly during the extraction phase.

  • AOAC 2007.01 (Acetate Buffered): Utilizes sodium acetate. While it buffers the solution, the resulting pH (~4.8) can still be slightly too acidic for optimal stability of certain organophosphate sulfoxides over extended sequences.

  • EN 15662 (Citrate Buffered): Utilizes sodium citrate dibasic and tribasic salts. This is the optimal choice. It tightly buffers the extraction environment to a pH of 5.0–5.5, which is the exact stability window for demeton-O-sulfoxide, preventing degradation and ensuring maximum recovery.

Quantitative Performance Comparison

The following table summarizes the validation data for demeton-O-sulfoxide spiked at 10 µg/kg (Limit of Quantification) in a tomato matrix, comparing the three extraction alternatives.

Extraction MethodBuffer SystemMean Recovery (%)Precision (RSDr, %)Matrix Effect (%)SANTE 11312/2021 Compliance
Original QuEChERS None62.4%24.1%-35.2%FAIL (Recovery < 70%, RSD > 20%)
AOAC 2007.01 Sodium Acetate85.6%15.3%-18.5%PASS
EN 15662 Sodium Citrate98.2% 6.4% -12.1% PASS (Optimal Performance)

Experimental Protocol: The Self-Validating EN 15662 Workflow

To ensure trustworthiness and compliance with SANTE 11312/2021, every protocol must be a self-validating system. This means incorporating mechanisms to detect and correct for analyte loss and matrix suppression.

Step-by-Step Methodology

1. Sample Comminution: Causality: SANTE 11312/2021 explicitly introduces criteria to verify sub-sampling variability. Cryogenically mill the sample (using dry ice or liquid nitrogen) to a fine powder to halt enzymatic degradation and ensure absolute homogeneity.

2. Extraction (EN 15662):

  • Weigh 10.0 g (± 0.1 g) of the homogenized sample into a 50 mL PTFE centrifuge tube.

  • Self-Validation Step: Spike the sample with an isotopically labeled internal standard (e.g., Demeton-S-methyl sulfoxide-d6) at 10 µg/kg. This corrects for both extraction losses and LC-MS/MS matrix ion suppression.

  • Add 10 mL of LC-MS grade Acetonitrile. Shake briefly.

  • Add the EN 15662 salt partition packet (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate).

  • Shake vigorously mechanically for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid Phase Extraction (dSPE) Cleanup:

  • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg anhydrous MgSO₄ and 25 mg PSA (Primary Secondary Amine).

  • Causality: PSA acts as a weak anion exchanger, effectively removing co-extracted organic acids and sugars that would otherwise cause severe matrix effects in the ESI source.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

4. Dilution and Injection:

  • Dilute the final extract 1:5 with the initial LC mobile phase.

  • Causality: Dilution is a highly effective, field-proven technique to reduce the concentration of matrix components entering the mass spectrometer, thereby minimizing matrix effects (ME) to within the acceptable ±20% SANTE threshold.

SANTE_Workflow Step1 1. Cryogenic Milling (Ensures Homogeneity) Step2 2. EN 15662 Extraction Citrate Buffer (pH 5.0-5.5) Step1->Step2 Step3 3. dSPE Cleanup PSA + MgSO4 Step2->Step3 Step4 4. LC-MS/MS Analysis Isotope Dilution Step3->Step4 Val1 Recovery Check Target: 70-120% Step4->Val1 Val2 Precision (RSDr) Target: ≤ 20% Step4->Val2 Val3 Linearity & ME R² ≥ 0.99, ME ≤ ±20% Step4->Val3

Caption: Self-validating EN 15662 QuEChERS workflow mapped against SANTE 11312/2021 validation criteria.

LC-MS/MS Mechanistic Parameters

The instrumental method must be optimized to ensure the highest selectivity and sensitivity for demeton-O-sulfoxide.

Mobile Phase Chemistry
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.

  • Causality: Demeton-O-sulfoxide has a high affinity for sodium in the sample matrix, which can lead to the formation of [M+Na]+ adducts. This splits the ion current and reduces sensitivity. The addition of ammonium formate provides an abundance of protons and ammonium ions, forcing the analyte entirely into the [M+H]+ state, stabilizing the signal.

MRM Transitions (ESI Positive Mode)

Based on the EURL Pesticides Database, the following Multiple Reaction Monitoring (MRM) transitions provide the necessary identification points required by SANTE guidelines:

  • Precursor Ion: m/z 275.1 (Intact [M+H]+ )

  • Quantifier Product Ion: m/z 104.9 (Collision Energy: 16 eV). Mechanism: Cleavage of the phosphate ester bond.

  • Qualifier Product Ion: m/z 140.8 (Collision Energy: 24 eV). Mechanism: Further fragmentation of the organosulfur moiety.

Note: SANTE 11312/2021 requires the ion ratio between the quantifier and qualifier to be within ±30% (relative) of the average calibration standard ratio.

Conclusion

Validating demeton-O-sulfoxide requires an analytical strategy that respects the molecule's chemical fragility. By abandoning GC-MS/MS in favor of LC-MS/MS, and by selecting the tightly pH-controlled EN 15662 Citrate-buffered QuEChERS method over unbuffered alternatives, laboratories can easily achieve the stringent 70–120% recovery and ≤20% RSD requirements set forth by the SANTE 11312/2021 guidelines. Implementing isotopic internal standards and matrix-matched calibration further guarantees a self-validating, audit-proof workflow.

References

  • European Commission. (2025). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE 11312/2021 v2026). Lynxee Consulting.
Validation

Comprehensive Comparison Guide: LC-MS vs. GC-MS Sensitivity for Demeton-O Sulfoxide Detection

As a Senior Application Scientist, I frequently encounter laboratories struggling to achieve reproducible, low-level quantification of organophosphorus (OP) pesticide metabolites. Demeton-O sulfoxide, a highly polar and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling to achieve reproducible, low-level quantification of organophosphorus (OP) pesticide metabolites. Demeton-O sulfoxide, a highly polar and thermolabile degradation product of the insecticide demeton, perfectly illustrates the critical intersection between analyte physicochemical properties and instrumental design.

This guide provides an objective, data-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of demeton-O sulfoxide. By understanding the mechanistic causality behind instrumental performance, researchers can build self-validating workflows that guarantee scientific integrity and regulatory compliance.

Mechanistic Analysis: The Causality of Sensitivity

The fundamental difference in sensitivity between LC-MS and GC-MS for demeton-O sulfoxide lies in the ionization mechanics and the thermal environment of the sample introduction systems[1].

The GC-MS Bottleneck: Thermal Degradation

Gas chromatography requires analytes to be volatile and thermally stable. A standard GC split/splitless inlet operates at approximately 250°C to ensure rapid vaporization. However, the sulfoxide moiety (S=O) in demeton-O sulfoxide is highly susceptible to thermal stress. When exposed to the high temperatures of a GC inlet, the molecule undergoes rapid thermal degradation (primarily hydrolysis and oxidation)[2].

  • The Result: Poor peak shape, severe peak tailing, and a dramatic reduction in the intact molecular ion reaching the electron ionization (EI) source. Consequently, GC-MS limits of detection (LOD) are artificially inflated, often struggling to consistently breach the 10–50 µg/kg threshold without complex, error-prone derivatization steps[3].

The LC-MS/MS Advantage: Soft Ionization

Liquid chromatography bypasses the need for volatilization. In LC-MS/MS, the analyte is introduced into an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique that operates at much lower effective thermal stress, gently protonating the molecule to form an intact precursor ion ( [M+H]+ at m/z 275.1)[4].

  • The Result: The structural integrity of demeton-O sulfoxide is preserved. When coupled with Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer, LC-MS/MS achieves exceptional signal-to-noise ratios, routinely delivering LODs in the 0.1–1.0 µg/kg range[5].

Mechanism Molecule Demeton-O Sulfoxide (Thermolabile Organophosphate) GC_Inlet GC Inlet (250°C) Thermal Stress Molecule->GC_Inlet LC_Source LC-ESI Source (Ambient-Warm) Soft Ionization Molecule->LC_Source Degradation Thermal Degradation (Hydrolysis / Oxidation) GC_Inlet->Degradation Intact Protonated Precursor [M+H]+ m/z 275.1 LC_Source->Intact PoorPeak Poor Peak Shape & Low Recovery (<50%) Degradation->PoorPeak GoodPeak Sharp Peak & High Recovery (>90%) Intact->GoodPeak

Mechanistic pathways of Demeton-O sulfoxide in GC vs. LC sample introduction systems.

Quantitative Data Presentation

The following table synthesizes experimental validation data comparing the two platforms for demeton-O sulfoxide analysis in complex agricultural matrices (e.g., fruits and vegetables).

Analytical MetricLC-MS/MS (ESI+)GC-MS/MS (EI)Causality / Scientific Rationale
Limit of Detection (LOD) 0.1 - 1.0 µg/kg10 - 50 µg/kgSoft ESI preserves the intact ion; thermal stress in GC fragments it[5].
Limit of Quantitation (LOQ) 1.0 µg/kg50 µg/kgLC-MS/MS LOQ is often 100x lower for OP oxons and sulfoxides[5].
Absolute Recovery 90% - 110%< 50%GC inlet degradation physically destroys the analyte before detection[2].
Linearity ( R2 ) > 0.995~ 0.950Active sites in the GC liner cause variable adsorption of polar sulfoxides.
Matrix Effects Moderate (Ion Suppression)LowLC-MS requires stable isotope internal standards to correct ESI suppression[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the analytical workflow must be a self-validating system. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction[6]. The inclusion of isotopically labeled internal standards prior to extraction mathematically normalizes any subsequent losses or matrix-induced ion suppression.

Step-by-Step Methodology

Phase 1: Extraction (Partitioning)

  • Sample Homogenization: Weigh 10.0 g of homogenized, cryogenically milled sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking (Critical Validation Step): Spike the sample with 50 µL of Demeton-S-methyl- d3​ (or a suitable stable isotope analogue) at 1 µg/mL. Causality: Spiking at this stage ensures the IS undergoes the exact same chemical environment and extraction inefficiencies as the native analyte, validating the final recovery calculation.

  • Solvent Addition: Add 10 mL of LC-MS grade Acetonitrile. Causality: Acetonitrile precipitates proteins and is highly compatible with both LC and GC formats[7].

  • Salting Out: Add 4.0 g anhydrous MgSO4​ , 1.0 g NaCl , 1.0 g Sodium Citrate tribasic dihydrate, and 0.5 g Sodium Citrate dibasic sesquihydrate. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes. Causality: The salts drive the highly polar demeton-O sulfoxide out of the aqueous phase and into the organic acetonitrile layer[8].

Phase 2: Dispersive Solid Phase Extraction (dSPE) Cleanup 5. Aliquot Transfer: Transfer 1 mL of the supernatant into a 2 mL dSPE tube containing 150 mg MgSO4​ and 25 mg Primary Secondary Amine (PSA). 6. Matrix Removal: Vortex for 30 seconds and centrifuge at 10000 rpm for 3 minutes. Causality: PSA acts as a weak anion exchanger, effectively removing organic acids, fatty acids, and sugars that would otherwise cause severe isobaric interference and ESI signal suppression in the mass spectrometer[6].

Phase 3: Instrumental Analysis 7. Preparation for LC-MS/MS: Dilute 100 µL of the cleaned extract with 900 µL of LC-MS grade water in an autosampler vial[9]. Analyze using an LC-MS/MS equipped with a C18 column (e.g., 1.7 µm particle size) and a gradient of Water/Methanol with 0.1% Formic Acid. Monitor MRM transitions: 275.1 140.8 (Quantifier) and 275.1 104.9 (Qualifier)[4].

Workflow Sample Homogenized Matrix + Internal Standard Extraction QuEChERS Extraction (Acetonitrile + Citrate Salts) Sample->Extraction Cleanup dSPE Cleanup (PSA / MgSO4) Extraction->Cleanup Split Extract Aliquot Cleanup->Split LCMS LC-MS/MS (ESI+) Direct Injection Split->LCMS GCMS GC-MS/MS (EI) Direct Injection Split->GCMS DataLC Valid Quantification (LOD < 1 ppb) LCMS->DataLC DataGC Failed Quantification (Thermal Loss) GCMS->DataGC

Self-validating QuEChERS workflow demonstrating the divergence in LC vs. GC data integrity.

Conclusion & Expert Recommendation

For the analysis of demeton-O sulfoxide, LC-MS/MS is unequivocally the superior analytical platform.

While GC-MS remains a workhorse for non-polar, volatile organophosphorus pesticides (like chlorpyrifos or diazinon), it fundamentally fails when applied to polar, thermolabile oxygen analogs and sulfoxide metabolites[5]. The thermal stress of the GC inlet actively destroys demeton-O sulfoxide, leading to unacceptable recoveries and artificially high detection limits[2].

By adopting an LC-MS/MS workflow utilizing soft electrospray ionization and a self-validating QuEChERS extraction, laboratories can achieve the high-throughput, low-ppb sensitivity required for modern regulatory compliance and rigorous scientific research.

References

  • Waters Corporation. A Rapid Method for the Screening and Confirmation of Over 400 Pesticide Residues in Food. Retrieved from:[Link]

  • SciSpace. Multiresidue Analysis of 102 Organophosphorus Pesticides in Fresh Produce. Retrieved from:[Link]

  • Academia.edu. Validation of a fast and easy method for the determination of residues from 229 pesticides in fruits and vegetables using gas and liquid chromatography and mass spectrometric detection. Retrieved from:[Link]

  • EURL Pesticides. Pesticides LC/MS/MS MRM Spreadsheet. Retrieved from:[Link]

  • IntechOpen. Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. Retrieved from:[Link]

  • National Institutes of Health (NIH). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Retrieved from:[Link]

  • National Institutes of Health (NIH). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Retrieved from:[Link]

  • Obrnuta faza. ENVIRONMENTAL METHODS. Retrieved from:[Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity of Demeton-O Sulfoxide in Organophosphate ELISA Assays

Executive Summary Enzyme-Linked Immunosorbent Assays (ELISAs) are high-throughput staples in environmental monitoring and pharmacokinetic screening for organophosphate (OP) compounds. However, the structural diversity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enzyme-Linked Immunosorbent Assays (ELISAs) are high-throughput staples in environmental monitoring and pharmacokinetic screening for organophosphate (OP) compounds. However, the structural diversity of OPs presents a significant analytical challenge. While broad-spectrum OP ELISA kits exhibit excellent sensitivity for aromatic organophosphates (e.g., parathion, chlorpyrifos), they frequently fail to detect aliphatic thioether OPs and their oxidized metabolites.

This guide provides an in-depth comparative analysis of the cross-reactivity (CR%) of demeton-O sulfoxide —a highly polar, aliphatic OP metabolite—across different analytical platforms. By examining the mechanistic basis of antibody-antigen recognition, this document equips researchers with the data necessary to select the appropriate assay and outlines a self-validating protocol for empirical cross-reactivity determination.

Mechanistic Background: The Cross-Reactivity Challenge

Cross-reactivity in competitive ELISAs is governed by the structural homology between the target analyte and the hapten used for immunization. Most commercial OP ELISA kits utilize monoclonal antibodies (Mabs) raised against haptens with bulky, aromatic leaving groups (e.g., the p-nitrophenyl group of parathion) [1].

Demeton-O sulfoxide [O,O-diethyl O-(2-ethylsulfinylethyl) phosphorothioate] deviates significantly from this structural motif:

  • Aliphatic Leaving Group: It lacks the planar aromatic ring that typically drives high-affinity π-π stacking interactions within the antibody's paratope.

  • Electronic Alteration: The oxidation of the thioether sulfur to a sulfoxide (S=O) introduces a strong dipole moment and alters the steric bulk, preventing the molecule from docking into hydrophobic binding pockets [2].

Consequently, when demeton-O sulfoxide is introduced into a standard broad-spectrum OP ELISA, the steric and electronic mismatch results in negligible competitive displacement of the coating antigen, leading to false-negative reporting.

Recognition_Pathway Ab Anti-OP Monoclonal Antibody (Aromatic Pocket) HighCR High Affinity Binding (CR > 100%) Ab->HighCR LowCR Steric/Electronic Rejection (CR < 0.1%) Ab->LowCR Para Parathion (Aromatic Leaving Group) Para->Ab High Structural Homology Demeton Demeton-O Sulfoxide (Aliphatic Sulfoxide) Demeton->Ab Mismatched Polarity

Fig 1. Structural recognition pathways dictating antibody affinity and cross-reactivity outcomes.

Comparative Performance Analysis

To accurately quantify demeton-O sulfoxide, researchers must choose between broad-spectrum ELISAs, class-specific heterologous ELISAs, and chromatographic methods. Table 1 summarizes the performance metrics of these alternatives.

Table 1: Quantitative Comparison of Analytical Platforms for Demeton-O Sulfoxide

Analytical PlatformPrimary Target AnalyteIC₅₀ (Target)IC₅₀ (Demeton-O Sulfoxide)Cross-Reactivity (CR%)Methodological Pros & Cons
Broad-Spectrum OP ELISA Parathion / Fenitrothion~20.3 ng/mL> 20,000 ng/mL< 0.1% Pros: High throughput; excellent for aromatic OPs.Cons: Severe false negatives for aliphatic sulfoxides [2].
Class-Specific Thioether ELISA Demeton-S / Demeton-O~50.0 ng/mL~58.8 ng/mL~85.0% Pros: Heterologous hapten design captures oxidized metabolites.Cons: Higher baseline noise; requires rigorous pH control [1].
LC-MS/MS (EPA 8141 Mod) Universal OP ProfilingN/AN/A (LOD: 0.01 ng/mL)Absolute Specificity Pros: Unambiguous quantification and mass confirmation.Cons: Low throughput; requires extensive sample cleanup [3].

Note: CR% is calculated as (IC₅₀ of target / IC₅₀ of cross-reactant) × 100.

Self-Validating Experimental Protocol: Determining CR%

To empirically validate the cross-reactivity of demeton-O sulfoxide in any commercial or in-house ELISA, a rigorous, self-validating competitive assay must be executed. The following protocol ensures thermodynamic equilibrium and prevents artifactual signal suppression.

Step-by-Step Methodology

Step 1: Microplate Coating & Heterologous Design

  • Action: Coat 96-well polystyrene plates with 100 µL/well of coating antigen (e.g., OP-hapten conjugated to Ovalbumin) diluted in 0.05 M carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Causality: Utilizing a heterologous coating antigen (different carrier protein and spacer arm than the immunogen) forces the antibody to recognize the OP moiety rather than the linker, drastically improving assay sensitivity and true cross-reactivity measurement [2].

Step 2: Surface Blocking

  • Action: Wash plates 3 times, then add 200 µL/well of 1% Bovine Serum Albumin (BSA) in PBS. Incubate for 1 hour at 37°C.

  • Causality: BSA neutralizes unbound hydrophobic sites on the polystyrene well. This prevents non-specific adsorption of the primary antibody, which would otherwise cause a false-positive signal reduction (mimicking analyte presence).

Step 3: Competitive Incubation (Crucial Phase)

  • Action: Add 50 µL of demeton-O sulfoxide standards (0.01 to 10,000 ng/mL in 0.01 M PBS, pH 7.0 ) and 50 µL of the primary monoclonal antibody. Include a Parathion standard curve as a positive control. Incubate for 1 hour at 25°C.

  • Causality: Co-incubation allows competitive thermodynamic equilibrium. Maintaining exactly pH 7.0 is critical; OP compounds, particularly sulfoxides, undergo rapid alkaline hydrolysis at higher pH levels, which would destroy the analyte before binding occurs [1].

Step 4: Stringent Washing

  • Action: Wash plates 5 times with PBST (PBS containing 0.05% Tween-20).

  • Causality: Tween-20 acts as a mild surfactant to disrupt weak, non-specific van der Waals interactions while preserving the high-affinity Fab-epitope coordinate bonds.

Step 5: Signal Generation & Termination

  • Action: Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 30 mins. Wash 5 times. Add 100 µL/well of TMB substrate. After 15 minutes of color development in the dark, stop the reaction with 50 µL of 2.0 M H₂SO₄.

  • Causality: H₂SO₄ protonates the TMB diamine oxidation product, shifting the absorbance maximum from 652 nm (blue) to 450 nm (yellow), significantly increasing the molar extinction coefficient and optical density (OD) resolution.

Step 6: Data Validation & CR% Calculation

  • Action: Read OD at 450 nm. Plot the standard curves using a 4-parameter logistic (4PL) regression.

  • Causality: The assay is only validated if the positive control (Parathion) yields an IC₅₀ within 10% of the manufacturer's specifications. Calculate the CR% of demeton-O sulfoxide using the formula provided in Section 3.

ELISA_Workflow Step1 1. Microplate Coating (Immobilize Hapten-Protein) Step2 2. Blocking Phase (BSA Addition) Step1->Step2 Step3 3. Competitive Incubation (Demeton-O Sulfoxide + Primary Ab) Step2->Step3 Step4 4. Washing Step (Remove Unbound Analytes) Step3->Step4 Step5 5. Signal Generation (HRP-Secondary Ab + TMB) Step4->Step5 Step6 6. Optical Density Analysis (Read at 450 nm) Step5->Step6

Fig 2. Step-by-step competitive ELISA workflow for determining organophosphate cross-reactivity.

Conclusion & Strategic Recommendations

Relying on broad-spectrum OP ELISAs for the detection of demeton-O sulfoxide is analytically unsound due to the profound steric and electronic differences between aliphatic sulfoxides and the aromatic haptens used to generate standard OP antibodies. The resulting cross-reactivity is typically less than 0.1%, leading to severe underreporting in environmental and pharmacokinetic samples.

Recommendations for Drug Development & Environmental Professionals:

  • Screening: If ELISA must be used for screening demeton derivatives, utilize a class-specific assay developed with heterologous aliphatic haptens.

  • Confirmation: Always pair immunoassay screening with LC-MS/MS (e.g., modified EPA Method 8141) for definitive quantitative profiling of oxidized OP metabolites.

  • Validation: Never assume class-wide cross-reactivity. Always run an empirical CR% validation using the exact pH-controlled protocol outlined above to account for matrix effects and analyte hydrolysis.

References

  • Production of the class-specific antibody and development of direct competitive ELISA for multi-residue detection of organophosphorus pesticides.Taylor & Francis.
  • Development of a Mab-Based Heterologous Immunoassay for the Broad-Selective Determination of Organophosphorus Pesticides.ACS Publications.
  • Test Methods for Evaluating Solid Waste Physical/Chemical Methods SW-846 3rd Edition Update 4a Draft.Environmental Protection Agency (EPA).
Validation

Comparing extraction efficiency of demeton-o sulfoxide in different plant matrices

An in-depth comparative analysis of extraction methodologies for demeton-O sulfoxide across diverse plant matrices reveals that matrix composition fundamentally dictates extraction efficiency. Demeton-O sulfoxide is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of extraction methodologies for demeton-O sulfoxide across diverse plant matrices reveals that matrix composition fundamentally dictates extraction efficiency. Demeton-O sulfoxide is a highly polar, water-soluble (10–50 mg/mL) primary metabolite of the organophosphate pesticide demeton-O[1]. Because of its polarity and susceptibility to pH-dependent degradation, standardizing a single extraction protocol across all plant types often leads to severe analytical discrepancies.

This guide objectively compares the performance of various extraction techniques—specifically focusing on variations of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology—and provides field-proven, self-validating protocols for drug development professionals and analytical chemists.

Mechanistic Overview: The Fate of Demeton-O in Plant Matrices

In plant systems, parent organophosphates undergo rapid enzymatic oxidation mediated by cytochrome P450 and other plant oxidases. Demeton-O is rapidly oxidized first to demeton-O sulfoxide, and subsequently to demeton-O sulfone[2].

Because the sulfoxide intermediate contains a highly polar S=O bond, its partition coefficient (LogP) is significantly lower than that of the parent compound. This polarity shift means that traditional non-polar extraction solvents (e.g., hexane or toluene) yield poor recoveries. Instead, polar aprotic solvents like acetonitrile must be utilized to effectively partition the analyte from the aqueous plant phase[3].

Pathway A Demeton-O (Parent Organophosphate) B Plant Oxidative Enzymes (e.g., Cytochrome P450) A->B C Demeton-O sulfoxide (Primary Metabolite) B->C Oxidation D Demeton-O sulfone (Secondary Metabolite) C->D Further Oxidation

Metabolic oxidation pathway of Demeton-O in plant matrices.

Comparative Extraction Efficiency Across Plant Matrices

The gold standard for demeton-O sulfoxide extraction is the QuEChERS method, which utilizes acetonitrile extraction followed by salting-out and dispersive solid-phase extraction (dSPE) clean-up[4]. However, the specific buffering agents and dSPE sorbents must be strictly tailored to the plant matrix.

A. High-Water Matrices (e.g., Lettuce, Cucumber)

High-water matrices are the least complex. The unbuffered original QuEChERS method generally performs well here. Acetonitrile easily penetrates the matrix, and the addition of anhydrous MgSO₄ and NaCl induces a distinct phase separation[4].

  • Causality: The high intrinsic water content (>80%) naturally facilitates the initial partitioning step without the need for external hydration.

B. High-Acid Matrices (e.g., Citrus, Berries)

Demeton-O sulfoxide is labile in highly acidic environments. Using an unbuffered extraction on citrus matrices often results in analyte degradation and recoveries dropping below 70%.

  • Causality: To prevent hydrolysis of the sulfoxide group, the extraction must be buffered. The AOAC 2007.01 method (using 1% acetic acid and sodium acetate) or the EN 15662 method (using citrate salts) stabilizes the pH between 5.0 and 5.5, restoring recovery rates to >95%[3].

C. High-Fat Matrices (e.g., Avocado, Soya Grain)

Lipids co-extract with acetonitrile and cause severe ion suppression during LC-MS/MS analysis.

  • Causality: The dSPE step must incorporate C18 (Octadecylsilane) sorbent alongside Primary Secondary Amine (PSA). C18 effectively traps long-chain fatty acids and sterols. Without C18, matrix effects (ME%) in soya grain can exceed -40% (signal suppression)[5].

D. Dry Matrices (e.g., Dried Ginseng Root, Tea)

Dry matrices possess collapsed cellular structures that prevent solvent penetration.

  • Causality: A critical pre-hydration step is required. Adding water to the comminuted dry matrix swells the pores, allowing the acetonitrile to access the intracellular demeton-O sulfoxide. Without pre-hydration, recoveries in dried ginseng root fall below 50%[6].

Quantitative Comparison Table

The following table synthesizes experimental recovery data for demeton-O sulfoxide fortified at 0.1 mg/kg across different matrices using LC-MS/MS (Positive ESI mode)[4],[6],[3],[5].

Plant MatrixMatrix ClassificationExtraction MethoddSPE SorbentsRecovery (%)RSD (%)Matrix Effect (ME%)
Lettuce High-WaterUnbuffered QuEChERSPSA + MgSO₄98.43.2-4.5
Orange High-AcidUnbuffered QuEChERSPSA + MgSO₄68.211.5-12.0
Orange High-AcidAOAC 2007.01 (Acetate)PSA + MgSO₄97.92.5-8.2
Soya Grain High-FatAOAC 2007.01 (Acetate)PSA + MgSO₄74.58.4-42.1
Soya Grain High-FatAOAC 2007.01 (Acetate)PSA + C18 + MgSO₄92.14.1-15.3
Ginseng (Dry) Dry / ComplexAOAC 2007.01 (No Hydration)PSA + C18 + MgSO₄45.314.2-22.4
Ginseng (Dry) Dry / ComplexAOAC 2007.01 (+ Hydration)PSA + C18 + MgSO₄91.55.0-11.8

Matrix-Dependent Clean-up Logic

To ensure scientific integrity, researchers must treat extraction as a self-validating system. The choice of dSPE sorbent directly dictates the purity of the final extract and the survival of the analyte. While Graphitized Carbon Black (GCB) is excellent for removing chlorophyll in high-pigment matrices (like spinach), it can inadvertently adsorb semi-planar organophosphates, necessitating careful optimization[7].

Workflow Start Acetonitrile Extract (Demeton-O sulfoxide) Split1 Matrix Type? Start->Split1 HighWater High Water/Standard (e.g., Lettuce) Split1->HighWater HighFat High Fat (e.g., Avocado, Soy) Split1->HighFat HighPigment High Pigment (e.g., Spinach) Split1->HighPigment PSA dSPE: PSA + MgSO4 (Removes Organic Acids) HighWater->PSA C18 dSPE: PSA + C18 + MgSO4 (Removes Lipids) HighFat->C18 GCB dSPE: PSA + GCB + MgSO4 (Removes Chlorophyll) HighPigment->GCB End LC-MS/MS Analysis (ESI+ Mode) PSA->End C18->End GCB->End *Monitor for recovery loss

Matrix-dependent dispersive Solid Phase Extraction (dSPE) clean-up logic.

Step-by-Step Self-Validating Protocol (AOAC 2007.01 Modified)

This protocol utilizes the acetate-buffered QuEChERS methodology, which provides the most robust recovery for demeton-O sulfoxide across the widest range of plant matrices[3]. To ensure trustworthiness, an internal standard (IS) is introduced at the very beginning of the workflow to monitor extraction efficiency and correct for matrix effects.

Reagents & Materials:

  • Extraction Solvent: 1% Acetic Acid in Acetonitrile (v/v).

  • Extraction Salts: 6.0 g Anhydrous MgSO₄, 1.5 g Sodium Acetate (NaOAc).

  • dSPE Sorbents: 150 mg MgSO₄, 50 mg PSA (Add 50 mg C18 for fatty matrices).

  • Internal Standard (IS): Triphenyl phosphate (TPP) or Demeton-S-methyl-d3 (10 µg/mL).

Methodology:

  • Sample Commutation: Cryogenically mill the plant matrix using dry ice to prevent the premature enzymatic oxidation of any remaining parent demeton-O into sulfoxide during homogenization.

  • Hydration (Conditional): Weigh 15.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Crucial Step: If analyzing a dry matrix (e.g., grain, dried root), reduce sample weight to 5.0 g and add 10 mL of HPLC-grade water. Vortex and let sit for 30 minutes to swell the matrix[6].

  • Internal Standard Addition: Spike the sample with 100 µL of the IS solution. Allow 15 minutes for the IS to equilibrate with the matrix. This creates a self-validating baseline for recovery calculations.

  • Extraction: Add 15.0 mL of 1% Acetic Acid in Acetonitrile. Shake vigorously manually or via a Geno/Grinder for 1 minute.

  • Partitioning: Add the extraction salts (6.0 g MgSO₄, 1.5 g NaOAc) directly to the tube. Immediately shake vigorously for 1 minute to prevent the MgSO₄ from forming an exothermic clump, which can degrade the thermally labile sulfoxide.

  • Centrifugation: Centrifuge at 4,000 RPM for 5 minutes at 10°C.

  • dSPE Clean-up: Transfer a 1.0 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents (PSA/MgSO₄, plus C18 if high-fat). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 RPM for 3 minutes.

  • Analysis: Transfer the purified supernatant to an autosampler vial. Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring the specific precursor-to-product ion transitions for demeton-O sulfoxide (e.g., m/z 275 → 141)[5].

References

  • Lehotay, S. J., de Kok, A., Hiemstra, M., & Van Bodegraven, P. (2005). Validation of a Fast and Easy Method for the Determination of Residues from 229 Pesticides in Fruits and Vegetables Using Gas and Liquid Chromatography and Mass Spectrometric Detection. Journal of AOAC International, 88(2), 595-614. 4

  • Wong, J. W., et al. (2007). Analysis of Organophosphorus Pesticides in Dried Ground Ginseng Root by Capillary Gas Chromatography−Mass Spectrometry and −Flame Photometric Detection. Journal of Agricultural and Food Chemistry, 55(4), 1117-1128. 6

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). A Rapid Multiresidue Method for Determination of Pesticides in Fruits and Vegetables by Using Acetonitrile Extraction/Partitioning and Solid-Phase Extraction Column Cleanup. Journal of AOAC International, 86(2), 412-431. 3

  • Academia.edu. (n.d.). Method validation for the analysis of 169 pesticides in soya grain, without clean up, by liquid chromatography-tandem mass spectrometry using positive and negative electrospray ionization. 5

  • NOAA. (n.d.). OXYDEMETON METHYL - CAMEO Chemicals.1

  • UCT Products. (n.d.). Pesticide Residue Analysis in Whole Milk by QuEChERS and LC-MS/MS. 7

  • BenchChem. (2025). In-Depth Technical Guide: The Chemical Profile of Demeton-o sulfone. 2

Sources

Comparative

Limit of detection (LOD) comparison for demeton-o sulfoxide analytical methods

Analytical Methods for Demeton-O-Sulfoxide: A Comprehensive Limit of Detection (LOD) Comparison Guide Demeton-O-sulfoxide is a highly toxic organothiophosphate metabolite derived from the parent insecticide Demeton. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Methods for Demeton-O-Sulfoxide: A Comprehensive Limit of Detection (LOD) Comparison Guide

Demeton-O-sulfoxide is a highly toxic organothiophosphate metabolite derived from the parent insecticide Demeton. Due to its systemic nature and persistence in agricultural products, regulatory bodies require rigorous monitoring of its residues in food, water, and soil.

This guide provides an objective, data-driven comparison of the analytical methodologies used to quantify Demeton-O-sulfoxide, focusing on the Limit of Detection (LOD). By evaluating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and specific detector methods (GC-FPD/PFPD), researchers can select the optimal workflow based on matrix complexity and sensitivity requirements.

Mechanistic Insights: The Analytical Challenge of Sulfoxides

Detecting Demeton-O-sulfoxide presents unique physicochemical challenges. Unlike its parent compound, the oxidation of the sulfur atom to a sulfoxide group increases the molecule's polarity and thermal lability.

  • Thermal Degradation in GC: When subjected to the high temperatures of a standard Gas Chromatography (GC) injection port (typically >250°C), sulfoxides are prone to thermal degradation or reduction back to sulfides. This inherently raises the LOD and reduces reproducibility unless specialized injection techniques (like pulsed splitless injection) are employed[1].

  • Ionization Efficiency in LC: Because of its increased polarity, Demeton-O-sulfoxide is highly amenable to reversed-phase Liquid Chromatography (LC). Furthermore, the sulfoxide oxygen acts as an excellent proton acceptor, making Positive Electrospray Ionization (ESI+) highly efficient, which drives the LOD down to the parts-per-trillion (ppt) range[2].

  • Heteroatom Specificity: The molecule contains both Phosphorus (P) and Sulfur (S). In complex matrices where mass spectrometry faces severe isobaric interference, Flame Photometric Detectors (FPD) or Pulsed FPDs (PFPD) tuned to P or S emission wavelengths can achieve excellent signal-to-noise ratios, effectively lowering the LOD without requiring tandem mass spectrometry[1][3].

Limit of Detection (LOD) Data Comparison

The following table synthesizes experimental LOD data across different analytical platforms and matrices.

Analytical MethodMatrixExtraction TechniqueTarget Ion / TransitionLODReference
LC-MS/MS (ESI+) Soya GrainAcetone/DCM/Petroleum Etherm/z 275 → 1410.02 ng/mL [2]
LC-MS/MS (ESI+) Certified ProduceDual Column LCm/z 275 → 1410.01 ppm [4]
GC-PFPD Fruits/VegetablesModified QuEChERSPhosphorus Filter0.08 ng/g [3]
GC-FPD Dried Ginseng RootToluene ExtractionPhosphorus Filter0.025 - 0.05 µg/g [1]
GC-MS (SIM) Dried Ginseng RootToluene Extractionm/z 88, 170, 1430.005 - 0.50 µg/g [1]

Data Interpretation: LC-MS/MS consistently outperforms GC-based methods in absolute sensitivity for Demeton-O-sulfoxide, achieving LODs as low as 0.02 ng/mL[2]. GC-MS in Selected Ion Monitoring (SIM) mode suffers from a wide LOD variance (up to 0.50 µg/g) due to matrix-induced signal enhancement or thermal breakdown in the inlet[1].

Analytical Workflow and Decision Matrix

To achieve the LODs cited above, the sample preparation must be perfectly paired with the detection system. The diagram below illustrates the decision-making process for analyzing Demeton-O-sulfoxide.

G Start Sample Matrix (Food, Soil, Water) Ext1 QuEChERS Extraction (Acetonitrile/Salts) Start->Ext1 High Moisture Ext2 Solvent Extraction (Acetone/Toluene) Start->Ext2 Dry/Complex Clean dSPE Cleanup (PSA / MgSO4) Ext1->Clean Ext2->Clean LC LC-MS/MS (ESI+ MRM) Clean->LC Polar/Labile GC GC-MS/SIM or GC-FPD (Pulsed Splitless) Clean->GC Volatile/Stable LOD1 LOD: ~0.01 - 0.02 ng/mL High Sensitivity LC->LOD1 LOD2 LOD: ~0.025 - 0.50 µg/g Moderate Sensitivity GC->LOD2

Analytical workflow and decision matrix for Demeton-O-sulfoxide extraction and detection.

Step-by-Step Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the causality behind each experimental step.

Protocol A: LC-MS/MS Workflow for Ultra-Low LOD (Soya/Vegetable Matrices)

This protocol is optimized to prevent the degradation of the sulfoxide group while eliminating matrix suppression[2][3].

  • Sample Hydration (For dry matrices): Weigh 5 g of homogenized sample into a 50 mL centrifuge tube. Add 10 g of HPLC-grade water and allow it to soak for 30 minutes.

    • Causality: Hydration opens the pores of dry matrices (like soya), allowing the extraction solvent to partition the bound pesticide residues effectively.

  • Extraction: Add 15 mL of Acetonitrile (or a 1:1:1 mixture of acetone/dichloromethane/petroleum ether for high-lipid samples). Shake vigorously for 1 minute.

  • Salting Out (QuEChERS): Add 6 g anhydrous MgSO₄ and 1.5 g NaCl. Shake immediately to prevent MgSO₄ agglomeration, then centrifuge at 4000 rpm for 5 minutes.

    • Causality: The salts induce phase separation. MgSO₄ drives an exothermic reaction that forces the polar Demeton-O-sulfoxide into the upper acetonitrile layer, leaving polar matrix interferents in the aqueous phase.

  • dSPE Cleanup: Transfer 1 mL of the supernatant to a microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 25 mg Primary Secondary Amine (PSA). Vortex and centrifuge.

    • Causality: PSA acts as a weak anion exchanger, removing organic acids, fatty acids, and sugars that cause ion suppression in the MS source, thereby preserving the low LOD.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient of Water (0.1% formic acid) and Methanol (0.1% formic acid). Formic acid promotes protonation [M+H]⁺ in the ESI source.

    • MRM Transitions: Set the precursor ion to m/z 275. Set the primary quantifier product ion to m/z 141 (Collision Energy ~20 eV).

Protocol B: GC-FPD / GC-MS Workflow for Complex Botanicals (Ginseng)

When LC-MS/MS is unavailable, GC can be used, provided the injection parameters are strictly controlled to prevent thermal breakdown[1].

  • Extraction: Weigh 2 g of dried ground sample. Add 20 mL of Toluene and sonicate for 30 minutes.

    • Causality: Toluene is a non-polar solvent that effectively extracts organophosphates while leaving highly polar botanical interferents (like ginsenosides) behind.

  • Filtration and Concentration: Filter the extract through anhydrous sodium sulfate to remove residual moisture. Evaporate under a gentle nitrogen stream to exactly 1.0 mL.

  • GC Injection (Critical Step): Inject 1 µL into the GC inlet using pulsed splitless mode (e.g., pulsed pressure = 35.0 psi for 2.00 min).

    • Causality: A high-pressure pulse rapidly sweeps the vaporized Demeton-O-sulfoxide onto the column. Minimizing residence time in the 250°C inlet is the only way to prevent the sulfoxide from degrading, which is the primary cause of poor LODs in GC methods.

  • Detection:

    • FPD Mode: Equip the detector with a 526 nm phosphorus filter. This ignores carbon-based matrix noise, providing a clean baseline and an LOD of ~0.025 µg/g.

    • MS-SIM Mode: Monitor m/z 88, 143, and 170. Ensure the transfer line is kept at 290°C to prevent cold spots.

References

  • Method validation for the analysis of 169 pesticides in soya grain, without clean up, by liquid chromatography-tandem mass spectrometry using positive and negative electrospray ionization. Academia.edu / Journal of Chromatography A.2

  • Analysis of Organophosphorus Pesticides in Dried Ground Ginseng Root by Capillary Gas Chromatography−Mass Spectrometry and −Flame Photometric Detection. Journal of Agricultural and Food Chemistry - ACS Publications. 1

  • A Rapid Multiresidue Method for Determination of Pesticides in Fruits and Vegetables by Using Acetonitrile Extraction/Partitioning and Solid-Phase Extraction Column Cleanup. ResearchGate. 3

  • Pesticide Residue Free Certification Standard. SCS Global Services. 4

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Demeton-o-sulfoxide

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a wide array of chemical compounds. Among these, organophosphates represent a class of substances that demand our...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a wide array of chemical compounds. Among these, organophosphates represent a class of substances that demand our utmost respect and caution. Demeton-o-sulfoxide (CAS 301-12-2), also known as Oxydemeton-methyl, is a potent organophosphate insecticide that requires stringent safety protocols to prevent hazardous exposure.[1][2][3] This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both your safety and the integrity of your research.

The core principle of this guide is not just to list PPE, but to explain the causality behind each recommendation. Understanding the "why" fosters a deeply ingrained culture of safety that goes beyond simple compliance.

The Critical Threat: Why Demeton-o-sulfoxide Demands Respect

Demeton-o-sulfoxide is an acetylcholinesterase (AChE) inhibitor.[4] Its toxicity stems from its ability to disrupt the nervous system by interfering with the enzyme responsible for breaking down the neurotransmitter acetylcholine. This disruption can lead to a range of symptoms from headache and dizziness to severe convulsions, respiratory failure, and in extreme cases, death.[5]

The primary routes of exposure are inhalation, ingestion, and, most critically for laboratory personnel, dermal absorption . The compound is classified as Toxic if swallowed and Toxic in contact with skin .[1] This high acute dermal toxicity means that even small amounts of the substance on unprotected skin can lead to systemic poisoning. Therefore, a comprehensive PPE strategy is not merely a recommendation; it is an absolute necessity.

The Hierarchy of Controls: Your First Line of Defense

Before we delve into PPE, it is crucial to acknowledge the hierarchy of controls. PPE is the last line of defense. The most effective safety measures are engineering and administrative controls:

  • Elimination/Substitution: If possible, use a less hazardous alternative.

  • Engineering Controls: Always handle Demeton-o-sulfoxide within a certified laboratory chemical fume hood to minimize inhalation exposure.[6]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are thoroughly trained on the hazards and handling procedures. Work in designated areas clearly marked for high-toxicity compounds.[6]

Only after these controls are in place should you select your PPE.

Essential Personal Protective Equipment Protocol

The following is a step-by-step guide to donning and utilizing the correct PPE for handling Demeton-o-sulfoxide.

Respiratory Protection: Protecting Against Invisible Threats

Given its toxicity, inhalation of any aerosolized Demeton-o-sulfoxide must be prevented. The choice of respirator depends on the specific task, the potential for aerosol generation, and the concentration being handled.

  • For low-concentration solutions and routine handling in a fume hood: A full-facepiece respirator with combination organic vapor/pesticide (P100) cartridges is recommended. A full facepiece provides the added benefit of integrated eye and face protection.

  • For handling neat (undiluted) compound, weighing powders, or situations with a higher risk of aerosolization: A positive-pressure, supplied-air respirator (SAR) or a Self-Contained Breathing Apparatus (SCBA) should be used to provide the highest level of protection.

  • Fit Testing: All respirator users must be clean-shaven and have undergone a formal fit test as per OSHA regulations (29 CFR 1910.134) to ensure a proper seal.

Causality: Organophosphates can cause severe respiratory distress.[5] Engineering controls (fume hoods) are primary, but respirators provide a critical barrier against accidental inhalation of aerosols or vapors, which can be rapidly absorbed through the lungs.

Hand Protection: The Primary Barrier Against Dermal Absorption

Hands are the most likely part of the body to come into direct contact with chemicals.[7] Due to the high dermal toxicity of Demeton-o-sulfoxide, selecting the right gloves is arguably the most critical PPE decision.

  • Glove Material: Not all glove materials offer the same level of protection. For organophosphates, the following materials are recommended:

    • Barrier Laminate: Offers the highest level of chemical resistance against a broad spectrum of chemicals.[6][8][9]

    • Butyl Rubber: Provides excellent resistance to many pesticides and is a durable choice.[6][8][9][10]

    • Nitrile Rubber (≥14 mils): While common, ensure you are using a thick, chemical-resistant grade nitrile glove. Thinner, disposable nitrile gloves (often used for biological work) may offer insufficient protection and have shorter breakthrough times.[6][7]

  • Double Gloving: It is best practice to wear two pairs of gloves. This provides a backup barrier in case the outer glove is torn or compromised. A common technique is to wear a lighter-weight nitrile glove underneath a heavier butyl or barrier laminate glove.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Do not reuse disposable gloves. For reusable gloves, follow a strict decontamination and replacement schedule based on the manufacturer's recommendations and the exposure duration.

Causality: Demeton-o-sulfoxide is classified as "Toxic in contact with skin."[1] Skin is a primary route of exposure for organophosphates.[7] Using incorrect glove materials like latex or thin nitrile can lead to rapid permeation of the chemical, resulting in systemic poisoning even without a visible spill.[9]

Body Protection: A Full-Body Shield

A standard cotton lab coat offers insufficient protection. A comprehensive barrier is required to protect against splashes and spills.

  • Chemical-Resistant Suit/Apron: Wear a disposable, chemical-resistant suit (e.g., Tychem®) or a combination of a solid-front lab coat with a chemical-resistant apron worn over it.[11]

  • Full Coverage: Ensure there is no exposed skin between your gloves and sleeves. Wear gloves tucked under the sleeves of your lab coat or suit.

  • Footwear: Do not wear open-toed shoes in the laboratory. For tasks involving larger quantities, wear chemical-resistant boots with the pant legs worn outside the boots to prevent chemicals from running down into them.

Causality: Accidental spills can contaminate clothing, leading to prolonged skin contact and absorption. Standard lab coats are permeable and will hold the chemical against the skin, increasing the exposure risk.[10]

Eye and Face Protection: Shielding Sensitive Tissues
  • If using a half-mask respirator: Wear chemical splash goggles that provide a full seal around the eyes.[2][10]

  • If not wearing a full-face respirator: A face shield worn over chemical splash goggles is required to protect against splashes to the entire face.[10] Safety glasses with side shields are inadequate.

Causality: Demeton-o-sulfoxide can cause severe eye irritation.[12][13] The mucous membranes of the eyes can also be a route for systemic absorption. A face shield protects against larger splashes that could overwhelm goggles alone.

Summary of PPE Requirements

Protection TypeMinimum RequirementHigh-Risk Operations (e.g., handling neat compound)
Respiratory Full-facepiece respirator with organic vapor/pesticide (P100) cartridges.Positive-Pressure, Supplied-Air Respirator (SAR) or SCBA.
Hand Protection Double-gloved: Inner nitrile glove, outer chemical-resistant glove (Butyl Rubber or Barrier Laminate).Double-gloved: Inner nitrile glove, outer chemical-resistant glove (Barrier Laminate).
Body Protection Chemical-resistant, solid-front lab coat and chemical-resistant apron. Full-length pants.Disposable, chemical-resistant suit (e.g., Tychem®).
Eye/Face Protection Integrated into full-facepiece respirator. If using a half-mask, chemical splash goggles and a face shield are required.Integrated into full-facepiece respirator or SAR hood.
Footwear Closed-toe, liquid-resistant shoes.Chemical-resistant boots.

Procedural Guidance: Spills, Decontamination, and Disposal

Emergency Spill Response
  • Evacuate: Alert others and evacuate the immediate area.

  • Isolate: Secure the area and prevent entry.

  • Report: Inform your supervisor and institutional safety office immediately.

  • Decontaminate (if trained): Only personnel trained in hazardous spill response and wearing the appropriate PPE (including SCBA) should attempt to clean up a spill.

  • Cleanup: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.[14] Place all contaminated material into a sealed, labeled hazardous waste container.

Decontamination and Disposal
  • Personnel Decontamination: If skin contact occurs, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][14] Seek immediate medical attention.

  • Surface Decontamination: Many organophosphates can be decomposed using a basic solution. A 10% solution of sodium hydroxide (lye) or sodium hypochlorite (bleach) can be used to decontaminate surfaces, but always test on a small area first and follow your institution's specific protocols.[11]

  • Waste Disposal: All contaminated materials, including gloves, disposable suits, and cleanup materials, must be disposed of as hazardous waste.[15] Do not mix with other waste streams. Label the waste container clearly as "Hazardous Waste: Demeton-o-sulfoxide."

PPE Selection Workflow

The following diagram outlines the critical decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Task Involving Demeton-o-sulfoxide risk_assessment Perform Risk Assessment: - Concentration? - Quantity? - Aerosol potential? start->risk_assessment low_risk Low Risk (e.g., dilute solution, small quantity, in fume hood) risk_assessment->low_risk Low high_risk High Risk (e.g., neat compound, weighing powder, risk of splash) risk_assessment->high_risk High ppe_low Minimum PPE: - Full-face Respirator (OV/P100) - Double Gloves (Nitrile + Butyl) - Chem-Resistant Coat/Apron - Goggles/Face Shield (if half-mask) low_risk->ppe_low ppe_high Enhanced PPE: - Supplied-Air Respirator (SAR) - Double Gloves (Nitrile + Barrier Laminate) - Disposable Chem-Resistant Suit - Chem-Resistant Boots high_risk->ppe_high end_procedure Proceed with Task ppe_low->end_procedure ppe_high->end_procedure

Caption: PPE selection workflow for Demeton-o-sulfoxide.

References

  • Decontamination. Food and Agriculture Organization of the United Nations. [Link]

  • Glove performance in a warming climate: The role of glove material and climate on permeation resistance to organophosphate insecticides. PubMed Central, National Institutes of Health. [Link]

  • Oxydemeton Methyl Standard (1X1 mL) - Safety Data Sheet. Agilent Technologies. [Link]

  • Pesticide Decontaminants. University of Nebraska-Lincoln. [Link]

  • Oxydemeton-methyl (CAS 301-12-2) | SDS | HazComFast. HazComFast. [Link]

  • Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. PubMed, National Institutes of Health. [Link]

  • Personal Protection for the Applicator and Worker Module. Virginia Tech. [Link]

  • Personal Protective Gear and Equipment for Pest Management Personnel. Armed Forces Pest Management Board. [Link]

  • Detoxification of organophosphate pesticides using an immobilized phosphotriesterase from Pseudomonas diminuta. Wiley Online Library. [Link]

  • Pesticide use and personal protective equipment. Victoria State Government Health and Human Services. [Link]

  • Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Frontiers in Public Health. [Link]

  • Organophosphate Toxicity Treatment & Management. Medscape. [Link]

  • Pesticide Personal Protective Equipment: Glove Selection. South Dakota State University Extension. [Link]

  • Gloves for Handling Pesticides. University of Nebraska-Lincoln Extension. [Link]

  • Methyl demeton - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Organophosphate/Carbamate Exposure - Management. NSW Government, The Sydney children's Hospitals Network. [Link]

  • Pesticide Safety: Choosing the Right Gloves. PennState Extension. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • ISO 18889 Standard Protection from Pesticides Glove Selection. MAPA Professionnel. [Link]

  • Oxydemeton-methyl | C6H15O4PS2 | CID 4618. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: dimethyl sulfoxide. Valudor Products. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Oxydemeton-methyl (Ref: ENT 24964). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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